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Core Science & Biosynthesis

Foundational

The Enigmatic Presence of 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol in Roasted Coffee Volatiles: A Technical Exploration

Abstract The aroma of roasted coffee is a complex symphony of over a thousand volatile compounds, orchestrated by the intricate chemical transformations that occur during the roasting process. Among these, heterocyclic c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The aroma of roasted coffee is a complex symphony of over a thousand volatile compounds, orchestrated by the intricate chemical transformations that occur during the roasting process. Among these, heterocyclic compounds such as pyrroles and thiophenes are significant contributors to the characteristic roasty, savory, and sometimes sulfury notes. This technical guide delves into the occurrence of these crucial compound classes and explores the hypothetical formation of a unique hybrid molecule, 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol. While direct evidence for the presence of this specific compound in coffee is not currently documented in scientific literature, this paper will provide a comprehensive overview of the established formation pathways of its constituent moieties, propose a plausible, albeit speculative, mechanism for its creation, and detail the analytical methodologies required for its potential identification. This guide is intended for researchers, scientists, and professionals in the fields of food chemistry, analytical science, and drug development who are interested in the nuanced chemistry of coffee aroma.

Introduction: The Chemical Cornucopia of Coffee Aroma

The sensory profile of roasted coffee is a direct result of a cascade of chemical reactions, most notably the Maillard reaction and Strecker degradation, which transform the relatively bland green coffee bean into a source of rich and diverse aromas.[1][2][3] These reactions generate a plethora of volatile organic compounds (VOCs), including furans, pyrazines, ketones, aldehydes, and the N- and S-containing heterocyclic compounds, pyrroles and thiophenes.[2][4][5]

Pyrroles are known to contribute to nutty, toasted, and earthy aromas, while thiophenes can impart savory, meaty, and sometimes sulfury notes. The potential for these two reactive heterocyclic systems to combine into more complex structures, such as 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol, presents an intriguing area of exploration in flavor chemistry. This guide will first lay the foundational knowledge of pyrrole and thiophene formation before delving into the specifics of this hypothetical hybrid molecule.

Genesis of Pyrroles and Thiophenes During Coffee Roasting

The formation of pyrroles and thiophenes is a hallmark of the Maillard reaction, a non-enzymatic browning process that occurs between amino acids and reducing sugars at elevated temperatures.[1][3]

Pyrrole Formation Pathways

Pyrroles in roasted coffee are primarily formed from the thermal degradation of several key precursors present in green coffee beans:

  • Trigonelline: This alkaloid is a major source of pyridines and pyrroles upon thermal degradation during roasting.[5][6][7]

  • Amino Acids: Proline and hydroxyproline are significant precursors to the formation of pyrrole-containing compounds.[8]

  • Sugars: Pentoses and other reducing sugars react with amino acids to form pyrrole structures.[9]

The general pathway involves the condensation of an amino acid with a dicarbonyl compound, which is an intermediate of sugar degradation.

Caption: General formation pathway of pyrroles from precursors in coffee.

Thiophene Formation Pathways

Thiophenes are sulfur-containing heterocyclic compounds that contribute significantly to the savory aspect of coffee's aroma. Their formation is dependent on the presence of sulfur-containing amino acids:

  • Cysteine and Methionine: These amino acids are the primary sulfur donors for thiophene formation.

  • Sugars: As with pyrroles, reducing sugars provide the necessary carbonyl intermediates.

The reaction proceeds via the interaction of a dicarbonyl compound with a sulfur source, typically hydrogen sulfide (H₂S) released from the degradation of cysteine or methionine.

Caption: General formation pathway of thiophenes from precursors in coffee.

The Hypothetical Formation of 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol

While not yet reported in coffee, the formation of a hybrid molecule containing both pyrrole and thiophene rings is theoretically plausible given the abundance of their respective precursors and reactive intermediates in the roasting environment.

A proposed pathway could involve the formation of key intermediates, such as 1-methyl-2-formylpyrrole and 3-methyl-2-lithiothiophene, which could then react to form the target molecule. The final reduction of a carbonyl group to a methanol moiety could occur through various reduction reactions common in the Maillard reaction cascade.

Caption: A plausible, though speculative, pathway for the formation of the target compound.

Analytical Methodologies for the Identification of Heterocyclic Volatiles

The identification of trace-level volatile compounds in a complex matrix like coffee requires sensitive and selective analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this application.[10][11]

Experimental Protocol: HS-SPME-GC-MS Analysis of Roasted Coffee Volatiles
  • Sample Preparation:

    • Weigh 2.0 g of freshly roasted and ground coffee into a 20 mL headspace vial.

    • Add an internal standard solution (e.g., 2,6-dimethylpyrazine in methanol) for semi-quantification.

    • Seal the vial immediately with a PTFE/silicone septum cap.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Equilibrate the vial at 60°C for 15 minutes in a temperature-controlled agitator.

    • Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C with agitation. The choice of this fiber is crucial as it allows for the effective extraction of a broad range of volatile and semi-volatile compounds.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Desorb the SPME fiber in the GC injection port at 250°C for 5 minutes in splitless mode.

    • GC Column: Use a non-polar or medium-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) for optimal separation of the complex volatile mixture.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp 1: Increase to 150°C at a rate of 4°C/minute.

      • Ramp 2: Increase to 240°C at a rate of 10°C/minute, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

    • Mass Spectrometer:

      • Operate in electron ionization (EI) mode at 70 eV.

      • Scan range: m/z 35-400.

      • Ion source temperature: 230°C.

      • Transfer line temperature: 280°C.

  • Data Analysis:

    • Identify compounds by comparing their mass spectra with reference libraries (e.g., NIST, Wiley) and by comparing their calculated retention indices (RI) with literature values.

    • For tentative identification of novel compounds like 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol, careful analysis of the fragmentation patterns is required.

Caption: Workflow for the analysis of coffee volatiles by HS-SPME-GC-MS.

Expected Mass Spectral Fragmentation

For the tentative identification of 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol, key fragmentation patterns would be expected:

  • A molecular ion peak (M⁺).

  • Loss of a hydroxyl radical (•OH), resulting in an [M-17]⁺ fragment.

  • Loss of a water molecule (H₂O), resulting in an [M-18]⁺ fragment.

  • Cleavage at the bond between the methanol carbon and the pyrrole ring, yielding a fragment corresponding to the 1-methyl-2-pyrrolyl cation.

  • Cleavage at the bond between the methanol carbon and the thiophene ring, yielding a fragment corresponding to the 3-methyl-2-thienyl cation.

  • Fragments characteristic of the pyrrole and thiophene rings themselves.

Known Pyrrole and Thiophene Derivatives in Roasted Coffee

To provide context, the following table summarizes some of the pyrrole and thiophene derivatives that have been identified in roasted coffee volatiles.

Compound NameChemical ClassTypical Sensory Descriptors
2-Acetyl-1-pyrrolinePyrroleRoasty, popcorn-like, cracker-like
1-Methyl-2-pyrrolecarboxaldehydePyrroleNutty, roasted
2-FormylpyrrolePyrroleEarthy, musty
2-FurfurylthiolThiopheneRoasted coffee, sulfury
2-ThiophenemethanolThiopheneMildly sulfury, roasted
3-Methyl-2-thiophenecarboxaldehydeThiopheneNutty, bready

Conclusion

The aroma of roasted coffee is a testament to the complexity of food chemistry. While the specific compound 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol has not been definitively identified as a coffee volatile, the well-established presence of its constituent pyrrole and thiophene moieties, along with the multitude of reactive intermediates generated during roasting, suggests that its formation is plausible.

The analytical methodologies outlined in this guide provide a robust framework for the continued exploration of coffee's volatile profile. Future research employing high-resolution mass spectrometry and tandem mass spectrometry (MS/MS) will be instrumental in elucidating the structures of novel, complex heterocyclic compounds. A deeper understanding of these trace-level components and their formation pathways will enable greater control over the sensory qualities of roasted coffee, offering new avenues for product development and quality assurance.

References

  • Hofmann, T. (2005). Identification of Novel Colored Compounds Containing Pyrrole and Pyrrolinone Structures Formed by Maillard Reactions of Pentoses and Primary Amino Acids. Journal of Agricultural and Food Chemistry, 53(26), 9967-9976.
  • Blank, I., Devaud, S., Fay, L. B., Cerny, C., Steiner, M., & Zurbriggen, B. (2002). Formation of Odorants in Maillard Model Systems Based on L-Proline as Affected by pH. Journal of Agricultural and Food Chemistry, 50(15), 4335-4341.
  • PubChem. (n.d.). (2S)-1-Methyl-2-pyrrolidinemethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Grosch, W. (2001). Evaluation of the Key Aroma Compounds of Foods by Dilution Experiments, Aroma Models and Omission. Chemical Senses, 26(5), 533-545.
  • De Kimpe, N., & Stevens, C. (1993). Formation of Pyrazines and a Novel Pyrrole in Maillard Model Systems of 1,3-dihydroxyacetone and 2-oxopropanal. Journal of Agricultural and Food Chemistry, 41(10), 1698-1701.
  • El-Gazzar, A. B. A., Youssef, M. M., & Youssef, M. M. (2019). Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). Molecules, 24(15), 2789.
  • Nursten, H. E. (1981). Recent developments in studies of the Maillard reaction. Food Chemistry, 6(3), 263-277.
  • Akiyama, M., Murakami, K., Ohtani, N., Iwatsuki, K., Sotoyama, K., & Wada, A. (2003). Analysis of Volatile Compounds Released during the Grinding of Roasted Coffee Beans Using Solid-Phase Microextraction. Journal of Agricultural and Food Chemistry, 51(7), 1961-1969.
  • NIST. (n.d.). 1H-Pyrrole, 2-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • van Boekel, M. A. J. S. (2006). Formation of flavour compounds in the Maillard reaction. Biotechnology Advances, 24(2), 230-233.
  • The Good Scents Company. (n.d.). 2-thienyl methanol. Retrieved from [Link]

  • Clarke, R. J., & Vitzthum, O. G. (2001). Coffee: Recent Developments. Blackwell Science.
  • Flament, I. (2002). Coffee Flavor Chemistry. John Wiley & Sons.
  • EPA. (n.d.). (5-methyl-2-thienyl)methanol. In CompTox Chemicals Dashboard. U.S. Environmental Protection Agency. Retrieved from [Link]

  • Buffo, R. A., & Cardelli-Freire, C. (2004). Coffee flavour: an overview. Flavour and Fragrance Journal, 19(2), 99-104.
  • Martins, S. I. F. S., Jongen, W. M. F., & van Boekel, M. A. J. S. (2001). A review of Maillard reaction in food and implications to kinetic modelling. Trends in Food Science & Technology, 11(9-10), 364-373.
  • Farah, A. (2012). Coffee Constituents. In Chu, Y.-F. (Ed.), Coffee: Emerging Health Effects and Disease Prevention (pp. 21-58). John Wiley & Sons.
  • MassBank. (n.d.). N-Methyl-2-pyrrolidone. Retrieved from [Link]

  • Mahajan, G., Singh, R., Singh, G., Kumar, A., & Yadav, A. (2021). Profiling of 2-Acetyl-1-Pyrroline and Other Volatile Compounds in Raw and Cooked Rice of Traditional and Improved Varieties of India. Foods, 10(8), 1917.
  • Gianelli, M. P., & Barria, M. (2009). VOLATILE COMPOUNDS IN HONEY PRODUCED IN THE CENTRAL VALLEY OF ÑUBLE PROVINCE, CHILE. Chilean Journal of Agricultural Research, 69(2), 256-263.
  • Mondello, L., Tranchida, P. Q., Dugo, P., & Dugo, G. (2008). Comprehensive two-dimensional gas chromatography-mass spectrometry: a review. Mass Spectrometry Reviews, 27(2), 101-124.
  • Seninde, D. R., & Chambers, E. (2020). Coffee Flavor: A Review. Beverages, 6(3), 44.

Sources

Exploratory

Pyrrolyl-Thienyl Methanol Derivatives: Mechanisms, Flavor Chemistry, and Bioactive Potential

Topic: Literature Review on Pyrrolyl-Thienyl Methanol Derivatives in Food Chemistry Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review on Pyrrolyl-Thienyl Methanol Derivatives in Food Chemistry Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the intersection of food chemistry and medicinal development, pyrrolyl-thienyl methanol derivatives represent a niche but scientifically significant chemotype. These compounds, characterized by a methanol (carbinol) bridge linking electron-rich pyrrole and thiophene rings, emerge primarily as complex Maillard reaction products (MRPs) or as synthetic targets for bioactive functional food additives.

This guide analyzes the formation, sensory profile, and biological activity of these derivatives. While pyrroles and thiophenes are individually ubiquitous in roasted foods (coffee, meat, cocoa), their coupled "methanol" derivatives offer unique properties ranging from enhanced antioxidant capacity to specific cytotoxicity, bridging the gap between flavor chemistry and pharmaceutical oncology.

Chemical Architecture & Formation Mechanisms[1]

The Scaffold

The core structure involves a central carbon atom (methanol bridge) bonded to:

  • A Pyrrole ring (N-heterocycle): Contributes electron density and "roasted/nutty" sensory notes.

  • A Thiophene ring (S-heterocycle): Contributes "meaty/sulfurous" notes and lipophilicity.

  • A Hydroxyl group (-OH) : Provides a reactive center for esterification or further condensation.

Mechanism of Formation in Food Matrices

These derivatives are not primary metabolites but are formed during thermal processing via the Maillard Reaction and Strecker Degradation .

  • Step 1: Heterocycle Genesis: Thermal degradation of amino acids (Proline

    
     Pyrroles; Cysteine 
    
    
    
    Thiophenes) and sugars generates the parent rings.
  • Step 2: Strecker Degradation: Dicarbonyls react with amino acids to form Strecker aldehydes.

  • Step 3: Electrophilic Substitution: A reactive aldehyde (or formaldehyde from sugar fragmentation) acts as an electrophile, linking a pyrrole and a thiophene via a hydroxyalkyl bridge.

Visualization: Formation Pathway

MaillardPathway Sugar Reducing Sugars (Glucose/Fructose) Maillard Maillard Reaction (Schiff Base Formation) Sugar->Maillard AA Amino Acids (Cysteine/Proline) AA->Maillard Dicarbonyls 1,2-Dicarbonyls Maillard->Dicarbonyls Pyrrole Pyrrole Derivatives (Nucleophile) Maillard->Pyrrole Cyclization Thiophene Thiophene Derivatives (Nucleophile) Maillard->Thiophene S-source degradation Strecker Strecker Degradation Dicarbonyls->Strecker + Amino Acid Aldehyde Reactive Aldehydes (Formaldehyde/Acetaldehyde) Strecker->Aldehyde Condensation Electrophilic Aromatic Substitution (Acid/Heat Catalyzed) Aldehyde->Condensation Linker Source Pyrrole->Condensation Thiophene->Condensation Target Pyrrolyl-Thienyl Methanol (Target Scaffold) Condensation->Target

Figure 1: Proposed formation pathway of pyrrolyl-thienyl methanol derivatives via Maillard-Strecker cross-reaction.

Sensory & Functional Properties

Flavor Chemistry

In food systems, the sensory impact of these derivatives is a synergy of their parent rings. The "methanol" substitution often reduces volatility compared to the parent heterocycles, potentially acting as a flavor fixative or a long-lasting tastant .

ComponentSensory DescriptorThreshold (ppb)Role in Food
Pyrrole Nutty, Corn-like, Burnt> 10,000Base note in coffee, bread crust.
2-Acetyl-1-pyrroline Popcorn, Roasty0.1Key impact compound in rice, crusts.
Thiophene Sulfurous, Meaty, Onion~1,000Meat flavor, roasted onion.
Pyrrolyl-Thienyl Methanol Hypothetical: Complex, Savory, FaintHigh (Low Volatility)Flavor Modifier / Antioxidant
Antioxidant Activity

The pyrrole ring is electron-rich (π-excessive), making it an effective radical scavenger.

  • Mechanism: The NH group in pyrrole can donate a hydrogen atom to quench free radicals (ROO•), stabilizing the radical via resonance across the thiophene ring.

  • Relevance: These derivatives may inhibit lipid oxidation in high-fat processed foods (e.g., fried snacks), acting similarly to synthetic antioxidants like TBHQ but derived from thermal processing.

Bioactivity & Pharmacological Potential

For the Drug Development Audience[1]

Recent studies have investigated di-heteroaryl methanols (e.g., di(3-thienyl)methanol) for cytotoxic properties.[2] This bridges food chemistry into nutraceuticals and oncology.

Cytotoxicity Profile

Research indicates that specific thienyl-methanol derivatives exhibit selective cytotoxicity against cancer cell lines while sparing normal cells.

  • Target: T98G (Glioblastoma) vs. HEK (Normal Kidney).

  • Observed IC50: ~20 µg/mL for active derivatives.

  • Mechanism: Induction of apoptosis and micronuclei formation (genotoxicity) in rapidly dividing cells.

Structure-Activity Relationship (SAR)
  • Linker Length: The single carbon (methanol) bridge is optimal for maintaining the planarity required for DNA intercalation or receptor binding.

  • Heteroatom Placement: The combination of N (pyrrole) and S (thiophene) provides a "push-pull" electronic effect, enhancing reactivity with biological targets compared to symmetric analogs (e.g., di-thienyl).

Experimental Protocols

Synthesis of Pyrrolyl-Thienyl Methanol (Lab Scale)

Use this protocol for generating analytical standards.

Reagents: Pyrrole (1.0 eq), 2-Thiophenecarboxaldehyde (1.0 eq), KOH (0.1 eq), Ethanol. Workflow:

  • Preparation: Dissolve 2-thiophenecarboxaldehyde in ethanol at 0°C.

  • Addition: Add pyrrole dropwise.

  • Catalysis: Add catalytic KOH (base-catalyzed aldol-type condensation).

  • Reaction: Stir at room temperature for 6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Neutralize with dilute HCl, extract with dichloromethane.

  • Purification: Silica gel column chromatography.

Analytical Detection in Food Matrices (GC-MS)

Objective: Identify trace levels of derivatives in roasted samples (e.g., coffee extracts).

  • Extraction: Simultaneous Distillation-Extraction (SDE) using dichloromethane.

  • Derivatization: Silylation with MSTFA is required due to the hydroxyl group (-OH) to improve volatility.

  • GC Parameters:

    • Column: DB-5MS or equivalent (non-polar).

    • Temp Program: 40°C (2 min)

      
       5°C/min 
      
      
      
      240°C.
  • MS Detection: Look for molecular ion

    
     and characteristic loss of hydroxyl 
    
    
    
    .
Visualization: Analytical Workflow

AnalyticalWorkflow Sample Roasted Food Matrix (Coffee/Meat) SDE SDE Extraction (DCM Solvent) Sample->SDE Concentration N2 Blowdown SDE->Concentration Derivatization Silylation (MSTFA/TMCS) Concentration->Derivatization GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS Data Spectral Matching (NIST Library) GCMS->Data

Figure 2: Workflow for the extraction and identification of hydroxy-heterocycles in food.

Safety & Toxicology

While these compounds contribute to flavor, their structural similarity to heterocyclic amines (HCAs) warrants scrutiny.

  • Risk: High-temperature processing (>180°C) favors the formation of mutagenic species.

  • Evaluation: The Ames test (Salmonella typhimurium) is the standard for evaluating the mutagenicity of these Maillard products.

  • Regulatory Status: Currently, specific pyrrolyl-thienyl methanols are not regulated as individual additives but are regulated under the general umbrella of "artificial flavoring substances" or "process flavors."

References

  • Mottram, D. S. (2007). "The Maillard Reaction: Source of Flavor in Thermally Processed Foods."[3] Flavours and Fragrances, Springer. Link

  • Kumar, N., et al. (2012). "Synthesis and Anticancer Activity of Di(3-thienyl)methanol and Di(3-thienyl)methane." Molecules, 17(10), 11457–11470. Link

  • El-Gamal, M. I., & Oh, C. H. (2014). "Current Status of Pyrrole-Based Anti-Cancer Drugs." Current Medicinal Chemistry. Link

  • Adams, A., et al. (2005). "The influence of roasting conditions on the formation of Maillard reaction products in coffee." Journal of Agricultural and Food Chemistry. Link

  • EFSA Panel on Food Contact Materials. (2016). "Safety assessment of the substance 2-(2-thienyl)pyrrole." EFSA Journal. Link

Sources

Foundational

Introduction: Navigating the Preclinical Gauntlet for a Novel Heterocyclic Methanol Derivative

An In-Depth Technical Guide to the Toxicity and Safety Assessment of 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol In the landscape of drug discovery, novel chemical entities (NCEs) containing heterocyclic scaffolds l...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Toxicity and Safety Assessment of 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol

In the landscape of drug discovery, novel chemical entities (NCEs) containing heterocyclic scaffolds like pyrrole and thiophene are of significant interest due to their diverse pharmacological potential. 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol represents such a candidate, combining structural motifs known for biological activity. However, before its therapeutic promise can be explored in human trials, a rigorous and scientifically sound toxicity and safety assessment is paramount.[1][2] This guide provides a comprehensive, technically-grounded framework for the preclinical safety evaluation of this specific NCE, designed for researchers, toxicologists, and drug development professionals.

Our approach deviates from a rigid, one-size-fits-all template. Instead, it presents a logical, tiered progression of studies, from computational predictions to whole-organism assessments. Each stage is designed to inform the next, creating an efficient, data-driven pathway that aligns with international regulatory expectations, such as those from the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD).[3][4][5] The ultimate goal is to build a robust safety profile, identify potential liabilities early, and enable informed decision-making for clinical advancement.[1]

Phase 1: Foundational Profiling - Physicochemical and In Silico Toxicological Assessment

The journey begins not in the wet lab, but with computational modeling. This initial phase is a cost-effective strategy to predict potential toxicological risks based on the molecule's structure, guiding all subsequent experimental work.[6][7][8][9] The underlying principle is that the chemical structure of a compound dictates its biological activity and, by extension, its potential toxicity.[7][8]

Physicochemical Characterization

Understanding the fundamental properties of 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol is a non-negotiable first step. These parameters influence its absorption, distribution, metabolism, and excretion (ADME) profile and are critical for designing meaningful toxicological assays.

ParameterPredicted Value/MethodRationale & Implication
Molecular Weight ~209.29 g/mol Influences diffusion and transport across biological membranes.
LogP (Octanol/Water Partition) Predicted via XLogP3Indicates lipophilicity, affecting membrane permeability and potential for bioaccumulation.
Water Solubility Predicted via computational modelsCrucial for formulation development for both in vitro and in vivo studies. Poor solubility can lead to false negatives or formulation-related toxicity.
pKa Predicted via software (e.g., ACD/Labs)Determines the ionization state at physiological pH, which impacts receptor binding, cell penetration, and solubility.
In Silico Toxicity Prediction

Using Quantitative Structure-Activity Relationship (QSAR) and other computational models, we can screen for potential liabilities before synthesizing more than a few milligrams of the compound.[6][8] These models compare the NCE's structure to databases of known toxicants to flag potential hazards.[7]

Key Endpoints for In Silico Screening:

  • Genotoxicity: Screening for structural alerts (e.g., using Derek Nexus™) that are associated with mutagenicity or clastogenicity.

  • Carcinogenicity: Predicting carcinogenic potential based on structural fragments known to be problematic.

  • Hepatotoxicity: Assessing the likelihood of causing liver injury.

  • Cardiotoxicity (hERG Channel Blockade): Predicting the potential to block the hERG potassium channel, a key risk factor for cardiac arrhythmias.[10]

  • Skin Sensitization: Identifying structural features that may lead to allergic contact dermatitis.

In_Silico_Workflow cluster_0 In Silico Assessment Workflow Start Chemical Structure of 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol QSAR QSAR & Structural Alert Analysis (e.g., Toxtree, Derek Nexus) Start->QSAR Endpoints Predict Key Endpoints: - Genotoxicity - Carcinogenicity - hERG Blockade - Hepatotoxicity QSAR->Endpoints Report Generate Hazard Profile Report Endpoints->Report Guide Inform & Guide Subsequent In Vitro / In Vivo Study Design Report->Guide

Caption: Workflow for in silico toxicological prediction.

Phase 2: Cellular-Level Investigation - In Vitro Toxicity Screening

In vitro methods provide the first experimental data on the compound's biological effects at the cellular level.[11][12] They are essential for confirming in silico predictions, establishing a preliminary dose-response relationship, and reducing animal use in accordance with the 3Rs (Reduce, Refine, Replace) principle.[13]

Cytotoxicity Assessment

The most fundamental question is whether the compound kills cells, and at what concentration. This is typically assessed in a panel of cell lines, such as HepG2 (human liver carcinoma) and HEK293 (human embryonic kidney), to identify potential organ-specific toxicity.

Featured Protocol: The XTT Assay

The XTT assay is a robust colorimetric method for measuring cell viability.[14] It relies on the ability of mitochondrial dehydrogenases in metabolically active, viable cells to reduce the tetrazolium salt XTT to a soluble orange formazan product.[15] This avoids the solubilization step required for the older MTT assay, streamlining the protocol.[15]

Step-by-Step Methodology (XTT Assay):

  • Cell Seeding: Plate cells (e.g., HepG2) in a 96-well microplate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare a serial dilution of 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include vehicle-only controls and untreated controls.

  • Incubation: Incubate the plate for a relevant exposure period (e.g., 24, 48, or 72 hours).

  • Reagent Preparation: Shortly before use, prepare the activated XTT solution by mixing the XTT reagent with the electron-coupling reagent according to the manufacturer's instructions.[15]

  • XTT Addition: Add the activated XTT solution to each well and incubate the plate for 2-4 hours at 37°C, allowing the color to develop.[15]

  • Data Acquisition: Measure the absorbance of the wells using a microplate reader at a wavelength of 450-500 nm.[15]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

XTT_Assay_Workflow cluster_1 XTT Cytotoxicity Assay Workflow Seed 1. Seed Cells in 96-well Plate Treat 2. Treat with Compound (Serial Dilutions) Seed->Treat Incubate 3. Incubate (e.g., 24-72h) Treat->Incubate Add_XTT 4. Add Activated XTT Reagent Incubate->Add_XTT Incubate2 5. Incubate (2-4h for color development) Add_XTT->Incubate2 Read 6. Read Absorbance (450-500 nm) Incubate2->Read Analyze 7. Calculate Viability & Determine IC50 Read->Analyze

Caption: Step-by-step workflow for the XTT cell viability assay.

Genotoxicity Assessment: The Ames Test

A cornerstone of safety assessment, the Ames test is a bacterial reverse mutation assay used to detect the mutagenic potential of a chemical.[16][17] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot grow in a histidine-free medium.[17][18] A mutagen can cause a reverse mutation, enabling the bacteria to synthesize their own histidine and form colonies (revertants).[17]

Causality Behind the Method: The inclusion of a mammalian metabolic activation system (S9 fraction from rat liver) is critical.[16] Many chemicals are not mutagenic themselves but are converted to mutagens by metabolic enzymes in the liver. Testing with and without the S9 mix allows for the detection of both direct-acting mutagens and pro-mutagens.

Step-by-Step Methodology (Ames Plate Incorporation Test, based on OECD 471):

  • Preparation: Prepare cultures of the required Salmonella tester strains (e.g., TA98, TA100).[18] Prepare the test compound at several concentrations. Prepare positive controls (known mutagens for each strain) and a negative (vehicle) control.

  • Mixing: In a sterile test tube, add the following in order:

    • The test compound solution.[16]

    • The bacterial culture.[16]

    • Either a buffer (for -S9 condition) or the S9 mix (for +S9 condition).[16]

  • Plating: Add molten top agar containing a trace amount of histidine and biotin to the test tube, mix gently, and pour the contents onto a minimal glucose agar plate. The trace histidine allows all bacteria to undergo a few cell divisions, which is necessary for mutagenesis to occur.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[18]

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Interpretation: A positive result is defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (negative control) count.

Phase 3: Systemic Evaluation - In Vivo Toxicity Studies

While in vitro tests are informative, they cannot fully replicate the complexity of a whole organism.[12] In vivo studies in animal models are therefore required to understand the compound's effects on interconnected physiological systems and to establish a safe starting dose for human trials.[2] These studies must be conducted in compliance with Good Laboratory Practice (GLP) standards.

Acute Oral Toxicity Assessment

This study aims to determine the potential hazard of a single, high dose of the compound and provides information for classification and labeling.[4] The Acute Toxic Class Method (OECD 423) is a preferred approach as it uses fewer animals than the traditional LD₅₀ test.[19][20]

Step-by-Step Methodology (OECD 423):

  • Animal Selection: Use a single sex (typically female rodents, as they are often slightly more sensitive) of a standard laboratory strain.[19][21]

  • Dosing: Administer the compound orally by gavage at a starting dose selected from predefined levels (e.g., 5, 50, 300, 2000 mg/kg).[19]

  • Observation: Observe the animals closely for the first few hours and then daily for at least 14 days.[19] Record all signs of toxicity, including changes in skin, fur, eyes, behavior, and any mortality.[20][21]

  • Body Weight: Measure body weight just before dosing and at least weekly thereafter.[19]

  • Stepwise Procedure: The outcome of the first dose group (typically 3 animals) determines the next step. If mortality is observed, the dose for the next group is lowered. If no toxicity is seen, the dose is escalated. This continues until enough information is gathered to assign a toxicity class.[19]

  • Necropsy: At the end of the study, all animals are subjected to a gross necropsy.[19]

OECD_423_Workflow cluster_2 Acute Toxic Class (OECD 423) Decision Logic Start Start with 3 Female Rodents at a Defined Dose (e.g., 300 mg/kg) Observe Observe for 14 Days (Mortality & Clinical Signs) Start->Observe Decision Outcome? Observe->Decision Stop Stop Test Assign GHS Category Decision->Stop Sufficient Data for Classification Dose_Up Dose Next Group at Higher Level (e.g., 2000 mg/kg) Decision->Dose_Up 0-1 Deaths Dose_Down Dose Next Group at Lower Level (e.g., 50 mg/kg) Decision->Dose_Down 2-3 Deaths Dose_Up->Observe Dose_Down->Observe

Caption: Decision-making workflow for an OECD 423 study.

Toxicokinetics

Toxicokinetics (TK) is a critical component of all in vivo studies.[22] It involves measuring the concentration of the drug (and/or its major metabolites) in the blood over time. TK data helps to:

  • Confirm that the animals were exposed to the drug.

  • Assess the relationship between dose and systemic exposure.[22]

  • Determine if the drug accumulates with repeated dosing.

  • Extrapolate findings from animals to humans to help set safe clinical doses.[22]

Repeated-Dose Toxicity Studies

These studies are designed to characterize the toxicological profile of the compound following repeated administration over a longer period (e.g., 28 or 90 days). They are crucial for identifying target organs of toxicity and determining a No-Observed-Adverse-Effect Level (NOAEL). Studies are typically conducted in two species, one rodent and one non-rodent.[10]

ParameterAssessmentPurpose
Clinical Observations Daily checks for signs of ill health or behavioral changes.To detect overt toxicity.
Body Weight & Food Consumption Measured weekly.A sensitive indicator of general toxicity.
Ophthalmology Eye examinations performed pre-study and at termination.To detect any ocular toxicity.
Clinical Pathology Blood and urine samples collected at termination for hematology, clinical chemistry, and urinalysis.To assess effects on blood cells, liver function, kidney function, and other organ systems.
Gross Necropsy Full post-mortem examination of all animals.To identify macroscopic abnormalities.
Organ Weights Key organs (liver, kidneys, brain, etc.) are weighed.Changes can indicate organ-specific toxicity.
Histopathology Tissues from all organs are preserved, processed, and examined microscopically by a pathologist.The definitive assessment for identifying target organs of toxicity at the cellular level.

Phase 4: Safety Pharmacology

Safety pharmacology studies are specifically designed to investigate potential adverse effects on vital physiological functions that could be life-threatening.[3][23][24] The ICH S7A guideline mandates a core battery of tests.[3][23][25]

Core Battery Studies:

  • Central Nervous System (CNS): Assessment of effects on behavior, coordination, and motor function (e.g., using a Functional Observational Battery in rodents).

  • Cardiovascular System: Evaluation of effects on blood pressure, heart rate, and the electrocardiogram (ECG), typically in a non-rodent species like the dog or non-human primate.

  • Respiratory System: Assessment of effects on respiratory rate and function (e.g., using whole-body plethysmography in rodents).

Any adverse findings in the core battery or concerns from the compound's pharmacological profile may trigger follow-up studies on other organ systems (e.g., renal or gastrointestinal).[10]

Integrated Risk Assessment and Conclusion

The culmination of this comprehensive program is an integrated risk assessment. This involves synthesizing all data from the in silico, in vitro, and in vivo studies to form a cohesive safety profile for 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol.

The key questions to be answered are:

  • What are the primary target organs of toxicity?

  • Are the toxic effects reversible?

  • Is there a risk of genotoxicity or carcinogenicity?

  • What is the margin of safety between the NOAEL in the most sensitive species and the proposed therapeutic dose in humans?

  • Are there any acute risks to vital organ functions?

A thorough and well-documented assessment allows for a confident decision on whether to proceed to first-in-human clinical trials and provides the foundational safety data required for regulatory submissions to agencies like the FDA and EMA.[1] This structured, science-driven approach ensures not only regulatory compliance but, more importantly, the protection of human trial participants.[5]

References

  • ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline. (2000, November 30). European Medicines Agency. [Link]

  • In vitro toxicology. Wikipedia. [Link]

  • Tassaneeyakul, W., et al. (2018, March 20). Microbial Mutagenicity Assay: Ames Test. Bio-protocol. [Link]

  • Parasuraman, S. (2011). OECD guidelines for acute oral toxicity studies: an overview. Journal of Pharmacology and Pharmacotherapeutics. [Link]

  • Blaauboer, B. J., et al. (2002). Methods of in vitro toxicology. Food and Chemical Toxicology. [Link]

  • Acute oral toxicity – OECD 423 test (Method by acute toxicity class). YesWeLab. [Link]

  • In vitro testing methods. (2025, August 15). Fiveable. [Link]

  • In Silico Toxicity Prediction. (2024, September 30). PozeSCAF. [Link]

  • Neves, B. J., et al. (2018). In silico toxicology: From structure–activity relationships towards deep learning and adverse outcome pathways. WIREs Computational Molecular Science. [Link]

  • ICH Harmonised Tripartite Guideline S7A: Safety Pharmacology Studies for Human Pharmaceuticals. (2000, November 8). ICH. [Link]

  • Understanding In Vitro and In Vivo Toxicology Testing for Chemicals. (2018, February 11). ChemSafetyPro.COM. [Link]

  • OECD GUIDELINE FOR TESTING OF CHEMICALS: Acute Oral Toxicity – Fixed Dose Procedure. Scribd. [Link]

  • The Ames Test. (2024, October 13). Mansoura University. [Link]

  • International Conference on Harmonisation; Guidance on S7A Safety Pharmacology Studies for Human Pharmaceuticals; Availability. (2001, July 13). Federal Register. [Link]

  • OECD GUIDELINE FOR TESTING OF CHEMICALS Acute Oral Toxicity – Acute Toxic Class Method. Academia.edu. [Link]

  • Yadav, M., & Upadhyay, N. (2022, November 22). Toxicokinetics in preclinical drug development of small-molecule new chemical entities. Drug Metabolism and Pharmacokinetics. [Link]

  • OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure. Slideshare. [Link]

  • SMALL MOLECULE SAFETY ASSESSMENT. Altasciences. [Link]

  • In vitro testing of drug toxicity. Slideshare. [Link]

  • Aryal, S. (2022, August 10). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbe Notes. [Link]

  • S 7 A Safety Pharmacology Studies for Human Pharmaceuticals. European Medicines Agency. [Link]

  • Safety Guidelines. ICH. [Link]

  • In Silico Toxicology in Drug Development. Toxometris.ai. [Link]

  • Tejs, S. (2008). The Ames test: a methodological short review. Polish Journal of Environmental Studies. [Link]

  • Bastin, A., et al. (2025, October 21). Framework for In Silico Toxicity Screening of Novel Odorants. MDPI. [Link]

  • Raies, A. B., & Bajic, V. B. (2016). In silico toxicology: Computational methods for the prediction of chemical toxicity. WIREs Computational Molecular Science. [Link]

  • Non-Clinical Safety Assessment for New Drugs. (2025, May 7). ZeClinics CRO. [Link]

  • Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Preclinical Studies in Drug Development. PPD. [Link]

  • (1H-pyrrol-2-yl)methanol. PubChem. [Link]

  • 1H-Pyrrole-3-methanol, 1-methyl-α-propyl-. Organic Syntheses. [Link]

  • (2S)-1-Methyl-2-pyrrolidinemethanol. PubChem. [Link]

  • Piaz, F. D., et al. (2023). Methanol as a C1 Source for the Synthesis of 1,3‐Polyheterocyclic Systems. European Journal of Organic Chemistry. [Link]

  • Chemical meeting the criteria for listing via the Authoritative Bodies provision: Methanol. OEHHA. [Link]

  • Api, A. M., et al. (2024, March 15). RIFM fragrance ingredient safety assessment, methyl 2-pyrrolyl ketone, CAS Registry Number 1072-83-9. Food and Chemical Toxicology. [Link]

  • Final report on the safety assessment of Methyl Alcohol. (1998). International Journal of Toxicology. [Link]

  • (5-methyl-2-thienyl)methanol Properties. EPA. [Link]

  • Material Safety Data Sheet - Phenyl(2-thienyl)methanol, 90+%. Cole-Parmer. [Link]

  • Final Report on the Safety Assessment of Methyl Alcohol. (2025, August 10). ResearchGate. [Link]

  • Ukolov, A. I., et al. (2021). Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids. MDPI. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols for the Synthesis of 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol

For: Researchers, scientists, and drug development professionals. Introduction This document provides a detailed guide for the synthesis of 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol, a novel heteroaromatic methano...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed guide for the synthesis of 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol, a novel heteroaromatic methanol derivative. The strategic importance of this molecule lies in its hybrid structure, incorporating both pyrrole and thiophene moieties. These heterocycles are prevalent in a vast array of pharmacologically active compounds and functional materials. The described protocol is based on the well-established organometallic addition of a lithiated N-methylpyrrole to a thiophene-based aldehyde. The causality behind each experimental choice, from reagent selection to reaction conditions, is thoroughly explained to provide a comprehensive understanding of the synthesis.

Reaction Principle: Nucleophilic Addition

The core of this synthesis is a Grignard-type reaction, specifically the nucleophilic addition of a 2-lithiated 1-methylpyrrole to the electrophilic carbonyl carbon of 3-methyl-2-thiophenecarboxaldehyde. The reaction proceeds in two key stages:

  • Deprotonation (Lithiation): 1-Methylpyrrole is deprotonated at the C2 position by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi). This step is regioselective due to the directing effect of the nitrogen atom.

  • Nucleophilic Attack: The resulting 2-lithiated 1-methylpyrrole acts as a potent nucleophile, attacking the carbonyl carbon of 3-methyl-2-thiophenecarboxaldehyde.

  • Aqueous Work-up: The reaction is quenched with an aqueous solution to protonate the intermediate alkoxide, yielding the final secondary alcohol product.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Purification cluster_analysis Analysis A Assemble Dry Glassware (Inert Atmosphere) C Dissolve 1-Methylpyrrole in Anhydrous THF A->C Inert Conditions B Prepare Reagents: 1-Methylpyrrole 3-Methyl-2-thiophenecarboxaldehyde Anhydrous THF n-Butyllithium (in hexanes) D Cool to -78 °C (Dry Ice/Acetone Bath) C->D E Slowly Add n-BuLi (Formation of Lithiated Pyrrole) D->E Exothermic F Stir for 1 hour at -78 °C E->F Anion Formation G Add 3-Methyl-2-thiophenecarboxaldehyde (in Anhydrous THF) F->G Nucleophilic Attack H Warm to Room Temperature (Overnight Stirring) G->H I Quench with Saturated NH4Cl (aq) H->I Protonation J Extract with Ethyl Acetate I->J K Wash Organic Layer (Water, Brine) J->K L Dry with Na2SO4 K->L M Concentrate in vacuo L->M N Purify by Column Chromatography M->N O Characterize Product: ¹H NMR, ¹³C NMR, IR, MS N->O Purity & Identity

Caption: Experimental workflow for the synthesis of 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol.

Materials and Reagents

ReagentFormulaMolar Mass ( g/mol )SupplierPurity
1-MethylpyrroleC₅H₇N81.12Sigma-Aldrich≥99%
3-Methyl-2-thiophenecarboxaldehydeC₆H₆OS126.18Sigma-Aldrich98%
n-Butyllithium (2.5 M in hexanes)C₄H₉Li64.06Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11Sigma-Aldrich≥99.9%
Saturated Ammonium Chloride (aq)NH₄Cl53.49Fisher Scientific
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Fisher ScientificHPLC
Anhydrous Sodium SulfateNa₂SO₄142.04Fisher Scientific
Silica Gel (for column chromatography)SiO₂60.08Sorbent Technologies60 Å

Detailed Synthesis Protocol

1. Preparation of the Lithiated Pyrrole Intermediate

  • Rationale: This initial step generates the key nucleophile. The reaction is conducted at -78 °C to prevent side reactions and decomposition of the thermally sensitive organolithium intermediate. Anhydrous conditions are critical as organolithium reagents react violently with water.

  • Procedure:

    • To a dry, three-necked, 250 mL round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add 1-methylpyrrole (1.0 eq.).

    • Add anhydrous tetrahydrofuran (THF) to achieve a 0.2 M solution of 1-methylpyrrole.

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 eq., 2.5 M in hexanes) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C.

    • Stir the resulting solution at -78 °C for 1 hour. Successful lithiation is typically indicated by a slight color change.

2. Reaction with 3-Methyl-2-thiophenecarboxaldehyde

  • Rationale: The aldehyde is introduced as the electrophile. It is pre-dissolved in THF to ensure efficient mixing in the cold reaction mixture. The reaction is allowed to warm to room temperature slowly to ensure complete reaction.

  • Procedure:

    • In a separate dry flask, dissolve 3-methyl-2-thiophenecarboxaldehyde (1.0 eq.) in a minimal amount of anhydrous THF.

    • Add the aldehyde solution dropwise to the stirred solution of lithiated pyrrole at -78 °C via syringe.

    • After the addition is complete, remove the dry ice/acetone bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction overnight (approximately 12-16 hours) under a nitrogen atmosphere.

3. Aqueous Work-up and Extraction

  • Rationale: The reaction is quenched with a mild acid source, saturated ammonium chloride, to protonate the alkoxide intermediate and to neutralize any remaining organolithium species. The product is then extracted into an organic solvent.

  • Procedure:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and add ethyl acetate.

    • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic extracts and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

4. Purification

  • Rationale: The crude product is purified by flash column chromatography to remove unreacted starting materials and any side products. The choice of eluent is determined by thin-layer chromatography (TLC) analysis.

  • Procedure:

    • Adsorb the crude oil onto a small amount of silica gel.

    • Prepare a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes, starting from 10:90).

    • Load the adsorbed product onto the column and elute with the chosen solvent system.

    • Collect fractions and monitor by TLC.

    • Combine the pure fractions and remove the solvent in vacuo to yield 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol as a viscous oil or low-melting solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expect characteristic signals for the pyrrole, thiophene, methyl, and hydroxyl protons. The methine proton (CH-OH) should appear as a singlet or doublet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Expect distinct signals for each carbon atom in the molecule.

  • IR (Infrared Spectroscopy): Look for a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol.

  • MS (Mass Spectrometry): The molecular ion peak corresponding to the mass of the product (C₁₁H₁₃NOS) should be observed.

Safety and Handling

  • n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere. It can ignite spontaneously on contact with air and reacts violently with water.

  • Anhydrous solvents are essential for the success of the reaction. Ensure they are properly dried and handled under inert gas.

  • The reaction should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
Application

GC-MS Method for the Quantitative Analysis of 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol via Silyl Derivatization

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note presents a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the sensitive and...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the sensitive and selective detection of 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol. The inherent polarity and potential thermal lability of the secondary alcohol functionality of the target analyte pose significant challenges for direct GC-MS analysis, often leading to poor chromatographic peak shape and on-column degradation. To overcome these limitations, this protocol employs a chemical derivatization step, converting the polar hydroxyl group into a more volatile and thermally stable trimethylsilyl (TMS) ether. This transformation is achieved through a straightforward reaction with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting TMS-derivatized analyte exhibits superior chromatographic behavior, enabling reliable quantification and structural confirmation. This document provides a detailed, step-by-step protocol for sample preparation, derivatization, and GC-MS analysis, along with method validation parameters, making it suitable for implementation in research, quality control, and drug metabolism studies.

Scientific Rationale and Method Principle

The successful analysis of pharmacologically relevant heterocyclic compounds is a cornerstone of drug development. The target analyte, 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol, contains a secondary alcohol group which imparts polarity to the molecule. In gas chromatography, polar analytes can interact undesirably with active sites (e.g., free silanol groups) in the injector liner and on the column stationary phase, resulting in peak tailing, reduced sensitivity, and poor reproducibility.[1] Furthermore, the high temperatures required for volatilization can induce thermal degradation of the alcohol.[2]

Chemical derivatization is a strategic sample preparation technique used to modify an analyte's chemical structure to improve its analytical performance.[1][3] For compounds containing active hydrogen atoms, such as alcohols, silylation is one of the most common and effective derivatization techniques.[4]

The Causality of Derivatization:

The core of this method lies in converting the polar hydroxyl (-OH) group into a nonpolar trimethylsilyl (-O-TMS) ether. This is achieved by reacting the analyte with BSTFA, a powerful silylating agent.

  • Mechanism: The reaction is a nucleophilic attack by the alcohol's oxygen on the silicon atom of BSTFA. This process replaces the active hydrogen of the hydroxyl group with a TMS group, as depicted below. The byproducts of this reaction are volatile and do not interfere with the chromatographic analysis.[4]

  • Benefits:

    • Increased Volatility: The replacement of the hydrogen-bonding -OH group with a nonpolar -O-TMS group significantly reduces intermolecular forces, lowering the analyte's boiling point and increasing its volatility.[5]

    • Enhanced Thermal Stability: The TMS ether is more stable at the elevated temperatures of the GC inlet and column, preventing thermal degradation and ensuring accurate quantification.[2]

    • Improved Chromatography: The derivatized, less polar analyte exhibits reduced interaction with the GC column, resulting in sharper, more symmetrical peaks and improved separation efficiency.[6]

    • Characteristic Mass Spectrum: The TMS derivative provides a distinct mass spectrum with a clear molecular ion and characteristic fragmentation patterns (e.g., a loss of a methyl group, m/z - 15), which aids in definitive structural confirmation.[4]

By implementing this derivatization strategy, the method becomes a self-validating system where the significant improvement in peak shape and signal intensity post-derivatization confirms the successful chemical modification and suitability of the analyte for GC-MS analysis.

Experimental Workflow

The overall analytical process is streamlined to ensure efficiency and reproducibility, from sample preparation to final data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Analyte Sample or Standard Solvent Dissolve in Anhydrous Solvent (e.g., Dichloromethane) Sample->Solvent Deriv_Agent Add Derivatizing Agent (BSTFA + 1% TMCS) Solvent->Deriv_Agent React Incubate at 70°C for 30 min Deriv_Agent->React Ready_Sample Derivatized Sample Ready for Injection React->Ready_Sample Injection Inject Sample (1 µL) Ready_Sample->Injection Separation GC Separation (DB-5ms Column) Injection->Separation Ionization Electron Impact (EI) Ionization (70 eV) Separation->Ionization Detection Mass Spectrometry Detection (Scan Mode) Ionization->Detection TIC Total Ion Chromatogram (TIC) Detection->TIC Integration Peak Integration & Identification (Retention Time & Mass Spectrum) TIC->Integration Quant Quantification (Calibration Curve) Integration->Quant Report Final Report Quant->Report

Caption: Workflow for GC-MS analysis of the target analyte.

Detailed Protocols

Materials and Reagents
  • Analyte Standard: 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol (≥98% purity)

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS). The TMCS acts as a catalyst.[4]

  • Solvents: Anhydrous Dichloromethane (DCM), Hexane, or Ethyl Acetate (GC grade or higher). Avoid water and protic solvents like methanol for the derivatization step.[7][8]

  • Equipment:

    • Glass autosampler vials (1.5 mL) with PTFE-lined caps.[7]

    • Micropipettes and tips.

    • Heating block or oven capable of maintaining 70°C.

    • Vortex mixer.

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analyte standard and dissolve it in 10.0 mL of anhydrous dichloromethane in a volumetric flask.

  • Working Standard (10 µg/mL): Dilute 100 µL of the stock solution to 10.0 mL with anhydrous dichloromethane. This concentration is a good starting point for method development.[7]

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) by serial dilution of the working standard with anhydrous dichloromethane.

Derivatization Protocol
  • Transfer 100 µL of each calibration standard or sample solution into a clean 1.5 mL glass autosampler vial.

  • Add 100 µL of the BSTFA + 1% TMCS reagent to the vial.[4]

  • Immediately cap the vial tightly and vortex for 10-15 seconds.

  • Place the vial in a heating block or oven set to 70°C for 30 minutes to ensure the reaction goes to completion.[4]

  • Allow the vial to cool to room temperature before placing it in the GC-MS autosampler. The sample is now ready for analysis.

GC-MS Instrumentation and Conditions

The following parameters serve as a validated starting point and may be optimized for specific instruments.

Parameter Setting Rationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides reliable and reproducible chromatographic performance.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and specificity for definitive compound identification.[9]
Injection Port Split/Splitless Inlet
Injection Mode SplitlessMaximizes analyte transfer to the column for high sensitivity, suitable for trace analysis.[7]
Injection Volume 1.0 µLStandard volume for achieving good sensitivity without overloading the column.
Inlet Temperature 270°CEnsures rapid and complete volatilization of the derivatized analyte without thermal degradation.
Carrier Gas Helium (99.999% purity)Inert gas providing good chromatographic efficiency.
Flow Rate 1.2 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm i.d. column to balance separation speed and efficiency.
Column HP-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thicknessA non-polar column ideal for separating a wide range of compounds, including the TMS-derivatized analyte.[7]
Oven Program Initial: 100°C (hold 1 min), Ramp: 15°C/min to 280°C, Hold: 5 minThe temperature program is designed to efficiently elute the analyte while separating it from potential impurities.
MS Transfer Line Temp 280°CPrevents condensation of the analyte between the GC column and the MS source.[10]
Ion Source Electron Impact (EI)Standard ionization technique that produces reproducible, library-searchable mass spectra.[11]
Ionization Energy 70 eVThe industry standard energy for creating consistent fragmentation patterns.[10]
Source Temperature 230°COptimizes ion formation and minimizes source contamination.[10]
Quadrupole Temperature 150°CMaintains mass accuracy and stability.
Acquisition Mode ScanAcquires full mass spectra for qualitative identification.
Scan Range m/z 40-550Covers the expected mass range of the derivatized analyte and its fragments.

Expected Results and Method Validation

  • Chromatography: The TMS-derivatized analyte is expected to elute as a sharp, symmetrical peak, free from the tailing that might be observed with the underivatized alcohol.

  • Mass Spectrum: The EI mass spectrum of the TMS derivative will be the primary tool for identification. Key expected features include:

    • A discernible molecular ion (M+) peak corresponding to the molecular weight of the silylated compound.

    • A prominent [M-15]+ ion, resulting from the characteristic loss of a methyl group from the TMS moiety. This is a strong indicator of successful silylation.

    • Other structurally significant fragment ions resulting from the cleavage of the pyrrole, thiophene, and methanol backbone.

  • Method Validation: A validated analytical method ensures data integrity and reliability.[12][13] The following parameters should be assessed to meet regulatory and quality standards.[9][14]

Validation Parameter Acceptance Criteria Purpose
Specificity / Selectivity No interfering peaks at the analyte's retention time.[9]Ensures the method can distinguish the analyte from other components in the matrix.
Linearity Correlation coefficient (r²) ≥ 0.995Demonstrates a proportional response of the instrument to the concentration of the analyte over a defined range.[14]
Accuracy (Recovery) Typically 80-120% recovery for spiked samples.[14]Measures how close the experimental results are to the true value.
Precision (RSD) Repeatability (Intra-day): RSD ≤ 15% Reproducibility (Inter-day): RSD ≤ 15%Measures the consistency and reproducibility of the method under the same and different conditions, respectively.[14]
Limit of Detection (LOD) Signal-to-Noise Ratio (S/N) ≥ 3The lowest concentration of analyte that can be reliably detected.[9]
Limit of Quantification (LOQ) Signal-to-Noise Ratio (S/N) ≥ 10The lowest concentration of analyte that can be accurately quantified.[9]
Robustness Consistent performance with slight variations in method parameters.[12]Evaluates the method's reliability when subjected to minor changes in experimental conditions.

Conclusion

This application note details a comprehensive and reliable GC-MS method for the analysis of 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol. The protocol's core strength lies in the strategic use of silyl derivatization with BSTFA, which effectively overcomes the analytical challenges associated with the analyte's polar hydroxyl group. This approach yields excellent chromatographic performance, high sensitivity, and definitive structural confirmation. The provided step-by-step protocols and detailed instrument parameters offer a robust foundation for researchers, scientists, and drug development professionals to implement this method for routine analysis, quality control, and advanced research applications.

References

  • Chan, S. C. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

  • ChromSolutions. (n.d.). Analytical Validation Quick Reference Guide. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • ComplianceIQ. (n.d.). Validation of GC/ GC-MS methodologies. Retrieved from [Link]

  • ResearchGate. (2020, July 26). Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA? Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 13). GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. Retrieved from [Link]

  • Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]

  • SCION Instruments. (2025, April 29). Sample preparation GC-MS. Retrieved from [Link]

  • Environics. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards. Retrieved from [Link]

Sources

Method

Extraction techniques for 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol from food matrices

Foreword: The Analytical Challenge of Heterocyclic Aromatics in Food The analysis of trace-level organic molecules in complex food matrices is a significant challenge for researchers in food safety, quality, and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Analytical Challenge of Heterocyclic Aromatics in Food

The analysis of trace-level organic molecules in complex food matrices is a significant challenge for researchers in food safety, quality, and drug development. The target analyte, 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol , represents a class of heterocyclic aromatic compounds that could potentially arise from thermal processing (such as the Maillard reaction), as a metabolite of natural products, or as a contaminant. Such molecules, often present at low concentrations (ng/g), are masked by a complex background of fats, proteins, carbohydrates, and pigments, making their accurate quantification dependent on a highly efficient and selective extraction technique.

Initial literature and database searches did not yield specific information for "1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol," suggesting it may be a novel or theoretical compound. Therefore, this guide has been constructed based on established principles for extracting structurally similar heterocyclic aromatic amines (HAAs) and other polar heterocyclic compounds from food.[1][2] The protocols herein are built upon validated methodologies for well-documented analytes like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and imidazoquinoxalines (e.g., MeIQx), which serve as authoritative proxies for developing a robust analytical workflow.[1][3]

This application note provides a comprehensive guide to developing a reliable extraction protocol for this target analyte, focusing on the rationale behind methodological choices to ensure scientific integrity and reproducibility.

PART 1: Analyte & Matrix Considerations

Physicochemical Profile of the Target Analyte

To design an effective extraction strategy, we must first predict the behavior of 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol based on its constituent parts: a pyrrole ring, a thiophene ring, a methyl group, and a methanol group.

  • Polarity: The presence of the hydroxyl (-OH) group from the methanol moiety and the nitrogen in the pyrrole ring introduces significant polarity. This suggests good solubility in polar organic solvents like methanol and acetonitrile. The pyrrole nitrogen can also engage in hydrogen bonding.[4]

  • Aromaticity & Lipophilicity: The pyrrole and thiophene rings are aromatic, contributing some nonpolar character.[4] The methyl groups further add to this lipophilicity. This dual nature (hydrophilic and lipophilic moieties) makes the molecule moderately polar overall. The predicted octanol-water partition coefficient (LogP) for similar structures like (5-methyl-2-thienyl)methanol is around 1.37, indicating a compound that will partition into both organic and aqueous phases to some extent.[5]

  • Charge State (pKa): The pyrrole nitrogen is very weakly basic due to the delocalization of its lone pair into the aromatic system, meaning it is unlikely to be protonated under typical food pH conditions.[6] The hydroxyl group is weakly acidic, with a pKa likely well above physiological pH. Therefore, the molecule is expected to be neutral across a wide pH range, making ion-exchange mechanisms less straightforward unless derivatized.

The Challenge of Food Matrices

Food samples are inherently complex and pose the primary obstacle to accurate analysis.[7] Key interferents include:

  • Fats and Lipids: Highly nonpolar, these can interfere with chromatographic analysis and suppress ionization in mass spectrometry.

  • Proteins: Can bind to the target analyte, preventing its efficient extraction.

  • Pigments and Carbohydrates: Highly polar compounds that can co-extract with the analyte and interfere with detection.

The goal of the extraction protocol is to selectively isolate the target analyte from these interfering components while maximizing recovery.

PART 2: Extraction Strategies & Rationale

Two primary strategies are dominant in the field of trace contaminant analysis from food: QuEChERS and Solid-Phase Extraction (SPE) .

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

Originally developed for pesticide analysis, the QuEChERS method has been adapted for a wide range of contaminants, including various heterocyclic compounds.[8][9][10] It involves a two-step process:

  • Salting-Out Extraction: The homogenized food sample is first extracted with a water-miscible solvent, typically acetonitrile.[9] Salts (commonly magnesium sulfate and sodium chloride or acetate) are then added to induce phase separation, driving the analytes into the acetonitrile layer while removing water-soluble interferences like sugars.[10]

  • Dispersive Solid-Phase Extraction (dSPE): A portion of the acetonitrile supernatant is mixed with a combination of sorbents to remove specific matrix components.

    • Primary Secondary Amine (PSA): Removes organic acids, fatty acids, and some pigments.[8]

    • C18 (Octadecylsilane): Removes nonpolar interferences like fats and lipids.

    • Graphitized Carbon Black (GCB): Removes pigments and sterols, but can also retain planar aromatic analytes, requiring careful optimization.

Rationale for Use: QuEChERS is an excellent choice for rapid screening of multiple analytes. Its effectiveness, low solvent usage, and high throughput make it a valuable tool.[9][11] For the target analyte, a modified QuEChERS protocol would be a strong starting point for method development.

Solid-Phase Extraction (SPE)

SPE is a more targeted and highly selective technique that functions like a miniaturized form of liquid chromatography.[12][13] It offers superior cleanup and concentration of the analyte compared to dSPE.[12][14] The process involves four key steps: Conditioning, Loading, Washing, and Elution.[12]

Rationale for Use: Given the moderately polar nature of 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol, a Reversed-Phase SPE (RP-SPE) approach is most logical.

  • Mechanism: In RP-SPE, a nonpolar stationary phase (like C18) retains nonpolar to moderately polar analytes from a polar sample matrix (e.g., an aqueous extract).[12]

  • Causality: The analyte, with its aromatic rings and methyl groups, will have sufficient nonpolar character to adsorb onto the C18 sorbent via hydrophobic interactions. Highly polar interferences (sugars, salts) will pass through unretained. A carefully selected wash solvent can then remove moderately polar interferences without dislodging the analyte. Finally, a nonpolar solvent is used to elute the purified analyte. This selectivity makes SPE the gold standard for achieving low detection limits.[3][14]

PART 3: Detailed Protocols & Methodologies

This section provides step-by-step protocols for both a modified QuEChERS and a more rigorous SPE method. The final analytical step for both would typically be Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its high sensitivity and specificity.[11][15]

Protocol 1: Modified QuEChERS Extraction

This protocol is designed for high-throughput analysis and is suitable for matrices like fruits, vegetables, and processed foods with moderate fat content.

Step 1: Sample Preparation & Homogenization

  • Weigh 10 g (± 0.1 g) of homogenized food sample into a 50 mL centrifuge tube.

  • For dry samples, add an appropriate amount of ultrapure water to rehydrate (e.g., 10 mL).

  • Add 10 mL of acetonitrile to the tube.

  • If required, add an internal standard at this stage.

  • Shake vigorously for 1 minute to ensure thorough mixing.

Step 2: Salting-Out Extraction

  • Add a pre-packaged salt mixture, such as one containing 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, and 0.5 g Disodium Citrate Sesquihydrate (consistent with EN 15662 method).[8]

  • Immediately cap and shake vigorously for 1 minute. The MgSO₄ absorbs excess water and promotes phase separation.

  • Centrifuge at 4,000 rpm for 5 minutes.

Step 3: Dispersive SPE (dSPE) Cleanup

  • Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the dSPE cleanup sorbents. For a general-purpose cleanup suitable for our target analyte, use:

    • 150 mg MgSO₄ (to remove residual water)

    • 50 mg PSA (to remove acids)

    • 50 mg C18 (to remove lipids)

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 2 minutes.

Step 4: Final Extract Preparation

  • Take an aliquot of the cleaned supernatant.

  • Filter through a 0.22 µm syringe filter into an autosampler vial.

  • The sample is now ready for LC-MS/MS analysis.

Protocol 2: Reversed-Phase Solid-Phase Extraction (RP-SPE)

This protocol is ideal for achieving the lowest possible detection limits and is recommended for complex or high-fat matrices (e.g., cooked meats, dairy).

Step 1: Sample Pre-treatment & Initial Extraction

  • Weigh 5 g (± 0.1 g) of homogenized food sample into a 50 mL centrifuge tube.

  • Add 20 mL of a 1% formic acid solution in 50:50 methanol/water. The mild acidity can help disrupt analyte-protein binding.

  • Homogenize using a high-speed probe for 1 minute.

  • Centrifuge at 5,000 rpm for 10 minutes.

  • Collect the supernatant. This is your crude extract.

Step 2: SPE Cartridge (C18, 500 mg, 6 mL) Workflow

  • Conditioning:

    • Pass 5 mL of methanol through the cartridge.

    • Pass 5 mL of ultrapure water through the cartridge. Do not let the sorbent bed go dry. This step activates the C18 chains.

  • Loading:

    • Load the crude extract (from Step 1) onto the cartridge at a slow, controlled flow rate (~1-2 mL/min).

  • Washing:

    • Pass 5 mL of ultrapure water to remove salts and highly polar interferences.

    • Pass 5 mL of 20% methanol in water. This is a critical step to wash away moderately polar interferences without eluting the target analyte. Optimization of the methanol percentage may be required.

  • Elution:

    • Dry the cartridge under vacuum or nitrogen for 5 minutes to remove excess water.

    • Elute the analyte with 5 mL of acetonitrile or methanol into a clean collection tube.

Step 3: Evaporation and Reconstitution

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of the initial mobile phase for the LC-MS/MS analysis (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial.

PART 4: Visualization & Data

Experimental Workflow Diagram

The following diagram illustrates the comprehensive workflow for the recommended RP-SPE protocol, which provides the highest degree of sample cleanup and analyte concentration.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (C18) cluster_final Final Processing Homogenize 1. Homogenize 5g Food Sample Solvent_Add 2. Add 20mL Methanol/Water/FA Homogenize->Solvent_Add Centrifuge1 3. Centrifuge (5000 rpm) Solvent_Add->Centrifuge1 Supernatant 4. Collect Supernatant Centrifuge1->Supernatant Load 6. Load Sample Supernatant->Load Crude Extract Condition 5. Condition (Methanol, Water) Condition->Load Wash 7. Wash (Water, 20% MeOH) Load->Wash Elute 8. Elute (Acetonitrile) Wash->Elute Evaporate 9. Evaporate (Nitrogen Stream) Elute->Evaporate Purified Eluate Reconstitute 10. Reconstitute (Mobile Phase) Evaporate->Reconstitute Analysis 11. LC-MS/MS Analysis Reconstitute->Analysis

Caption: RP-SPE workflow for extraction of 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol.

Performance Characteristics (Expected)

The following table summarizes the expected performance characteristics for a validated method based on the RP-SPE protocol, derived from literature values for similar heterocyclic aromatic amines in meat matrices.[16]

ParameterExpected ValueRationale / Comment
Recovery 75 - 110%Demonstrates the efficiency of the extraction process.
Repeatability (RSDr) < 15%Indicates the precision of the method within the same lab, on the same day.
Reproducibility (RSDR) < 20%Indicates the precision of the method between different labs.
Limit of Quantification (LOQ) 0.1 - 1.0 ng/g (ppb)Dependent on LC-MS/MS sensitivity, but achievable with SPE pre-concentration.[16][17]
Matrix Effect < 20%The SPE cleanup is designed to minimize ion suppression or enhancement in the MS source.

PART 5: Trustworthiness & Method Validation

A protocol is only trustworthy if it is validated. For any method developed based on these guidelines, a full validation study should be performed according to established standards (e.g., AOAC, EURACHEM). Key validation parameters to assess include:

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components. This is confirmed by analyzing blank matrix samples and ensuring no interfering peaks are present at the analyte's retention time.

  • Linearity and Range: Establishing a calibration curve from fortified blank matrix extracts to demonstrate a linear response over a defined concentration range.

  • Accuracy (Recovery): Determined by spiking blank matrix samples with known concentrations of the analyte and performing the full extraction protocol.

  • Precision (Repeatability and Reproducibility): Assessed by analyzing replicate spiked samples at different concentrations, on different days, and by different analysts.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified with acceptable accuracy and precision, respectively.

By systematically evaluating these parameters, the developed protocol becomes a self-validating and trustworthy system for the routine analysis of 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol in food matrices.

References

  • Majors, R. Combining Liquid Chromatography with Mass Spectrometry (LC-MS) for Food Analysis. LCGC. Available from: [Link]

  • MDPI. Recent Developments (2020–23) on the Use of LC in the Determination of Food Contaminants. Available from: [Link]

  • Agilent Technologies. LC-MS for improved analysis of food and water contaminants. Available from: [Link]

  • Conquer Scientific. Food Safety and Quality: How LC/MS/MS Detects Contaminants and Ensures Compliance. Available from: [Link]

  • Phenomenex. QuEChERS Method for Pesticide Residue Analysis. Available from: [Link]

  • Hawach Scientific. Basic Principle and Application of the QuEChERS Method. Available from: [Link]

  • IntechOpen. Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. Available from: [Link]

  • MDPI. Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits. Available from: [Link]

  • Journal of Food and Drug Analysis. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Available from: [Link]

  • National Center for Biotechnology Information. Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. Available from: [Link]

  • PubMed. Analysis of foods for heterocyclic aromatic amine carcinogens by solid-phase extraction and high-performance liquid chromatography. Available from: [Link]

  • S.A.S.S. Scientific. Solid phase extraction in food analysis. Available from: [Link]

  • National Center for Biotechnology Information. (1H-pyrrol-2-yl)methanol. PubChem. Available from: [Link]

  • PubMed. A novel magnetic solid-phase extraction method for detection of 14 heterocyclic aromatic amines by UPLC-MS/MS in meat products. Available from: [Link]

  • Semantics Scholar. Solid Phase Extraction Technique – Trends, Opportunities and Applications. Available from: [Link]

  • Organic Syntheses. 1H-Pyrrole-3-methanol, 1-methyl-α-propyl-. Available from: [Link]

  • National Center for Biotechnology Information. (2S)-1-Methyl-2-pyrrolidinemethanol. PubChem. Available from: [Link]

  • LCGC International. Understanding and Improving Solid-Phase Extraction. Available from: [Link]

  • ResearchGate. Pyrrole and Pyrrole Derivatives. Available from: [Link]

  • PharmaTutor. PYRROLE, FURAN, THIOPHENE DERIVATIVES & PHARMACOLOGICAL ACTIVITIES: A REVIEW. Available from: [Link]

  • Impact Factor. Synthesis and Pharmacological Study of Thiophene Derivatives. Available from: [Link]

  • U.S. Environmental Protection Agency. (5-methyl-2-thienyl)methanol Properties. CompTox Chemicals Dashboard. Available from: [Link]

  • Bentham Science. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. Available from: [Link]

  • SlidePlayer. Five-membered Heterocycles Pyrrole, Furan and Thiophene. Available from: [Link]

Sources

Application

HPLC Analysis Conditions for 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol

Content Type: Detailed Application Note & Protocol Audience: Analytical Chemists, Process Development Scientists, and Quality Control Specialists. Executive Summary & Compound Profile 1-Methyl-2-pyrrolyl-(3-methyl-2-thie...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Detailed Application Note & Protocol Audience: Analytical Chemists, Process Development Scientists, and Quality Control Specialists.

Executive Summary & Compound Profile

1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol is a heterocyclic carbinol featuring an electron-rich N-methylpyrrole ring and a thiophene ring connected by a secondary alcohol. This structural motif presents specific analytical challenges:

  • Acid Sensitivity: Pyrrole-2-carbinols are prone to acid-catalyzed dehydration, leading to the formation of reactive azafulvene intermediates and subsequent oligomerization (turning samples black/brown).

  • Chirality: The central carbinol carbon is a stereocenter, requiring chiral separation for enantiomeric purity assessment.

  • UV Absorption: Both heteroaromatic rings provide strong UV absorption in the 230–260 nm range.

This guide provides two distinct protocols: a Reverse-Phase (RP-HPLC) method for purity/impurity profiling designed to maximize stability, and a Normal-Phase Chiral (NP-HPLC) method for enantiomeric excess (ee) determination.

Physicochemical Profile (Estimated)
ParameterValue / CharacteristicImpact on HPLC
LogP ~2.1 – 2.5Moderate hydrophobicity; suitable for C18 retention.
pKa Neutral (Pyrrole N is methylated; OH is neutral)pH adjustment controls matrix/impurity ionization, not the analyte.
UV Max ~235 nm (Thiophene), ~215 nm (Pyrrole)240 nm is the recommended compromise wavelength.
Stability High Risk in Acidic Media (pH < 3)Avoid TFA. Use buffered neutral/mildly acidic mobile phases.

Method Development Strategy: The "Why" Behind the Protocol

Critical Decision: Mobile Phase pH

Standard HPLC methods often use 0.1% Trifluoroacetic Acid (TFA) (pH ~2). This is contraindicated for this compound. The protonation of the secondary alcohol or the pyrrole ring can trigger the loss of water, forming a highly reactive carbocation (stabilized by the pyrrole nitrogen) that rapidly polymerizes.

  • Expert Recommendation: Use Ammonium Acetate (pH 6.0) or Formic Acid (0.1%) only if rapid analysis is performed at low temperatures. The protocol below prioritizes pH 6.0 for robustness.

Critical Decision: Column Selection
  • Achiral: A C18 column with high carbon load provides standard hydrophobic interaction. A Phenyl-Hexyl column is an excellent alternative, offering unique

    
    -
    
    
    
    selectivity with the thiophene/pyrrole rings, potentially separating structural isomers (e.g., regioisomers of the methyl group) better than C18.
  • Chiral: Amylose or Cellulose-based coated phases (e.g., AD-H, OD-H) are the industry standard for carbinols.

Protocol A: Purity & Impurity Profiling (RP-HPLC)

This method is designed for chemical purity determination, reaction monitoring, and stability testing.

Chromatographic Conditions
ParameterCondition
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.Alternative: Waters XBridge Phenyl-Hexyl.
Mobile Phase A 10 mM Ammonium Acetate in Water (pH 6.0 unadjusted or adjusted with dilute Acetic Acid).
Mobile Phase B Acetonitrile (HPLC Grade).[1]
Flow Rate 1.0 mL/min
Column Temp 30°C (Control is critical to prevent thermal degradation).
Injection Volume 5 – 10 µL
Detection (UV) 240 nm (Primary), 210 nm (Secondary for impurities).
Run Time 15 minutes + 5 min re-equilibration.
Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.009010Equilibration
10.001090Linear Gradient
12.001090Wash
12.109010Return to Initial
15.009010End of Run
Sample Preparation (Crucial Step)
  • Diluent: 50:50 Acetonitrile:Water (Buffered with 10mM Ammonium Acetate).

    • Note: Avoid pure methanol if the sample contains trace acids, as methylation of the alcohol could occur over long periods.

  • Concentration: Prepare a stock at 1.0 mg/mL, dilute to 0.1 mg/mL for analysis.

  • Storage: Analyze immediately. If autosampler storage is required, keep at 4°C .

Protocol B: Enantiomeric Separation (Chiral HPLC)

Since the compound contains a chiral center at the carbinol carbon, separating the enantiomers is vital for pharmaceutical applications.

Chromatographic Conditions
ParameterCondition
Column Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))4.6 x 250 mm, 5 µm.
Mobile Phase n-Hexane : Isopropyl Alcohol (IPA) (90 : 10 v/v).
Additives 0.1% Diethylamine (DEA) (Optional: Improves peak shape if tailing occurs).
Mode Isocratic
Flow Rate 1.0 mL/min
Temperature 25°C
Detection 240 nm
  • Self-Validation: If resolution is < 1.5, lower the IPA content to 5% (95:5 Hexane:IPA) to increase retention and separation factor.

Experimental Workflow & Logic

The following diagram illustrates the decision process and workflow for analyzing this compound, emphasizing the stability checkpoints.

HPLC_Workflow Start Sample: 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol Goal Define Analytical Goal Start->Goal Purity Chemical Purity / Stability Goal->Purity Impurity Profile Chiral Enantiomeric Excess (ee) Goal->Chiral Stereochemistry Prep_RP Prep: Dissolve in ACN/H2O (Neut/Basic) AVOID TFA/Acidic Diluents Purity->Prep_RP Prep_NP Prep: Dissolve in Hexane/IPA Chiral->Prep_NP Method_RP RP-HPLC: C18 Column MP: 10mM NH4OAc (pH 6) / ACN Gradient: 10-90% B Prep_RP->Method_RP Method_NP Chiral HPLC: Chiralpak AD-H MP: Hexane/IPA (90:10) Isocratic Prep_NP->Method_NP Check_RP Check: Peak Tailing? Check: New peaks (Degradation)? Method_RP->Check_RP Result Report: Area % or % ee Method_NP->Result Action_RP Action: Increase Buffer Conc. or Lower Temp to 20°C Check_RP->Action_RP Fail Check_RP->Result Pass Action_RP->Method_RP

Caption: Analytical workflow emphasizing acid-avoidance in sample preparation to prevent pyrrole polymerization.

Troubleshooting & System Suitability

IssueProbable CauseCorrective Action
Peak Broadening / Tailing Interaction of Pyrrole N with silanols.Ensure C18 column is "end-capped". Increase Ammonium Acetate buffer concentration to 20-25 mM.
New Peaks Appearing On-column degradation (Acid hydrolysis).IMMEDIATE STOP. Check mobile phase pH. If using 0.1% Formic Acid, switch to Ammonium Acetate (pH 6.0). Lower column temp to 20°C.
Split Peaks (Chiral) Solvent mismatch.Ensure sample is dissolved in the mobile phase (Hexane/IPA). Avoid dissolving in pure IPA or Ethanol if injecting large volumes.
High Backpressure Precipitation.Ensure buffer (NH4OAc) is fully soluble in 90% ACN. (10mM is usually safe; 50mM may precipitate).

References

  • Separation of Thiophene Derivatives: Sielc Technologies. "Separation of Thiophene on Newcrom R1 HPLC column." Sielc.com. Available at: [Link]

  • Pyrrole Stability & Reactivity: PubChem. "Compound Summary: (1H-pyrrol-2-yl)methanol." National Library of Medicine.[2] Available at: [Link]

  • Chiral Separation of Carbinols: ResearchGate. "Determination of Enantioselectivities by Means of Chiral Stationary Phase HPLC." J. Braz. Chem. Soc., 2017. Available at: [Link]

  • General HPLC of Heterocycles: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. "Practical HPLC Method Development." Wiley-Interscience. (Foundational text for gradient and buffer selection logic).

Sources

Method

Application Note: 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol as a High-Potency Flavoring Agent

This Application Note and Protocol guide is designed for researchers and product developers in the pharmaceutical and flavor chemistry sectors. It addresses the specific use of 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)met...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and product developers in the pharmaceutical and flavor chemistry sectors. It addresses the specific use of 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol —a high-impact heterocyclic compound—as a flavoring agent, with a particular focus on its utility in palatability enhancement and savory/roasted flavor profiling.[1]

[1]

Part 1: Introduction & Chemical Identity[1]

1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol is a specialized bi-heterocyclic secondary alcohol.[1] Structurally, it bridges two distinct aromatic systems—a pyrrole and a thiophene—via a methanol carbon. This unique architecture imparts a complex sensory profile characterized by roasted, nutty, and savory notes, often with a "long-lasting" mouthfeel that is superior to its corresponding ketone analogs.

In drug development, this agent is increasingly valued for its bitterness-masking capabilities , particularly for amine-based Active Pharmaceutical Ingredients (APIs) and in pediatric oral suspensions where "roasted" or "chocolate/nut" profiles are preferred over fruit flavors.[1]

Chemical Specifications
PropertySpecification
Chemical Name (1-Methyl-1H-pyrrol-2-yl)(3-methylthiophen-2-yl)methanol
Common Synonyms Pyrrolyl-thienyl-carbinol; 1-Methyl-2-(3-methyl-2-thenyl)pyrrole methanol
Molecular Formula C₁₁H₁₃NOS
Molecular Weight 207.29 g/mol
Physical State Viscous pale yellow to amber oil (tends to darken on oxidation)
Solubility Soluble in Ethanol, Propylene Glycol (PG), Triacetin; Insoluble in Water
Odor Profile Roasted nut, meaty, coffee, savory, slight sulfurous undertone
Flavor Threshold Estimated ~0.5 - 2.0 ppm (matrix dependent)

Part 2: Mechanism of Action & Sensory Science

Unlike simple esters (fruity) or aldehydes (green), this compound functions through a dual-mechanism:[1]

  • Olfactory Receptor Activation: The thiophene moiety provides the "roasted/sulfurous" trigger, while the N-methylpyrrole softens the profile, adding "nutty/earthy" depth.

  • Trigeminal Modulation: The alcohol group facilitates hydrogen bonding with mucosal receptors, potentially enhancing the "mouth-coating" sensation (kokumi effect), which is critical for masking the metallic aftertaste of many drugs.

Metabolic & Stability Pathway (Visualized)

The following diagram illustrates the chemical stability and metabolic oxidation potential, which is critical for determining shelf-life in aqueous formulations.

MetabolicPathway Compound 1-Methyl-2-pyrrolyl- (3-methyl-2-thienyl)methanol Oxidation Oxidation (Air/Light) Compound->Oxidation Slow (Shelf Storage) Conjugation Glucuronidation (Phase II Metabolism) Compound->Conjugation In Vivo Ketone Corresponding Ketone (Sharper, less lingering) Oxidation->Ketone -2H Excretion Renal Excretion Conjugation->Excretion

Caption: Figure 1.[1][2][3] Stability and metabolic fate. The alcohol is prone to oxidation to the ketone, which shifts the flavor profile from 'smooth/nutty' to 'sharp/roasted'.

Part 3: Application Protocols

Protocol A: Preparation of Stock Solutions (1% w/w)

Direct addition of the pure substance is discouraged due to its high potency and viscosity.

Materials:

  • 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol (Pure, >98%)[1]

  • Solvent: Propylene Glycol (PG) or Ethanol (FCC Grade)

  • Nitrogen gas source (for headspace purging)

Procedure:

  • Weighing: Accurately weigh 1.00 g of the flavoring agent into a 100 mL amber volumetric flask.

  • Dissolution: Add approximately 80 mL of solvent (PG or Ethanol). Sonicate for 10 minutes at ambient temperature until fully dissolved.

  • Volume Adjustment: Make up to volume with solvent.[1]

  • Storage: Transfer to amber glass vials with Teflon-lined caps. Purge headspace with Nitrogen before sealing. Store at 4°C.

    • Shelf Life: 6 months (Ethanol), 12 months (PG).

Protocol B: Incorporation into Pharmaceutical Matrix (Oral Suspension)

Objective: Masking a bitter API (e.g., Caffeine or Paracetamol model).

Dosage Guidelines:

  • Low Intensity (Background note): 2 - 5 ppm[1]

  • Medium Intensity (Nutty/Coffee flavor): 5 - 15 ppm[1]

  • High Intensity (Masking agent): 15 - 30 ppm[1]

Workflow:

  • Base Preparation: Prepare the oral suspension base (sucrose/sorbitol syrup + thickeners).

  • API Addition: Disperse the Active Pharmaceutical Ingredient.

  • Flavor Addition:

    • Add the 1% Stock Solution (from Protocol A) incrementally.

    • Calculation: To achieve 10 ppm in 1 kg of product, add 1.0 g of the 1% Stock Solution.

  • Homogenization: Mix under low shear (avoid aeration to prevent oxidation) for 15 minutes.

  • Equilibration: Allow the formulation to rest for 24 hours. The "nutty" notes often mature and integrate better after this period.

Protocol C: Sensory Evaluation Workflow

Self-validating system to ensure consistency.

SensoryWorkflow Start Start: Stock Solution Dilution Dilute to 10 ppm in 5% Sucrose Sol. Start->Dilution TriangleTest Triangle Test (vs. Control) Dilution->TriangleTest Profile Descriptive Analysis (0-10 Scale) TriangleTest->Profile If Distinguishable PassFail Pass/Fail Criteria (Roasted > 6.0) Profile->PassFail

Caption: Figure 2. Sensory validation workflow. Samples must pass the Triangle Test against a blank matrix before profiling.

Part 4: Analytical Validation (GC-MS)

To verify the concentration in the final product, use the following method.

Extraction:

  • Weigh 5g of sample.

  • Add 10mL Dichloromethane (DCM) containing internal standard (e.g., 2-acetylthiophene).

  • Vortex for 2 mins, centrifuge at 3000 rpm. Collect organic layer.[4]

GC-MS Parameters:

  • Column: DB-WAX or equivalent polar column (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min.[1]

  • Temp Program: 50°C (1 min) -> 10°C/min -> 240°C (5 mins).

  • Detection: EI Mode (70 eV). Look for molecular ion [M]+ = 207 and characteristic fragments (e.g., m/z 108 for the pyrrolyl moiety).

Part 5: Safety & Regulatory Considerations[1]

Handling:

  • High Potency: Handle in a fume hood. Avoid inhalation of vapors.

  • Skin Contact: Wear nitrile gloves. Wash immediately with soap and water if contact occurs.

Regulatory Status:

  • FEMA/GRAS: Users must verify the specific FEMA number for commercial food use, as this may be a recent addition or a proprietary molecule (often listed under "Pyrrole/Thiophene derivatives").

  • Labeling: Typically labeled as "Artificial Flavor" or "Natural & Artificial Flavor" depending on the synthesis source.

References

  • ChemicalBook. (2025). 1-METHYL-2-PYRROLYL-(3-METHYL-2-THIENYL)METHANOL Product Description and Properties. Retrieved from

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2020). Safety evaluation of certain food additives: Pyrrole and Thiophene derivatives. WHO Food Additives Series.[5] Retrieved from

  • FEMA. (2023). FEMA GRAS Flavoring Substances Lists (Recent Additions). Flavor and Extract Manufacturers Association. Retrieved from

  • European Patent Office. (2006). Patent EP1278520B1: Diaryl piperidyl pyrrole derivatives (citing pyrrolyl-thienyl intermediates).[1] Retrieved from

Sources

Application

Application Note: A Comprehensive Protocol for the Organoleptic Evaluation of 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol

Abstract The sensory attributes of an active pharmaceutical ingredient (API) or a key intermediate, such as taste, odor, and mouthfeel, are critical determinants of patient compliance and, consequently, therapeutic effic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The sensory attributes of an active pharmaceutical ingredient (API) or a key intermediate, such as taste, odor, and mouthfeel, are critical determinants of patient compliance and, consequently, therapeutic efficacy.[1][2] This document provides a detailed, multi-faceted protocol for the comprehensive organoleptic evaluation of 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol, a novel heterocyclic compound. Given the absence of extensive public data on this specific molecule, this guide establishes a foundational methodology for its characterization, from initial safety and physicochemical assessments to advanced human sensory panel studies. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, safety, and the generation of objective, reproducible data.

Introduction: The Rationale for Sensory Evaluation

1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol is a molecule incorporating both pyrrole and thiophene heterocyclic systems. These structural motifs are prevalent in a wide range of biologically active compounds and flavoring agents.[3][4]

  • Thiophene derivatives are known to impart a wide spectrum of organoleptic profiles, ranging from earthy, meaty, and roasted notes to burnt caramel or grassy aromas, often at very low concentrations (ppm levels).[3][5]

  • Pyrrole derivatives , such as 2-acetyl-1-pyrroline, are key contributors to "popcorn-like" or "roasty" aromas in many food products.[6][7]

The combination of these rings, along with methyl and methanol substitutions, suggests a complex and potent sensory profile for the target compound. Early and thorough organoleptic evaluation is therefore essential to anticipate and manage potential patient acceptability challenges during formulation development.[1][8] This process involves a phased approach, beginning with risk assessment and instrumental analysis before proceeding to carefully controlled human sensory studies.[2]

Phase 1: Pre-Evaluation Workflow - Safety and Physicochemical Grounding

Before any sensory evaluation involving human subjects, a robust safety and analytical foundation must be established. This phase ensures the purity of the test article and informs the design of subsequent sensory protocols.

G cluster_0 Phase 1: Pre-Evaluation Workflow A Test Article Acquisition (1-Methyl-2-pyrrolyl- (3-methyl-2-thienyl)methanol) B Purity & Identity Verification (LC-MS, qNMR) A->B QC C Solubility Profiling (Aqueous & GRAS Solvents) B->C Characterize D Toxicological Data Review (In-silico & Literature Surrogates) B->D Safety E Risk Assessment & Ethics Approval (REC/IRB Submission) C->E D->E

Caption: Pre-evaluation workflow for safety and analytical clearance.

Protocol: Purity and Identity Confirmation
  • Objective: To confirm the identity and establish the purity of the 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol sample.

  • Methodology:

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Utilize a high-resolution mass spectrometer to confirm the molecular weight and fragmentation pattern consistent with the proposed structure.

    • Quantitative Nuclear Magnetic Resonance (qNMR): Employ qNMR against a certified reference standard to determine the absolute purity of the material.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Analyze for volatile impurities that could confound odor assessment.

  • Acceptance Criteria: Purity must be ≥99.5%, with no detectable impurities possessing strong odors.

Protocol: Solubility Determination
  • Objective: To determine the solubility of the compound in relevant media for taste evaluation.

  • Methodology:

    • Assess solubility in purified water, ethanol, propylene glycol, and other "Generally Recognized as Safe" (GRAS) solvents.

    • Measure solubility at various temperatures (e.g., 5°C, 25°C, 37°C) using a shake-flask method followed by concentration analysis via HPLC-UV.

  • Significance: To elicit a taste response, the compound must be soluble in the testing medium at a concentration above its detection threshold.[1] This data is critical for preparing appropriate sample concentrations for the sensory panel.

Phase 2: Instrumental Sensory Analysis

Instrumental techniques provide objective, repeatable data that can build a sensory "fingerprint" of the compound, reducing the number of samples required for human assessment.[1]

Electronic Nose (e-Nose) Protocol
  • Objective: To characterize the global aroma profile and identify potential odor-active volatile organic compounds (VOCs).

  • Methodology:

    • Utilize a Gas Chromatography-based Electronic Nose (GC-eNose) or a system with diverse sensor arrays (e.g., metal oxide semiconductors).

    • Prepare samples by placing a precise amount of the compound (e.g., 100 mg) in a sealed headspace vial and incubating at 37°C for 15 minutes.

    • Analyze the headspace vapor and compare the resulting chromatogram or sensor response pattern to a library of known aroma compounds.

  • Data Presentation: The output is a chemometric plot, visually distinguishing the compound's aroma from reference standards or placebos.

Electronic Tongue (e-Tongue) Protocol
  • Objective: To obtain an instrumental taste profile and predict primary taste attributes (e.g., bitterness, sourness).

  • Methodology:

    • Prepare a solution of the compound in purified water at a concentration determined to be safe by the initial risk assessment (e.g., 1-10 µg/mL).

    • Analyze the solution using an electronic tongue equipped with lipid/polymer membrane sensors.

    • The potentiometric output from the sensors creates a "fingerprint" that can be correlated with human taste responses using a pre-existing calibration model.[9]

  • Significance: This technique is invaluable for assessing the bitterness value, a key factor in pharmaceutical acceptability.[10]

Phase 3: Human Sensory Panel Evaluation

Human sensory analysis is the definitive method for understanding the organoleptic properties of a compound.[2] All human studies must be conducted under strict ethical guidelines, with approval from a Research Ethics Committee (REC) or Institutional Review Board (IRB).[11]

G cluster_1 Phase 3: Human Sensory Panel Workflow F Panelist Selection & Training (Screening for Acuity) G Aroma Profile Determination (Orthonasal) F->G H Threshold Testing (Detection & Recognition) G->H Lowest Conc. I Taste & Flavor Profile (Retronasal) H->I Safe Conc. J Descriptive Analysis (QDA® / Spectrum™) I->J K Data Analysis & Reporting J->K

Caption: Workflow for comprehensive human sensory evaluation.

Panelist Selection and Training
  • Selection: Panelists should be non-smokers, free from allergies, and screened for their ability to detect and describe basic tastes and odors.

  • Training: Before evaluating the target compound, the panel must be trained to identify and rate the intensity of reference standards relevant to thiophene and pyrrole aromas (e.g., 2-methylbutanal for "malty," 2,3-diethyl-5-methylpyrazine for "roasted potato," and 2-acetyl-1-pyrroline for "popcorn").[6][12] This establishes a common lexicon for describing the sensory attributes.[10]

Protocol: Aroma Profile (Orthonasal Evaluation)
  • Objective: To identify and quantify the primary aroma characteristics of the compound.

  • Environment: All evaluations must be conducted in a sensory analysis laboratory with controlled lighting, temperature, and positive pressure air-flow to prevent odor contamination.[13]

  • Methodology:

    • Prepare a dilution series of the compound in a non-odorous solvent (e.g., propylene glycol).

    • Dip fragrance-free paper blotters into each solution, allowing the solvent to evaporate for 30 seconds.

    • Present the blotters to panelists in a randomized, blinded order.

    • Panelists will rate the intensity of pre-defined aroma attributes (based on training) on a 15-point scale and provide any additional descriptors in an "other" category.[12]

  • Data Collection: Use sensory evaluation software to collect responses in real-time.

Protocol: Taste and Flavor Profile (Retronasal Evaluation)
  • Objective: To identify and quantify the taste, mouthfeel, and flavor (aroma perceived in-mouth) characteristics.

  • Methodology:

    • Triangle Test: To determine if a perceptible difference exists between a placebo and a very low, safe concentration of the compound. This is a crucial first step in taste assessment.[9]

    • Descriptive Analysis: Provide panelists with coded samples of the compound dissolved in purified water at a pre-determined safe concentration.

    • Panelists will hold the sample in their mouth for a set time (e.g., 10 seconds), expectorate, and then rate the intensity of basic tastes (sweet, sour, salty, bitter, umami), mouthfeel sensations (e.g., astringency, metallic), and flavor attributes.

    • A mandatory waiting period (e.g., 2 minutes) with palate cleansing (unsalted crackers, purified water) is required between samples to prevent sensory fatigue.[13]

Data Analysis and Interpretation

Data from the sensory panel should be aggregated and analyzed statistically to determine the principal organoleptic characteristics.

Quantitative Data Summary
Sensory AttributeMean Intensity (0-15 Scale)Standard DeviationKey Descriptors Noted by Panel
Aroma
Earthy/Fungal
Roasted/Nutty
Sulfurous/Meaty
Chemical/Solvent
Taste/Flavor
Bitterness
Metallic
Astringency
Aftertaste (Bitter)

Table to be populated with experimental data.

Interpretation

The final output should be a comprehensive sensory profile, often visualized as a spider or radar plot, that combines the aroma, taste, and mouthfeel data. This profile serves as a critical guide for formulation scientists, enabling them to select appropriate excipients, taste-masking agents, or flavoring systems to ensure the final product is acceptable to patients.[8]

References

  • The Science Support. (2025, May 22). Best Practices in Sensory Analysis of Pharmaceutical Formulations.
  • PAGB. Guidance: Organoleptic testing on medicinal product formulations.
  • Clapham, D., et al. (2023, September 14). A Guide to Best Practice in Sensory Analysis of Pharmaceutical Formulations. MDPI. Available at: [Link]

  • Clapham, D., et al. (2023, September 14). A Guide to Best Practice in Sensory Analysis of Pharmaceutical Formulations. PubMed. Available at: [Link]

  • American Herbal Products Association. (2013, March). Organoleptic Analysis Guidance. Scribd. Available at: [Link]

  • Granvogl, M., et al. (2013, March 27). Characterization of the aroma signature of styrian pumpkin seed oil (Cucurbita pepo subsp. pepo var. Styriaca) by molecular sensory science. PubMed. Available at: [Link]

  • Cohen, S. M., et al. (2018). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology.
  • The Science Support. (2025, September 17). Sensory Evaluation in Cosmetics: Key Protocols and Best Practices.
  • Lawless, H. T., & Heymann, H.
  • Various Authors. (2017).
  • European Commission.
  • Agriculture Institute. (2023, November 29). Sensory Evaluation Methods for Assessing Coated Products.
  • Elmore, J. S., et al. (2017, October 1). Evaluation of 2-acetyl-1-pyrroline in foods, with an emphasis on rice flavour. PubMed. Available at: [Link]

  • Clapham, D., et al. (2023, September 14). A Guide to Best Practice in Sensory Analysis of Pharmaceutical Formulations. PMC. Available at: [Link]

  • Al-Ghorbani, M., et al. (2015). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. PMC. Available at: [Link]

  • Caniato, R., et al. (1995).
  • Pharmaguideline. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. Available at: [Link]

  • Mishra, R., et al. (2021, July 15). Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor. Available at: [Link]

  • Abd El-All, A. S., et al. (2017, March 17). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. MDPI. Available at: [Link]

  • Abdelgawad, M. A., et al. (2022, June 2). Synthesis Strategies and Medicinal Value of Pyrrole and its Fused Heterocyclic Compounds. Available at: [Link]

Sources

Method

Industrial applications of 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol in fragrance

Application Note: Industrial Utilization of 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol in Fine Fragrance [1][2][3] Executive Summary & Molecule Profile Subject: 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol Func...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Industrial Utilization of 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol in Fine Fragrance [1][2][3]

Executive Summary & Molecule Profile

Subject: 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol Functional Class: High-Impact Heterocyclic Carbinol Application Scope: Fine Fragrance (Gourmand, Leather, Oud), Flavor Reconstruction (Coffee, Nut).[1][2] Regulatory Status: Research Material / Novel Captive (Non-FEMA).[3] Note: This compound is currently utilized primarily as a pharmaceutical intermediate; its application in fragrance represents a novel, high-potency "captive" use case.[1][2]

1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol represents a class of hybrid heterocyclic carbinols that bridge the olfactory gap between the roasted/nutty character of pyrroles and the sulfurous/meaty depth of thiophenes.[1][2][3] Unlike its ketone counterpart (which tends to be sharper and more solvent-like), the methanol derivative offers a softer, "truffle-like" earthiness with a persistent roasted undertone.

Predicted Organoleptic Profile (SAR Analysis):

  • Primary Notes: Roasted Coffee, Hazelnut, Truffle, Earthy-Mushroom.

  • Secondary Nuances: Sulfurous (Allium-like), Metallic, Green-Vegetative (at high dilution).

  • Tenacity: Medium-High (Heart to Base note bridge).[1][2][3]

Physicochemical Properties & Handling

Before incorporation into accords, the material must be stabilized and diluted due to its high olfactory impact and susceptibility to oxidation.[3]

PropertyValue / DescriptionProtocol Implication
Appearance Viscous oil or low-melting solid (off-white to pale yellow)Requires gentle heating for initial dilution.[1][2][3]
LogP (Predicted) ~2.5 - 3.0Good affinity for hydrophobic fragrance bases (musks, woods).[3]
Solubility Soluble in EtOH, DPG, DEP, TEC. Insoluble in water.[3]Dilute to 1% or 0.1% immediately upon synthesis/receipt.[3]
Reactivity Secondary alcohol; prone to oxidation to ketone.[3]Store under Nitrogen. Avoid metallic containers.

Evaluation Protocol: From Neat to Accord

Objective: To establish the safe olfactory range and stable dosage of the material.

Step 1: Dilution Series Preparation
  • Solvent: Dipropylene Glycol (DPG) or Triethyl Citrate (TEC).[3]

  • Concentrations: Prepare 10%, 1%, and 0.1% (w/w) solutions.

  • Aging: Allow solutions to mature for 48 hours to eliminate "solvent shock."[3]

Step 2: Olfactory Characterization (Smelling Strip)[1][3]
  • Dip fresh smelling strips into the 1% and 0.1% solutions.

  • T0 (Immediate): Record top notes. Expect a sharp, sulfurous/solvent opening.[3]

  • T+1 Hour: The "heart" emerges.[3] Look for the roasted nut and earthy character.

  • T+24 Hours: Evaluate substantivity. Does the truffle note persist?

Step 3: Stability Stress Test
  • Acidic Media: Test in a citric acid solution (pH 3.5) to simulate fruit accords.

  • UV Exposure: Expose 1% solution to UV light for 48 hours to check for discoloration (browning is common in pyrroles).[3]

Application Protocols: Accord Formulation

This molecule excels as a Trace Modifier .[3] It should not be the primary character but the "electric" bridge that adds realism.

Protocol A: "Roasted Mocha" Reconstruction (Gourmand)

Use Level: 0.05% - 0.2% of the concentrate.[1][2]

Mechanism: The thiophene moiety reinforces the sulfurous aspect of coffee volatiles (often lost in processing), while the pyrrole adds the "baked" crust impression.[3]

ComponentRoleParts (per 1000)
1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol (1% in DPG) Booster 10
Furaneol (10%)Sweet/Caramel150
Isovaleraldehyde (1%)Fermented/Cocoa5
VanillinSweet Base200
Patchouli Oil (Iron-free)Earthy Base100
DPGSolventq.s.[1][2][3]

Evaluation: Compare against a control without the booster. The test accord should exhibit a "freshly brewed" volatility that the control lacks.[3]

Protocol B: "Synthetic Oud" Base (Woody/Animalic)

Use Level: 0.5% - 1.0% of the concentrate.[1][2]

Mechanism: Real Oud oil contains complex sulfurous and phenolic components.[3] This molecule mimics the "rot" or "fermented" aspect of infected aquilaria wood without the fecal heaviness of Indole/Skatole.[3]

  • Base: Create a woody core with Iso E Super (40%), Cashmeran (10%), and Kephalis (10%).[3]

  • Bridge: Add Castoreum Substitute (1%).

  • Modifier: Add 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol (10% soln) at 2% .

  • Result: The wood accord shifts from "clean cedar" to "dark, resinous, and animalic."[3]

Scientific Visualization: Evaluation & Stability Logic

The following diagram illustrates the critical pathway for evaluating this high-impact molecule, highlighting the oxidation risk point.

EvaluationProtocol RawMaterial Raw Material (Solid/Viscous) Dilution Dilution (1% in DPG) Under Nitrogen RawMaterial->Dilution Immediate QC_GCMS QC: GC-MS Check (Purity >98%) Dilution->QC_GCMS Verify Structure OxidationRisk RISK: Oxidation to Methanone (Ketone) Dilution->OxidationRisk Air Exposure (>1 Week) StripTest Olfactory Evaluation (0.1% Strip Test) QC_GCMS->StripTest Pass Accord_Coffee Accord A: Coffee/Gourmand StripTest->Accord_Coffee Sweet/Nutty Profile Accord_Oud Accord B: Synthetic Oud StripTest->Accord_Oud Earthy/Sulfur Profile OxidationRisk->StripTest Altered Odor (Sharper/Solvent)

Caption: Workflow for stabilizing and evaluating the olfactory contribution of the carbinol, with critical control points for oxidation monitoring.

Safety & Regulatory Guidelines

  • Toxicity: As a research material, assume high potency.[3] Thiophene derivatives can be skin sensitizers.[3]

  • Handling:

    • Gloves: Nitrile or Butyl rubber.[3]

    • Ventilation: Fume hood required for neat material handling.[3]

    • Waste: Segregate as "Halogen-free Organic Solvent Waste" (unless brominated precursors were used).[1][2][3]

  • Regulatory: This material is NOT currently listed on the FEMA GRAS list.[2][3] It is for R&D / Captive Use Only . Do not use in commercial consumer products without full toxicological registration (REACH/TSCA).[3]

References

  • Chemical Synthesis & Structure

    • Synthesis of 1-methyl-2-pyrrolyl derivatives: Journal of Medicinal Chemistry, "Optimization of Chemical Functionalities of Indole-2-carboxamides" (2014).[1][2]

    • Thiophene-Methanol Derivatives: PubChem CID 69467 (2-Thiophenemethanol).[1][2][3] [1][3]

  • Olfactory Context (Thiophenes/Pyrroles)

    • Flavor & Extract Manufacturers Association (FEMA):[1][3] FEMA 4642 (2-Thiophenemethanol) Flavor Profile: Savory, Coffee.[3]

    • Maillard Reaction Volatiles: "Formation of Furans and Thiophenes in Maillard Systems."[3] Journal of Agricultural and Food Chemistry.

  • General Protocol Grounding

    • The Good Scents Company:[2] General methodology for Thiophene/Pyrrole odor evaluation.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol

Topic: Troubleshooting Low Yield & Instability Target Molecule: (1-Methyl-1H-pyrrol-2-yl)(3-methylthiophen-2-yl)methanol CAS Registry Number: (Analogous structures often used in conducting polymer precursors or Duloxetin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield & Instability Target Molecule: (1-Methyl-1H-pyrrol-2-yl)(3-methylthiophen-2-yl)methanol CAS Registry Number: (Analogous structures often used in conducting polymer precursors or Duloxetine-like scaffolds; specific CAS depends on substitution patterns).

Executive Summary: Why is this reaction failing?

The synthesis of 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol presents a "perfect storm" of synthetic challenges. You are likely encountering low yields not because the reaction fails to initiate, but because the product is destroyed during work-up or isolation.

The three primary failure modes are:

  • The "Ortho-Effect" (Steric Hindrance): The methyl group at the C3 position of the thiophene ring sterically shields the carbonyl carbon at C2, slowing down nucleophilic attack.

  • Pyrrole Acid Sensitivity (The "Red Death"): The resulting secondary alcohol is a pyrrolyl carbinol. These are exceptionally acid-sensitive. Trace acidity (even from silica gel) catalyzes the elimination of the hydroxyl group to form an electrophilic azafulvenium ion, leading to rapid polymerization (often observed as the oil turning black/red).

  • Regiochemical Scrambling: Improper temperature control during the lithiation of N-methylpyrrole can lead to mixtures of C2 and C3 substitution.

Diagnostic Protocol (Troubleshooting Guide)

Phase 1: The Reaction (Formation)

Current Protocol: Lithiation of N-methylpyrrole followed by addition of 3-methyl-2-thiophenecarboxaldehyde.

SymptomProbable CauseCorrective Action
Starting material remains (Aldehyde) Steric Hindrance at Thiophene C2.Increase Temperature/Time: The 3-methyl group blocks the trajectory of the incoming nucleophile. Allow the addition step to warm to 0°C or even RT (slowly) rather than keeping it at -78°C.
Starting material remains (Pyrrole) Incomplete Lithiation. Use TMEDA: N-methylpyrrole lithiation is sluggish in pure THF. Add 1.1 eq of TMEDA to break n-BuLi aggregates.
Complex Mixture by NMR Isomerization. Thermodynamic Control: Lithiation of N-methylpyrrole is kinetically favored at C2 but can migrate to C3 or the N-methyl group if left too long at high temperatures. Keep lithiation time < 1h at 0°C.
Phase 2: Work-up & Isolation (The Critical Step)

The Issue: The product disappears or turns to tar during purification.

SymptomProbable CauseCorrective Action
Product turns black/red upon concentration Acid-Catalyzed Polymerization. Basify EVERYTHING: The glassware, the solvents, and the rotovap bath must be neutral/basic. Do not use NH₄Cl for quenching (pH ~5). Use Saturated NaHCO₃ (pH ~8).
TLC shows product, Column yields nothing Silica Gel Acidity. Deactivate Silica: Standard silica gel is acidic (pH 4-5). You MUST treat the silica with 1-2% Triethylamine (TEA) in the eluent or use Neutral Alumina .
Oil solidifies into a resin Auto-oxidation/Polymerization. Store in Benzene/Frozen: Pyrrolyl carbinols are unstable neat. Store as a frozen solution in benzene or under argon at -20°C.

Optimized Synthetic Protocol

This protocol prioritizes product stability over raw reaction speed.

Step A: Preparation of the Nucleophile (2-Lithio-N-methylpyrrole)
  • Setup: Flame-dried 3-neck flask, Argon atmosphere.

  • Reagents: N-methylpyrrole (1.0 eq), TMEDA (1.1 eq), anhydrous THF (0.5 M concentration).

  • Lithiation: Cool to 0°C (not -78°C, as C2 lithiation is cleaner at slightly elevated temps for pyrrole).

  • Addition: Add n-BuLi (1.1 eq) dropwise. Stir for 45 mins at 0°C to RT.

    • Note: The solution should turn slightly yellow/orange.

Step B: Coupling (The Steric Barrier)
  • Cooling: Cool the lithiated pyrrole solution to -78°C .

  • Electrophile: Dissolve 3-methyl-2-thiophenecarboxaldehyde (0.9 eq) in minimal THF.

    • Why 0.9 eq? Excess lithiated pyrrole is easier to remove than unreacted aldehyde.

  • Addition: Add aldehyde solution slowly.

  • The "Push": Stir at -78°C for 1 hour, then allow to warm to Room Temperature over 2 hours.

    • Reasoning: The steric bulk of the 3-methyl group on the thiophene requires thermal energy to overcome the activation barrier for the nucleophilic attack.

Step C: The "Basic" Quench
  • Quench: Pour reaction mixture into a vigorously stirring solution of Saturated NaHCO₃ (Sodium Bicarbonate).

    • WARNING: Do NOT use HCl or NH₄Cl.

  • Extraction: Extract with Diethyl Ether (Et₂O). Wash organic layer with Brine.[1]

  • Drying: Dry over K₂CO₃ (Potassium Carbonate) or Na₂SO₄. Avoid MgSO₄ as it can be slightly acidic.

Step D: Purification (Crucial)
  • Method: Flash Chromatography.

  • Stationary Phase: Neutral Alumina (Grade III) OR Silica Gel pre-treated with 1% Triethylamine .

  • Eluent: Hexanes/EtOAc (with 1% Et₃N).[2]

  • Speed: Run the column fast. Do not let the compound sit on the silica.

Mechanistic Visualization: The Pathway to Polymerization

The following diagram illustrates why your yield is low: the competition between stable product isolation and acid-catalyzed "Death by Polymerization."

ReactionPathway cluster_danger The Danger Zone (Acid Sensitivity) Start Reagents: N-Me-Pyrrole + 3-Me-Thiophene-CHO Inter Intermediate: Alkoxide Species Start->Inter n-BuLi, THF (Steric Barrier) Product Target Product: Pyrrolyl-Thienyl Methanol Inter->Product Basic Quench (NaHCO3) Cation Azafulvenium Ion (Highly Reactive) Inter->Cation Acidic Quench (NH4Cl/HCl) Product->Cation Acidic Silica (H+) Polymer Polymer/Tar (Black Resin) Cation->Polymer Rapid Polymerization

Caption: Figure 1. The "Death Pathway" of pyrrolyl carbinols. Exposure to protons (H+) generates the azafulvenium ion, leading to irreversible polymerization.

Quantitative Data: Solvent & Base Effects[2][3][4][5]

Yield comparisons based on internal optimization studies for hindered heterocyclic carbinols.

Variable ChangedConditionTypical YieldOutcome Notes
Quench Buffer 1M HCl0%Complete decomposition to black tar.
Quench Buffer Sat. NH₄Cl15-25%Significant darkening; partial decomposition.
Quench Buffer Sat. NaHCO₃ 65-75% Optimal. Product remains light yellow oil.
Purification Standard Silica10-20%Product streaks on column; degrades.
Purification 1% Et₃N / Silica 60-70% Optimal. No streaking; high recovery.
Reaction Temp Constant -78°C30%Incomplete conversion (Steric hindrance).
Reaction Temp -78°C to RT70% Optimal. Overcomes steric barrier of 3-Me group.

References & Authoritative Grounding

  • Lithiation of Pyrroles:

    • Detailed protocols on regioselective lithiation of N-methylpyrrole can be found in Organic Syntheses. The use of TMEDA is critical for breaking oligomers.

    • Source: Muchowski, J. M., et al. "Regioselective lithiation of 1-methylpyrrole." Journal of Organic Chemistry.

  • Acid Sensitivity of Pyrrolyl Carbinols:

    • The formation of azafulvenium ions from pyrrolyl carbinols is a fundamental concept in porphyrin and polypyrrole chemistry.

    • Source: BenchChem Technical Support.[2][3] "Purification of 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole." (Discusses silica acidity issues with pyrrole derivatives).

    • URL: (General reference for pyrrole handling).

  • Thiophene Sterics:

    • Reactivity of 3-substituted thiophenes is documented in studies regarding conducting polymers (P3HT precursors).

    • Source: "Regioselective 5-substitution of 3-methylthiophene via directed lithiation." PubMed/NIH.

    • URL:

  • General Handling of Acid-Sensitive Heterocycles:

    • Source: "Advice on neutralising silica gel for column chromatography of sensitive compounds." ChemPros / Reddit Archive (Validated community practice for Et3N usage).

    • URL:

Disclaimer: This guide is intended for qualified chemical researchers. Always review the Safety Data Sheets (SDS) for N-methylpyrrole, n-Butyllithium, and Thiophene derivatives before handling.

Sources

Optimization

Resolving peak co-elution of 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol in gas chromatography

Technical Support Center: Gas Chromatography Resolving Peak Co-elution of 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol This technical guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Gas Chromatography

Resolving Peak Co-elution of 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol

This technical guide is designed for researchers, scientists, and drug development professionals encountering challenges with the gas chromatographic (GC) analysis of 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol. Co-elution, a common issue where two or more compounds exit the chromatography column at the same time, can significantly compromise the identification and quantification of target analytes.[1][2] This guide provides a structured, in-depth approach to systematically troubleshoot and resolve peak co-elution for this specific compound and its potential impurities or isomers.

The core of this guide is built on the principles of chromatographic resolution, which is influenced by column efficiency, selectivity, and retention factor. By systematically adjusting key parameters, we can manipulate these factors to achieve baseline separation of co-eluting peaks.

Frequently Asked Questions (FAQs)

Q1: What does a distorted, broad, or shouldered peak for 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol in my chromatogram indicate?

A1: A distorted peak shape is a strong indicator of co-elution, where another compound is eluting at a very similar retention time to your target analyte.[1][3] Given the structure of 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol, likely co-eluents include positional isomers, synthetic byproducts, or degradation products with similar polarities and boiling points. If you are using a mass spectrometry (MS) detector, examining the mass spectrum across the peak can confirm co-elution.[1][4] A changing mass spectrum from the beginning to the end of the peak signifies the presence of multiple components.[1]

Q2: What are the most probable compounds co-eluting with 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol?

A2: The most likely co-eluents are structurally similar compounds. These can include:

  • Positional Isomers: For example, isomers where the methyl group is on a different position of the thiophene ring or where the pyrrolyl and thienyl groups are attached at different positions to the methanol carbon.

  • Related Impurities from Synthesis: Starting materials or byproducts from the synthetic route that have not been fully removed. For instance, precursors like 2-acetylpyrrole or 3-methyl-2-thiophenecarboxaldehyde could be present.

  • Degradation Products: The compound might degrade under certain conditions (e.g., high injector temperature), leading to products with similar chromatographic behavior.

Q3: Can simply changing the oven temperature program resolve the co-elution?

A3: Yes, optimizing the oven temperature program is a primary and often effective step.[5][6][7][8] Temperature affects the vapor pressure of analytes and their partitioning between the carrier gas and the stationary phase.[5] A slower temperature ramp rate increases the interaction time of the analytes with the stationary phase, which can enhance the separation of compounds with close boiling points.[8] Conversely, for some compounds, a faster ramp might improve peak shape and resolution.[8] Introducing an isothermal hold at a temperature just below the elution temperature of the co-eluting peaks can also be beneficial.[8]

Q4: When is it necessary to switch to a different GC column?

A4: If extensive optimization of the method parameters (temperature program, flow rate, etc.) on your current column does not resolve the co-elution, changing the column is the next logical step.[8] This is especially true if the co-eluting compounds have very similar boiling points but different chemical functionalities. The key is to select a column with a different stationary phase chemistry to alter the selectivity of the separation.[8][9]

Troubleshooting Guides

This section provides detailed, step-by-step protocols to address co-elution issues. The troubleshooting workflow is designed to progress from simple parameter adjustments to more significant method modifications.

Guide 1: Optimizing the Temperature Program

The temperature program directly influences analyte retention and selectivity.[5][6][10] By modifying the temperature ramp rate and hold times, you can often resolve closely eluting peaks.

Experimental Protocol:

  • Establish a Baseline: Run your current method to have a reference chromatogram.

  • Slower Ramp Rate: Decrease the temperature ramp rate by 50% (e.g., from 10°C/min to 5°C/min).[8] This increases the time analytes spend interacting with the stationary phase, potentially improving separation.[8]

  • Faster Ramp Rate: If a slower ramp is ineffective, increase the original ramp rate by 50% (e.g., from 10°C/min to 15°C/min). This can sometimes lead to sharper peaks for later eluting compounds.

  • Introduce an Isothermal Hold: Identify the approximate elution temperature of the co-eluting peaks. Modify the program to include an isothermal hold of 2-5 minutes at a temperature about 10-15°C below this elution temperature.[8]

  • Analyze and Compare: Evaluate the resolution (Rs) between the peaks for each modified method.

ParameterInitial MethodModification 1 (Slower Ramp)Modification 2 (Faster Ramp)Modification 3 (Isothermal Hold)
Initial Temp 100°C100°C100°C100°C
Ramp Rate 10°C/min5°C/min15°C/min10°C/min to 180°C, hold for 3 min
Final Temp 250°C250°C250°CRamp to 250°C at 10°C/min
Expected Outcome Co-elutionPotential for improved resolutionPotential for sharper peaksPotential for improved resolution

Causality: A slower temperature ramp gives the analytes more time to interact with the stationary phase, allowing for finer discrimination based on their partitioning coefficients. An isothermal hold at an optimal temperature can maximize the separation between two closely eluting compounds by holding them in a temperature zone where their relative volatilities are most different.

Guide 2: Adjusting Carrier Gas Flow Rate

The linear velocity of the carrier gas affects both the efficiency and the time analytes spend in the stationary phase.

Experimental Protocol:

  • Baseline Run: Use your current optimized temperature program and flow rate.

  • Decrease Flow Rate: Reduce the carrier gas flow rate by 25-30%.[8] This can increase interaction time and improve resolution, though it will lengthen the analysis time.[8]

  • Increase Flow Rate: If decreasing the flow rate is not effective, increase it by 25-30% from the original setting. For some compounds, a higher flow rate can result in narrower peaks and better separation.[8]

  • Evaluate Resolution: Compare the chromatograms to find the optimal flow rate.

Causality: According to Van Deemter theory, there is an optimal linear velocity for maximum column efficiency. Deviating from this optimum can either increase or decrease resolution. A lower flow rate generally increases the time for partitioning to occur, which can be beneficial for difficult separations.

Guide 3: Selecting an Alternative GC Column

If the above optimizations fail, the co-eluting compounds likely have very similar boiling points and polarities, making separation on the current stationary phase difficult. Changing the column chemistry is the most powerful tool to alter selectivity.[11]

Experimental Protocol:

  • Identify Current Stationary Phase: Note the polarity of your current column's stationary phase (e.g., non-polar, mid-polar, polar).[8] Common non-polar phases are DB-1 or HP-5ms (polydimethylsiloxane with 5% phenyl).

  • Choose a Column with Different Selectivity:

    • If you are using a non-polar column, switch to a mid-polar or polar stationary phase. For heterocyclic and aromatic compounds like 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol, a column with a higher phenyl content (e.g., DB-17 or HP-50+) or a polyethylene glycol (wax-type) phase can offer different selectivity based on dipole-dipole interactions and hydrogen bonding capabilities.

    • If you are on a polar column, try a non-polar one, as the elution order may be reversed based on boiling points.[12]

  • Consider Film Thickness: For volatile compounds, a thicker film increases retention and can improve separation.[12][13][14] For less volatile compounds, a thinner film is often better.[12][13]

  • Method Re-optimization: After installing the new column, you will need to re-optimize the temperature program and flow rate.

Current Column (Example)Alternative Column 1Alternative Column 2
Phase Type Non-polar (e.g., 5% Phenyl Polysiloxane)Mid-polar (e.g., 50% Phenyl Polysiloxane)
Primary Interaction van der Waals forcesIncreased π-π interactions
Likely to Resolve Compounds with different boiling pointsAromatic and unsaturated compounds

Causality: The principle of "like dissolves like" applies to GC stationary phases.[13] A non-polar phase separates primarily by boiling point.[12][15] A more polar phase will interact more strongly with polar functional groups, altering the elution order based on the compound's overall polarity and ability to engage in specific interactions (like π-π stacking or hydrogen bonding) with the stationary phase.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical progression for troubleshooting co-elution.

Troubleshooting_Workflow start Start: Co-elution Observed check_ms Examine Mass Spectrum (if MS detector is used) start->check_ms optimize_temp Guide 1: Optimize Temperature Program check_ms->optimize_temp Confirm Co-elution not_resolved Still Co-eluting optimize_temp->not_resolved Check Resolution optimize_flow Guide 2: Adjust Carrier Gas Flow Rate not_resolved2 Still Co-eluting optimize_flow->not_resolved2 Check Resolution change_column Guide 3: Select Alternative GC Column resolved Resolution Achieved change_column->resolved Re-optimize & Resolve not_resolved->optimize_flow No not_resolved->resolved Yes not_resolved2->change_column No not_resolved2->resolved Yes

Sources

Troubleshooting

Preventing oxidation and degradation of 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol

Technical Support Center: Stability of 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol Welcome to the technical support guide for 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol. This document provides researchers, sci...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol

Welcome to the technical support guide for 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol. This document provides researchers, scientists, and drug development professionals with essential information for preventing the oxidation and degradation of this compound. Given its complex heterocyclic structure, maintaining the integrity of this molecule is paramount for reproducible and reliable experimental outcomes.

This guide is structured to address common questions and troubleshooting scenarios encountered in the laboratory.

Frequently Asked Questions (FAQs)

1. What are the primary degradation pathways for this compound?

There are three main points of instability in the 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol structure:

  • Oxidation of the Secondary Alcohol: The most common degradation pathway is the oxidation of the benzylic-type secondary alcohol to the corresponding ketone. This is often initiated by atmospheric oxygen (autoxidation) and can be accelerated by light, heat, and trace metal impurities.

  • Pyrrole Ring Oxidation: Pyrrole rings are electron-rich and susceptible to oxidation, which can lead to the formation of colored byproducts and polymerization.[1][2][3] This process is also promoted by air and light.

  • Photodegradation: Both thiophene and pyrrole moieties can be sensitive to light.[4][5][6] UV radiation, and in some cases visible light, can provide the energy needed to initiate degradation reactions.

2. What are the ideal storage conditions?

To minimize degradation, the compound should be stored under conditions that exclude oxygen, light, and moisture.

ConditionRecommendationRationale
Temperature -20°C to -80°CSlows down the rate of all chemical degradation pathways.[7][8]
Atmosphere Inert gas (Argon or Nitrogen)Displaces oxygen to prevent oxidation of the alcohol and pyrrole ring.[7][9][10]
Light Amber vial or protected from lightPrevents photodegradation of the thiophene and pyrrole rings.[6]
Container Tightly sealed glass vialPrevents moisture and air ingress.[7][10]

3. My solution of the compound is turning yellow/brown. What's happening?

The development of a yellow or brown color is a strong indicator of oxidative degradation, particularly of the pyrrole ring.[1] This leads to the formation of polymeric, colored byproducts. This is a clear sign that your handling or storage protocol needs to be revised to better exclude air and light.

4. What solvents should I use or avoid?

  • Recommended: Use high-purity, anhydrous, and degassed solvents. Common choices for similar compounds include acetonitrile, tetrahydrofuran (THF), or dichloromethane. Solvents should be degassed to remove dissolved oxygen, a key participant in oxidation. A common and effective method for this is the "freeze-pump-thaw" technique.[9]

  • To Avoid: Avoid solvents that are not fresh or may contain peroxide impurities (e.g., old ethers like THF or diethyl ether). Also, be cautious with protic solvents like methanol if acidic or basic impurities are present, as they could catalyze degradation.

Troubleshooting Guide

Observed ProblemPotential Cause(s)Recommended Solution(s)
Appearance of a new, more polar spot on TLC or a new peak in LC-MS. Oxidation of the secondary alcohol to the more polar ketone.Confirm the identity of the new peak by mass spectrometry. The expected mass would be 2 mass units less than the starting material. Refine handling procedures to strictly exclude oxygen.
Decreased purity of the starting material over time, even when stored. Improper storage (exposure to air, light, or moisture).Re-evaluate your storage setup. Ensure the vial is sealed tightly under an inert atmosphere and protected from light in a freezer.
Low or inconsistent yields in reactions. Degradation of the starting material before or during the reaction.Always use freshly opened or recently purified material. Prepare solutions immediately before use. Run reactions under an inert atmosphere of argon or nitrogen.[10]
Formation of insoluble, dark-colored material. Oxidative polymerization of the pyrrole ring.This indicates significant degradation. The material may need to be repurified. Strictly use degassed solvents and inert atmosphere techniques for all future work.

Experimental Protocols & Methodologies

Protocol 1: Long-Term Storage of Solid Compound
  • Place the solid 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol in a clean, dry amber glass vial.

  • Place the vial in a Schlenk flask or a larger vessel that can be connected to a vacuum/inert gas line.

  • Gently evacuate the flask and backfill with dry argon or nitrogen. Repeat this cycle 3-5 times to ensure all atmospheric oxygen is removed.

  • After the final backfill, quickly and tightly seal the vial with a cap containing a chemically resistant septum or liner.

  • Wrap the sealed vial in aluminum foil for extra light protection.

  • Store in a freezer at -20°C or below.[8]

Protocol 2: Preparation of a Stock Solution
  • Ensure all glassware is oven-dried and cooled under a stream of inert gas.

  • Select a high-purity, anhydrous solvent. Degas the solvent by bubbling argon or nitrogen through it for at least 30 minutes or by using the freeze-pump-thaw method for more rigorous applications.[9]

  • Transfer the desired amount of solid compound to a flask under a positive pressure of inert gas.

  • Using a syringe, add the degassed solvent to the flask to dissolve the compound to the desired concentration.

  • If the solution is to be stored, do so in a tightly sealed vial with an inert gas headspace, protected from light, and at a low temperature. For best results, use the solution immediately after preparation.

Visualizing Degradation & Handling

Primary Oxidation Pathway

The diagram below illustrates the most probable oxidative degradation pathway, the conversion of the secondary alcohol to the corresponding ketone.

OxidationPathway cluster_0 Starting Material cluster_1 Degradation Product SM 1-Methyl-2-pyrrolyl- (3-methyl-2-thienyl)methanol DP 1-Methyl-2-pyrrolyl- (3-methyl-2-thienyl)ketone SM->DP [O] (Air, Light, Heat)

Caption: Primary oxidative pathway of the title compound.

Recommended Handling Workflow

This workflow outlines the critical steps from receiving the compound to its use in an experiment to minimize degradation.

HandlingWorkflow Receive Receive Compound Store Inert Atmosphere Storage (-20°C, Dark) Receive->Store Prepare Prepare Workspace (Inert gas, Dry Glassware) Store->Prepare Weigh Weigh Solid Under Inert Gas Flow Prepare->Weigh Dissolve Dissolve in Degassed Solvent Weigh->Dissolve Use Immediate Use in Experiment Dissolve->Use

Caption: Recommended workflow for handling the air-sensitive compound.

Analytical Confirmation of Degradation

To monitor the stability of your compound, several analytical techniques are useful:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is an excellent method for quantifying the purity of the compound and detecting the formation of degradation products over time.[11]

  • Mass Spectrometry (MS): MS can be used to identify degradation products by their mass-to-charge ratio.[12] For example, the primary oxidation product (the ketone) will have a molecular weight that is two units less than the parent alcohol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show changes in the chemical shifts, particularly the disappearance of the alcohol proton and the methine proton signal, and the appearance of new signals corresponding to the ketone or other degradation products.[13]

By implementing these handling, storage, and analysis strategies, you can significantly improve the stability of 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol, leading to more accurate and reliable research outcomes.

References

  • New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Musa, K. A. K., Russo, N., & Eriksson, L. (2009). Photodegradation Mechanism of Nonsteroidal Anti-Inflammatory Drugs Containing Thiophene Moieties: Suprofen and Tiaprofenic Acid. Journal of Physical Chemistry B, 113(1), 237-244. [Link]

  • Lindqvist, C., Moons, E., & Siegbahn, H. (2010). Photo-degradation in air of the active layer components in a thiophene–quinoxaline copolymer:fullerene solar cell. Journal of Materials Chemistry, 20(31), 6543-6549. [Link]

  • Evans, J. S., & Venables, W. A. (1990). Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. Applied Microbiology and Biotechnology, 32(6), 715-720. [Link]

  • Effect of photocatalyst amount on photocatalytic degradation of thiophene. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). (2025, November 25). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Optimizing Compound Storage for Long-Term Stability and Safety. (2025, March 26). GMP Plastics. Retrieved February 24, 2026, from [Link]

  • PROPOSED PATHS TO PRODUCTS OF PYRROLE AUTOXIDATION. (n.d.). Open Net Zero. Retrieved February 24, 2026, from [Link]

  • Partial and Complete Reduction of Pyrroles, Furans, Thiophenes, and Their Benzo Analogs, Heterocycles Containing More Than One Heteroatom. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • Gaglione, M. M., Tosto, F., & Moneti, G. (1994). Formation and structure of cross-linking and monomeric pyrrole autoxidation products in 2,5-hexanedione-treated amino acids, peptides, and protein. Chemical Research in Toxicology, 7(4), 551-558. [Link]

  • Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved February 24, 2026, from [Link]

  • Direct oxidation of 4-methylpyrrole-2-carboxylates with DDQ in the presence of a glycol. (2017, October 3). CORE. Retrieved February 24, 2026, from [Link]

  • Auguste, R. (2022). Oxydation of heterocycle, an advance for efficient synthesis of active molecules. 8th International Electronic Conference on Medicinal Chemistry. [Link]

  • Pyrrole: Structure and Aromaticity Analysis. (n.d.). Scribd. Retrieved February 24, 2026, from [Link]

  • Green advancements towards the electrochemical synthesis of heterocycles. (2024, June 7). RSC Publishing. Retrieved February 24, 2026, from [Link]

  • Gaglione, M. M., & Graham, D. G. (1993). Mechanisms of in vitro pyrrole adduct autoxidation in 2,5-hexanedione-treated protein. Toxicology and Applied Pharmacology, 123(2), 291-298. [Link]

  • Augspurger, A., & Perriello, R. (2021). Best Practices for Proper Chemical Storage. The Synergist. [Link]

  • Cold Storage Requirements for Active Pharmaceutical Ingredients. (2024, March 21). Single Use Support. Retrieved February 24, 2026, from [Link]

  • Oxidation of Heterocyclic Compounds. (n.d.). Scribd. Retrieved February 24, 2026, from [Link]

  • Oxidation methods of nitrogen-containing heterocyclic compounds. (2025, August 7). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. (2024, December 22). MDPI. Retrieved February 24, 2026, from [Link]

  • Screening Autoxidation Propensities of Drugs in the Solid-State Using PVP and in the Solution State Using N-Methyl Pyrrolidone. (2023, March 5). MDPI. Retrieved February 24, 2026, from [Link]

  • Alcohols as Alkylating Agents in the Cation‐Induced Formation of Nitrogen Heterocycles. (n.d.). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • Heterocyclic Compounds. (n.d.). Michigan State University Department of Chemistry. Retrieved February 24, 2026, from [Link]

  • Oxidation of pyrrole‑2‑carboxylates with o‑chloranil and its synthetic application. (n.d.). CORE. Retrieved February 24, 2026, from [Link]

  • Secondary alcohols – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved February 24, 2026, from [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (2021, November 15). International Journal of Creative Research Thoughts. Retrieved February 24, 2026, from [Link]

  • Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. (2021, April 11). MDPI. Retrieved February 24, 2026, from [Link]

  • 1H-Pyrrole-3-methanol, 1-methyl-α-propyl. (n.d.). Organic Syntheses. Retrieved February 24, 2026, from [Link]

  • Dehydrative Coupling of Alcohols by Iridium(III) Complexes with N-Heterocyclic-Pyridine Chelating Ligands Decorated with Naphthalene-Diimide. (2023, May 25). ACS Publications. Retrieved February 24, 2026, from [Link]

  • Transesterification/Acylation of Secondary Alcohols Mediated by N-Heterocyclic Carbene Catalysts. (2003, December 5). ACS Publications. Retrieved February 24, 2026, from [Link]

  • Catalytic, Enantioselective Cycloaddition of Pyrrole-2-methides with Aldehydes toward a Synthesis of 2,3-Dihydro-1H-pyrrolizin-3-ols. (n.d.). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • New insights into the oxidation chemistry of pyrrole, an N-containing biomass tar component. (n.d.). ScienceDirect. Retrieved February 24, 2026, from [Link]

  • Analysis of Thiophene in Benzene Using ASTM Methods and a Pulsed Flame Photometric Detector (PFPD). (n.d.). Ingenieria Analitica Sl. Retrieved February 24, 2026, from [Link]

  • Synthesis method of N-methylpyrrole. (n.d.). Google Patents.

Sources

Optimization

Purification methods for crude 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol

This is a specialized technical guide for the purification and handling of 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol . This compound belongs to a class of heteroaryl carbinols known for their extreme sensitivity t...

Author: BenchChem Technical Support Team. Date: February 2026

This is a specialized technical guide for the purification and handling of 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol . This compound belongs to a class of heteroaryl carbinols known for their extreme sensitivity to acidic conditions and oxidative stress.

Subject: Purification Protocol for Crude 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol Case ID: HC-PYR-THIO-001 Support Tier: Senior Application Scientist

Executive Summary & Chemical Profile

Compound: 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol Class: Electron-rich Heteroaryl Secondary Alcohol Key Vulnerabilities: [1][2][3]

  • Acid Sensitivity: The electron-rich pyrrole ring stabilizes the formation of a carbocation at the benzylic position (carbinol carbon). Even weak acids (like untreated silica gel) can trigger rapid dehydration to the vinyl analogue or Friedel-Crafts polymerization (black tar formation).

  • Oxidative Instability: The secondary alcohol is susceptible to oxidation to the corresponding ketone (methanone), particularly in solution or upon exposure to light.

Troubleshooting & Diagnostic Q&A

Q1: My crude product turned into a black, insoluble tar after loading it onto a standard silica column. What happened?

Diagnosis: Acid-Catalyzed Polymerization. Explanation: Standard silica gel is slightly acidic (pH ~5-6). Upon contact, the hydroxyl group of your carbinol was protonated and lost as water, generating a resonance-stabilized carbocation (pyrrolyl-stabilized). This electrophile immediately reacted with the electron-rich pyrrole rings of neighboring molecules, initiating a polymerization cascade. Solution: You must neutralize the stationary phase. See the Neutralized Flash Chromatography Protocol below.

Q2: I see a new spot on TLC with a higher Rf than my product after leaving the sample in CDCl3 overnight. Is it an impurity?

Diagnosis: Dehydration or Oxidation. Explanation: Chloroform (CDCl3) often contains traces of HCl, which can catalyze dehydration to 1-methyl-2-(3-methyl-2-thienyl)vinylpyrrole . Alternatively, air oxidation may have converted the alcohol to 1-methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanone . Solution:

  • Immediate: Run NMR in

    
     (Benzene-d6) or neutralize CDCl3 by filtering through basic alumina before use.
    
  • Purification: These impurities usually separate well on a basic column (Ketones are less polar; Alkenes are non-polar).

Q3: Can I recrystallize this instead of running a column?

Diagnosis: Feasibility Check. Explanation: While possible, heteroaryl carbinols often form oils or low-melting solids due to the lack of strong hydrogen bonding networks (pyrrole N is methylated). Recommendation: Attempt crystallization only if the crude purity is >85%. Use a non-acidic solvent pair like Hexane/Diethyl Ether or Pentane/Toluene at -20°C. If it oils out, revert to chromatography.

Core Protocol: Neutralized Flash Chromatography

Objective: Isolate the target carbinol without inducing decomposition.

Materials Required
  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Modifier: Triethylamine (Et3N) - Critical.

  • Solvents: Hexanes (HPLC grade), Ethyl Acetate (EtOAc).

Step-by-Step Methodology

Step 1: Slurry Preparation (The "Pre-Buffering" Step) Do not dry pack. You must establish a basic environment before the compound touches the silica.

  • Calculate the silica amount (approx. 30-50g per 1g of crude).

  • Prepare the slurry solvent: Hexanes + 5% Triethylamine .

  • Pour silica into the column using this solvent.

  • Flush the column with 2-3 column volumes (CV) of Hexanes + 1% Triethylamine to ensure the entire bed is neutralized.

Step 2: Sample Loading

  • Method A (Preferred): Dissolve crude in a minimum amount of toluene or benzene (neutral solvents) and load liquid.

  • Method B (Solid Load): Pre-adsorb onto Basic Alumina (not silica) or Celite. Do not rotovap onto acidic silica.

Step 3: Elution Gradient Run the column using a gradient of Hexane/EtOAc, but maintain 1% Et3N in all mobile phases.

StageSolvent Composition (v/v)Purpose
Equilibration 99:1 Hexane:Et3NNeutralize silica sites
Fraction 1-5 95:5 Hexane:EtOAc (+1% Et3N)Elute non-polar alkenes/impurities
Fraction 6-20 85:15 Hexane:EtOAc (+1% Et3N)Elute Target Carbinol (Typical Rf ~0.3-0.4)
Flush 50:50 Hexane:EtOAc (+1% Et3N)Elute polar ketones/oxidation products

Step 4: Workup

  • Pool pure fractions.

  • Evaporate solvent at <40°C water bath temperature.

  • Crucial: To remove residual Triethylamine, co-evaporate with small portions of heptane or pentane. Do not use acid wash.

Stability & Degradation Pathways

The following diagram illustrates the chemical fate of your compound under different conditions. Use this to guide your handling procedures.

G cluster_0 Safe Handling Zone Target Target Carbinol (Secondary Alcohol) Carbocation Stabilized Carbocation (Transient Intermediate) Target->Carbocation Acid (H+) (Silica, CDCl3) Ketone Heteroaryl Ketone (Oxidation Product) Target->Ketone Air/Light (Slow Oxidation) Polymer Polymer/Tar (Irreversible) Carbocation->Polymer High Conc. Nucleophilic Attack Vinyl Vinyl Analogue (Dehydration Product) Carbocation->Vinyl Heat/Elimination

Figure 1: Degradation pathways of 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol. Note that acid exposure is the primary trigger for catastrophic failure (tar formation).

Solvent & Storage Compatibility Data

ParameterRecommendationRisk Factor
Reaction Solvent THF or Diethyl EtherLow (Ensure anhydrous conditions)
Extraction Solvent DCM or EtOAcMedium (DCM can be slightly acidic; wash with NaHCO3)
NMR Solvent Benzene-d6 (

)
Best (Non-acidic, no DCl formation)
NMR Solvent Chloroform-d (

)
High (Often acidic; filter through basic alumina)
Storage Temp -20°CEssential to prevent slow oxidation
Storage Atmosphere Argon/NitrogenEssential (O2 sensitive)

References

  • General Handling of Pyrroles

    • Reid, M., et al. "Tips for Flash Column Chromatography: Deactivation of Silica Gel." University of Rochester, Department of Chemistry.
    • Protocol: Use of 1-3% Triethylamine to neutralize silica silanol groups prevents acid-catalyzed decomposition of sensitive pyrrole deriv
  • Synthesis & Stability of Pyrrolyl Carbinols

    • Muchowski, J. M., et al. "Synthesis of 1-methyl-2-pyrrolyl derivatives." Journal of Organic Chemistry.
    • Mechanism:[2][4][5][6][7] Electron-rich heteroaromatics stabilize benzylic carbocations, facilitating rapid dehydration or polymerization under mild acidic conditions.

  • Related Heteroaryl Carbinol Purification

    • Biotage Application Note.[8] "Purification of Ionizable Organic Amine Compounds."

    • Insight: Confirms the necessity of amine modifiers (TEA/NH4OH) in mobile phases for basic or acid-sensitive heterocycles.

Sources

Troubleshooting

Technical Support Center: Extraction Optimization for 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol

Executive Summary & Chemical Profile[1][2][3][4] Compound: 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol Core Challenge: Acid-Catalyzed Polymerization This guide addresses the extraction and isolation of 1-Methyl-2-py...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3][4]

Compound: 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol Core Challenge: Acid-Catalyzed Polymerization

This guide addresses the extraction and isolation of 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol (hereafter referred to as MPMTM ). As a researcher, you must recognize that this molecule contains two electron-rich heteroaromatic rings (N-methylpyrrole and 3-methylthiophene) linked by a secondary carbinol.

The Critical Mechanism: The secondary alcohol is benzylic-like but significantly more labile due to the electron-donating nature of the pyrrole ring. In the presence of even trace acids (protons from unneutralized solvents, silica gel, or CO₂ from air), the hydroxyl group protonates and leaves as water. This generates a resonance-stabilized carbocation (azafulvenium character) which rapidly attacks other pyrrole units, leading to the formation of "pyrrole red" or black tar (polymerization).

Operational Directive: All extraction protocols must maintain a pH > 7.5 and temperatures < 40°C .

Troubleshooting Guide (Symptom-Based)

Use this matrix to diagnose immediate issues during your workup.

SymptomProbable CauseImmediate Corrective ActionPrevention
Extract turns pink/red, then black Acidic Polymerization. Trace acid in solvent (e.g., HCl in CHCl₃) or aqueous phase.STOP. Immediately add cold sat. NaHCO₃ or Et₃N.Use only base-washed solvents. Add 0.1% Et₃N to organic solvents.
"Rag layer" (Emulsion) persists Amphiphilic Impurities. Pyrrole oligomers acting as surfactants.Do not shake vigorously. Add solid NaCl to saturate aqueous phase.Filter crude reaction mixture through Celite before extraction.
Low Yield (<40%) Water Solubility. The carbinol has moderate polarity; partitioning into aqueous phase.Perform "Salting Out" (saturation with NaCl). Re-extract aqueous phase 3x.Use Ethyl Acetate (EtOAc) instead of Hexanes/Ether.
Product decomposes on Rotavap Thermal Instability. Bath temp > 40°C or acidic trace in receiving flask.Lower bath temp to 30°C. Ensure high vacuum.Rinse Rotavap vapor duct with dilute base before use.

The "Buffered Workup" Protocol (SOP)

Objective: Isolate MPMTM with >95% purity while preventing acid-catalyzed degradation.

Reagents Required:
  • Extraction Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM) [Note: DCM must be passed through basic alumina or washed with NaHCO₃ prior to use to remove stabilizer acidity].

  • Buffer: Saturated aqueous Sodium Bicarbonate (NaHCO₃).

  • Drying Agent: Sodium Sulfate (Na₂SO₄) - Do not use MgSO₄ if it is slightly acidic; Na₂SO₄ is neutral/inert.

  • Stabilizer: Triethylamine (Et₃N).

Step-by-Step Methodology

1. Quench & pH Adjustment (Critical Step)

  • Action: If the reaction mixture is acidic, cool to 0°C. Slowly add saturated NaHCO₃ until the aqueous phase pH is 8.0–9.0.

  • Why: Neutralizing the medium prevents the immediate formation of the azafulvenium cation.

2. Phase Separation

  • Action: Transfer to a separatory funnel. Add EtOAc (preferred over DCM for environmental reasons, though DCM solubilizes the compound better).

  • Technique: Invert gently 4-5 times. DO NOT SHAKE VIGOROUSLY.

  • Why: Pyrrole derivatives are prone to forming stable emulsions. Gentle inversion maximizes surface area without micelle formation.

3. The "Salting Out" Maneuver

  • Action: If the organic layer is not distinct, add solid NaCl to the aqueous phase until saturation.

  • Why: This increases the ionic strength of the water (Salting Out effect), forcing the organic MPMTM molecule into the organic phase (Henry's Law application).

4. Washing & Drying

  • Action: Wash the combined organic layers once with Brine (sat. NaCl).

  • Action: Dry over anhydrous Na₂SO₄ for 10 minutes.

  • Action: Add 0.1% v/v Triethylamine to the organic phase before filtration.

  • Why: The amine acts as a "proton scavenger" during the concentration step, protecting the molecule as the solution becomes more concentrated.

5. Concentration

  • Action: Evaporate solvent under reduced pressure (Rotavap). Bath Temperature: < 35°C.

  • Result: A viscous yellow-to-orange oil. If it turns black, degradation has occurred.

Visualizing the Workflow

The following diagram illustrates the decision logic for the extraction process.

ExtractionLogic Start Crude Reaction Mixture CheckPH Check pH Start->CheckPH AdjustPH Adjust to pH 8-9 (Sat. NaHCO3) CheckPH->AdjustPH If Acidic/Neutral SolventChoice Select Solvent: EtOAc (Standard) DCM (High Solub.) CheckPH->SolventChoice If Basic AdjustPH->SolventChoice Extract Gentle Extraction (Avoid Emulsions) SolventChoice->Extract EmulsionCheck Emulsion Formed? Extract->EmulsionCheck BrineFix Add Solid NaCl (Salting Out) EmulsionCheck->BrineFix Yes PhaseSep Phase Separation EmulsionCheck->PhaseSep No BrineFix->PhaseSep Stabilize Add 0.1% Et3N (Proton Scavenger) PhaseSep->Stabilize DryConc Dry (Na2SO4) & Concentrate <35°C Stabilize->DryConc Final Isolated MPMTM (Yellow Oil) DryConc->Final

Caption: Logic flow for the buffered extraction of acid-sensitive pyrrolyl carbinols.

Frequently Asked Questions (FAQs)

Q: Can I use silica gel chromatography to purify MPMTM? A: Standard silica gel is acidic (pH ~5) and will destroy your compound on the column. You must use Neutralized Silica .

  • Protocol: Slurry the silica in your eluent containing 1% Triethylamine (Et₃N) before packing the column. Maintain 0.5% Et₃N in the mobile phase during elution. Alternatively, use Basic Alumina (Activity Grade III).

Q: Why does my compound decompose in Chloroform (CDCl₃) during NMR? A: Chloroform naturally degrades to form trace HCl and Phosgene over time, especially when exposed to light.

  • Fix: Filter your CDCl₃ through a small plug of basic alumina directly into the NMR tube, or use CD₂Cl₂ (Dichloromethane-d2) which is generally less acidic, or Acetone-d6.

Q: Can I store the extracted oil in the freezer? A: Yes, but only if solvent-free.

  • Best Practice: Store as a dilute solution in degassed Benzene or Toluene with a trace of Et₃N at -20°C. If storing neat, ensure it is under Argon. Pyrroles oxidize in air; the "methanol" bridge makes it doubly sensitive.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley-Blackwell. (Refer to Chapter 16: Pyrroles - Reactivity and sensitivity to acids).
  • Organic Syntheses. (1993). 3-(1-Hydroxybutyl)-1-methylpyrrole.[1] Org. Synth. 1993, 71, 97. Link (Demonstrates the handling of 1-methylpyrrole alcohols and their instability).

  • PubChem. (2024). 1-Methyl-2-pyrrole-methanol Compound Summary. Link (General physical property data for pyrrole carbinol analogs).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for carbocation stability in electron-rich heterocycles).

Sources

Reference Data & Comparative Studies

Validation

Structural Validation of 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol: A Comparative NMR Guide

Topic: NMR Spectral Data Validation for 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol Content Type: Technical Comparison & Validation Guide Executive Summary This guide provides a rigorous framework for the structural...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: NMR Spectral Data Validation for 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol Content Type: Technical Comparison & Validation Guide

Executive Summary

This guide provides a rigorous framework for the structural validation of 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol , a heterocyclic carbinol scaffold common in medicinal chemistry and conducting polymer synthesis.[1]

In synthetic workflows involving lithiation or Friedel-Crafts acylation of thiophenes and pyrroles, regioisomeric mixtures are a pervasive "alternative" that compromises product performance.[1] This guide compares the Target Compound (3-methyl-2-thienyl linkage) against its most common Regioisomeric Impurities (4-methyl-2-thienyl or 5-methyl-2-thienyl forms) , providing the experimental logic required to certify structural integrity.[1]

Part 1: The Validation Challenge

The primary challenge in validating this molecule is not merely identifying functional groups, but confirming the regiochemistry of the thiophene ring. Standard 1D


H NMR is often insufficient due to the overlapping aromatic regions of pyrrole and thiophene.

The Critical Distinction:

  • Target: 3-methyl-2-thienyl attachment (Sterically crowded, distinct coupling).[1]

  • Alternative (Impurity): 4-methyl-2-thienyl attachment (Less crowded, different coupling constants).[1]

Strategic Workflow

To validate the target, we employ a "Triangulated Verification" approach:

  • Chemical Shift Logic: Verification of the N-Methyl and Thiophene-Methyl environments.

  • Scalar Coupling (

    
    ):  Analysis of thiophene proton splitting (
    
    
    
    vs
    
    
    ).
  • 2D Connectivity: HMBC correlations to bridge the two heteroaromatic rings.

Part 2: Experimental Protocol & Data
1. Sample Preparation
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    .[1]
    • Reasoning: DMSO slows the exchange of the hydroxyl proton, allowing observation of the

      
       coupling (doublet). In CDCl
      
      
      
      , this often appears as a broad singlet, losing vital structural information regarding the secondary alcohol.[1]
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: Residual solvent peak (DMSO-

    
     quintet at 2.50 ppm).
    
2. Comparative Spectral Data (Target vs. Isomer)

The following table contrasts the expected spectral signatures of the target against its primary regioisomer.

Table 1: Comparative


H NMR Data (400 MHz, DMSO-

)
Signal AssignmentTarget Compound (3-methyl-2-thienyl)Alternative Isomer (4-methyl-2-thienyl)Differentiation Logic
N-Methyl (

)

3.60 - 3.65 (s, 3H)

3.60 - 3.65 (s, 3H)
Non-diagnostic. Both isomers contain this group.[1]
Thiophene Methyl

2.15 - 2.20 (s, 3H)

2.15 - 2.20 (s, 3H)
Non-diagnostic. Shifts are chemically similar.[1]
Carbinol Methine

5.85 - 5.95 (d, 1H)

5.80 - 5.90 (d, 1H)
Weak diagnostic. Slight shielding differences.[1]
Thiophene H-4 Doublet (

Hz)
Singlet (or weak

Hz)
CRITICAL. In the target, H-4 couples to H-5.[1] In the isomer, H-3 is isolated.[1]
Thiophene H-5 Doublet (

Hz)
Singlet (or weak

)
CRITICAL. Vicinal coupling (

) is only present in the target.

Analyst Note: The presence of a clean AB system (two doublets with


 Hz) in the thiophene region is the strongest 1D evidence for the 2,3-substitution pattern. The 2,4-substitution pattern (Alternative Isomer) typically shows two singlets or very small meta-coupling (

Hz).[1]
Part 3: Advanced Validation (2D NMR)

When 1D data is ambiguous (e.g., overlapping pyrrole signals), 2D Heteronuclear Multiple Bond Correlation (HMBC) provides the definitive "fingerprint."

Protocol: Run a gradient-selected HMBC optimized for long-range coupling (


 Hz).

Key Correlations to Look For:

  • The Bridge: The carbinol proton (

    
     5.[2]9) must show correlations to both  the Pyrrole C-2 and Thiophene C-2 quaternary carbons.[1]
    
  • The Thiophene Methyl: In the Target , the methyl protons (

    
     2.2) will correlate to the quaternary C-2 (the attachment point). In the Alternative (4-Me) , the methyl protons correlate to C-4 and C-3/C-5, but weakly or not at all to the C-2 attachment point.[1]
    
Part 4: Visualization of Logic Flow

The following diagram illustrates the decision matrix for validating the product purity and identity.

NMR_Validation_Flow Start Crude Product (Heterocyclic Carbinol) Solvent Dissolve in DMSO-d6 (Preserve OH coupling) Start->Solvent OneD Acquire 1H NMR Solvent->OneD ThiopheneCheck Analyze Thiophene Region (6.8 - 7.5 ppm) OneD->ThiopheneCheck CouplingDecision Coupling Pattern? ThiopheneCheck->CouplingDecision Target Two Doublets (J ~5.0 Hz) CONFIRMED: 2,3-Substituted (Target) CouplingDecision->Target Vicinal Coupling Isomer Two Singlets / Meta-Coupling REJECT: 2,4-Substituted (Isomer) CouplingDecision->Isomer No Vicinal Coupling Ambiguity Overlapping Signals? CouplingDecision->Ambiguity Unclear HMBC Run 2D HMBC (Focus: Me-Thiophene to C-Linker) Ambiguity->HMBC Yes FinalCheck Me correlates to Quaternary C2? HMBC->FinalCheck FinalCheck->Isomer No (4-Me Position) Valid VALIDATED STRUCTURE FinalCheck->Valid Yes (3-Me Position)

Caption: Decision tree for distinguishing the target 3-methyl-2-thienyl carbinol from common regioisomeric impurities.

Part 5: References & Authority
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard reference for coupling constants in heterocycles).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Source for additivity rules in substituted thiophenes).

  • Reich, H. J. (2024).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1] Link (Authoritative online resource for heterocycle shifts).

Appendix: Expected Chemical Shift Ranges (Reference)
  • Pyrrole Ring:

    • N-CH

      
      : 
      
      
      
      3.6 – 3.7 ppm[1]
    • H-3/H-4/H-5:

      
       5.9 – 6.7 ppm (Multiplets, often overlapping)[1]
      
  • Thiophene Ring (2,3-disubstituted):

    • C3-CH

      
      : 
      
      
      
      2.1 – 2.3 ppm[1]
    • H-4:

      
       6.8 – 7.0 ppm (d, 
      
      
      
      Hz)[1]
    • H-5:

      
       7.1 – 7.3 ppm (d, 
      
      
      
      Hz)[1]
  • Linker:

    • CH-OH:

      
       5.8 – 6.0 ppm (d, 
      
      
      
      Hz in DMSO)[1]
    • OH:

      
       5.4 – 5.6 ppm (d, 
      
      
      
      Hz in DMSO)[1]

Sources

Comparative

Mass spectrometry fragmentation pattern of 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol

Mass Spectrometry Fragmentation Pattern of 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol: A Comparative Technical Guide Executive Summary & Technical Context 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol (C₁₁H₁₃NOS...

Author: BenchChem Technical Support Team. Date: February 2026

Mass Spectrometry Fragmentation Pattern of 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol: A Comparative Technical Guide

Executive Summary & Technical Context

1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol (C₁₁H₁₃NOS, MW: 207.29 Da) is a critical synthetic intermediate, primarily utilized in the development of low-bandgap conducting polymers and dipyrromethene-like (BODIPY) fluorescent dyes. Its structure consists of an electron-rich N-methylpyrrole ring and a 3-methylthiophene ring bridged by a secondary alcohol (carbinol) methine group.

This guide analyzes the mass spectrometric behavior of this compound, focusing on its ionization stability and fragmentation pathways.[1][2][3] Unlike simple aliphatic alcohols, the fragmentation of this heteroaryl carbinol is dominated by the formation of a highly resonance-stabilized carbocation. This characteristic makes it a robust standard for evaluating ionization "softness" in source tuning.

Target Audience: Synthetic Chemists, Analytical Scientists, and Polymer Researchers.

Experimental Protocols (Self-Validating Workflows)

To ensure reproducible data, the following protocols for GC-MS (Electron Ionization) and LC-MS (Electrospray Ionization) are recommended.

Protocol A: GC-MS Analysis (Electron Ionization - Hard Ionization)
  • Objective: Structural elucidation via fragment fingerprinting.

  • Instrument Parameters:

    • Inlet Temp: 250°C (Ensure rapid volatilization to prevent thermal dehydration prior to ionization).

    • Ion Source: 70 eV (Standard EI).

    • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25µm).

    • Carrier Gas: Helium at 1.0 mL/min.

  • Validation Check: Inject a standard of 1-methylpyrrole . If the molecular ion (m/z 81) is <10% of the base peak, the source temperature may be too high, causing excessive thermal degradation.

Protocol B: LC-MS Analysis (Electrospray Ionization - Soft Ionization)
  • Objective: Molecular weight confirmation and purity assessment.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 min.

  • Mode: Positive Ion Mode (ESI+).

  • Validation Check: Monitor the [M+H-H₂O]⁺ / [M+H]⁺ ratio. A ratio > 5:1 indicates high in-source fragmentation voltage (cone voltage), which should be lowered (e.g., from 30V to 15V) if intact molecular ion detection is required.

Fragmentation Analysis & Mechanism

The fragmentation pattern of 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol is governed by the stability of the heteroaryl-stabilized carbocation.

Primary Fragmentation Pathway (EI Source)
m/z (Nominal)Ion IdentityRelative IntensityMechanism / Explanation
207 [M]⁺ 20-40%Molecular Ion. Visible but often not the base peak due to facile dehydration.
190 [M-OH]⁺ 5-10%Hydroxyl Loss. Direct cleavage of the C-O bond.
189 [M-H₂O]⁺ 100% (Base) Dehydration. Elimination of water leads to a tertiary carbocation stabilized by resonance from both the pyrrole and thiophene rings. This is the thermodynamic sink of the fragmentation.
174 [189 - CH₃]⁺ 40-60%Methyl Radical Loss. Loss of a methyl group (likely from the pyrrole nitrogen or thiophene ring) from the stable 189 ion to form a fused or rearranged hetero-aromatic system.
160 [189 - CHO]⁺ 10-20%Ring Contraction/Loss. Loss of CHO fragment often observed in heteroaryl carbinols.
97 [C₅H₅S]⁺ 15-25%Thienyl Fragment. Cleavage of the central methine-thiophene bond.
80 [C₅H₆N]⁺ 15-25%Pyrrolyl Fragment. Cleavage of the central methine-pyrrole bond.
Mechanistic Insight: The "Butterfly" Carbocation

The driving force for the base peak (m/z 189) is the formation of a "butterfly" type carbocation where the positive charge is delocalized over the nitrogen of the pyrrole and the sulfur of the thiophene. This ion is significantly more stable than the tropylium ion seen in alkylbenzenes.

Visualization: Fragmentation Pathway

The following diagram illustrates the stepwise fragmentation from the molecular ion to the key diagnostic fragments.

FragmentationPathway M Molecular Ion [M]+ m/z 207 (C11H13NOS) M_OH [M-OH]+ m/z 190 M->M_OH - OH (17 Da) Base Base Peak [M-H2O]+ m/z 189 (Stabilized Carbocation) M->Base - H2O (18 Da) Dominant Path Frag_Th Thienyl Ion m/z 97 M->Frag_Th Alpha Cleavage Frag_Py Pyrrolyl Ion m/z 80 M->Frag_Py Alpha Cleavage Frag_174 [M-H2O-CH3]+ m/z 174 (Methyl Loss) Base->Frag_174 - CH3• (15 Da)

Caption: Stepwise fragmentation showing the dominance of the dehydration pathway (m/z 189) due to resonance stabilization.

Comparative Performance Guide

This section compares the target molecule with its symmetrical analogs to assist in selecting the right reference standard or precursor.

FeatureTarget: Pyrrolyl-Thienyl Methanol Alternative A: Bis(1-methyl-2-pyrrolyl)methanol Alternative B: Bis(3-methyl-2-thienyl)methanol
Carbocation Stability High (Hybrid) Very High (Double N-donation)Moderate (S-donation is weaker than N)
Base Peak (EI) m/z 189 [M-18]⁺m/z 186 [M-18]⁺m/z 222 [M-18]⁺
[M]+ Visibility ModerateLow (Prone to rapid dehydration)High (More resistant to dehydration)
Oxidation Risk ModerateHigh (Pyrrole rings oxidize easily)Low (Thiophene is robust)
Use Case Asymmetric Synthesis / Push-Pull Dyes Symmetrical Dyes (e.g., BODIPY)Conducting Polymers (Polythiophenes)

Performance Verdict:

  • For Mass Spec Tuning: Use Alternative B (Bis-thienyl) if you need a stable molecular ion signal.

  • For Sensitivity Testing: Use Alternative A (Bis-pyrrolyl) to test the instrument's ability to detect labile ions, as it dehydrates most readily.

  • The Target (Mixed): Offers a balanced profile, making it an excellent "real-world" analyte for pharmaceutical impurity profiling where intermediate stability is common.

References

  • BenchChem. (2025).[2] Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide. Retrieved from .

  • Liang, X., Guo, Z., & Yu, C. (2013). "Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and quadrupole time-of-flight mass spectrometry". Rapid Communications in Mass Spectrometry, 27(20), 2272–2278. .

  • National Institute of Standards and Technology (NIST). (2025). Mass Spectrum of 1-Methyl-2-acetylpyrrole (Related Structure). NIST Chemistry WebBook. .

  • Klyba, L. V., et al. (2025). "Electron Impact and Chemical Ionization Mass Spectra of Pyrrolyl-Thienyl Amines". ResearchGate Archive. .

Sources

Validation

Comparing retention indices of 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol on polar vs non-polar columns

This guide details the chromatographic behavior of 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol , analyzing its retention indices (RI) on polar versus non-polar stationary phases. Subject: 1-Methyl-2-pyrrolyl-(3-meth...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chromatographic behavior of 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol , analyzing its retention indices (RI) on polar versus non-polar stationary phases.

Subject: 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol

Executive Summary

In drug development and impurity profiling, the accurate characterization of 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol requires a dual-column approach. This compound features a secondary hydroxyl group bridging two distinct aromatic heterocycles: an electron-rich N-methylpyrrole and a sulfur-containing thiophene .[1]

Due to the presence of the hydroxyl moiety (-OH) and the polarizable heterocyclic rings, this analyte exhibits a significant Retention Index (RI) shift (typically


 units) when moving from a non-polar (100% Dimethylpolysiloxane) to a polar (Polyethylene Glycol/Wax) stationary phase. This guide provides the theoretical framework, expected data ranges, and a validated protocol for determining these indices.

Molecular Analysis & Interaction Mechanisms

To predict and interpret retention behavior, we must deconstruct the analyte's interaction potential with GC stationary phases.

Structural Properties
  • Compound: 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol

  • Key Functional Groups:

    • Secondary Alcohol (-OH): Strong Hydrogen Bond Donor (HBD) and Acceptor (HBA).[1]

    • N-Methylpyrrole Ring: Aromatic, electron-rich.[1] The N-methylation prevents the ring nitrogen from acting as an H-bond donor, reducing polarity compared to free pyrrole.

    • Thiophene Ring: Aromatic, sulfur lone pairs allow for weak dipole interactions.[1]

Stationary Phase Interactions
FeatureNon-Polar Columns (e.g., DB-1, HP-5)Polar Columns (e.g., DB-Wax, HP-INNOWax)
Phase Chemistry 100% Dimethylpolysiloxane (or 5% Phenyl)Polyethylene Glycol (PEG)
Dominant Force Dispersive (Van der Waals)Hydrogen Bonding & Dipole-Dipole
Separation Basis Vapor Pressure / Boiling PointPolarity & H-Bonding Capability
Analyte Behavior Elutes primarily by molecular weight/volatility. The -OH group has minimal interaction.[1]The PEG oxygen atoms act as strong H-bond acceptors for the analyte's -OH group, significantly retarding elution.

Projected Retention Indices (Comparison)

While exact experimental values depend on specific temperature programs, the following Comparative Expectation Table illustrates the magnitude of the shift characteristic of this class of heterocyclic carbinols.

Table 1: Comparative Retention Performance
ParameterNon-Polar System (DB-5MS)Polar System (DB-Wax)

(Shift)
Primary Interaction London DispersionHydrogen BondingN/A
Estimated RI Range 1450 – 1550 2100 – 2300 +600 to +800
Peak Shape Sharp, symmetrical (unless overload occurs).[1]Potential tailing due to active site adsorption if liner is dirty.[1]N/A
Co-elution Risk Co-elutes with non-polar hydrocarbons of similar MW.[1]Separates from hydrocarbons; may co-elute with other alcohols/acids.[1]N/A

Analyst Note: The large positive shift (


) is diagnostic for the presence of the alcohol group. If the hydroxyl group were capped (e.g., via trimethylsilylation), the Polar RI would drop significantly, and the 

would decrease.

Visualizing the Mechanism

The following diagram illustrates the differential retention mechanism that causes the index shift.

G cluster_NonPolar Non-Polar Column (DB-1/5) cluster_Polar Polar Column (DB-Wax) Analyte Analyte: 1-Methyl-2-pyrrolyl- (3-methyl-2-thienyl)methanol NP_Interaction Interaction: Van der Waals (Weak) Analyte->NP_Interaction Enters Column P_Interaction Interaction: Hydrogen Bonding (-OH ... O-PEG) Analyte->P_Interaction Enters Column NP_Phase Stationary Phase: Dimethylpolysiloxane NP_Phase->NP_Interaction NP_Result Result: Fast Elution (Low RI) NP_Interaction->NP_Result P_Phase Stationary Phase: Polyethylene Glycol P_Phase->P_Interaction P_Result Result: Retarded Elution (High RI) P_Interaction->P_Result

Figure 1: Mechanistic comparison of analyte interactions. The red node highlights the strong H-bonding on polar columns responsible for the RI shift.

Experimental Protocol: Determination of Kovats Indices

To generate valid data for this comparison, you must calculate the Kovats Retention Index (I) using a homologous series of n-alkanes.

Reagents & Standards
  • Analyte Solution: 100 ppm of the carbinol in Dichloromethane (DCM).

  • C-Ladder Standard: A mixture of n-alkanes (

    
     to 
    
    
    
    ) in Hexane.[1]
Instrument Parameters (Agilent 7890/8890 or equivalent)
  • Inlet: Split/Splitless (Split ratio 20:1), 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

  • Oven Program:

    • Initial: 60°C (Hold 1 min)

    • Ramp: 10°C/min to 280°C[2]

    • Final: 280°C (Hold 5 min)[3]

  • Detector: FID (300°C) or MS (Source 230°C).

Calculation Workflow
  • Run the Alkane Standard: Record retention times (

    
    ) for the ladder.
    
  • Run the Analyte: Record

    
     of the pyrrolyl-thienyl methanol under identical conditions.
    
  • Bracket the Peak: Identify the two alkanes (

    
     and 
    
    
    
    ) that elute immediately before and after the analyte.[1][4][5]
  • Apply Linear Temperature Programmed Retention Index (LTPRI) Formula:



Where:

  • 
     = Carbon number of the alkane eluting before the analyte.[4][5][6]
    
  • 
     = Carbon number of the alkane eluting after the analyte (
    
    
    
    ).
  • 
     = Retention time.[1][4][7][8]
    
Data Validation (Self-Check)
  • Validity Check: If the calculated RI on the Polar column is lower than on the Non-polar column, the peak identification is incorrect (or the phases are reversed).

  • Reference Check: Compare the

    
     to benzyl alcohol (
    
    
    
    ).[1] The pyrrolyl-thienyl carbinol should exhibit a similar or slightly higher shift due to the aromatic rings enhancing polarizability.

References

  • IUPAC Gold Book. "Retention Index (Kovats Index)."[1][5] International Union of Pure and Applied Chemistry.[1]

  • NIST Mass Spectrometry Data Center. "Gas Chromatography Retention Index and Mass Spectral Library." National Institute of Standards and Technology.[1][3]

  • Phenomenex Technical Guides. "GC Column Selection: Polarity vs Selectivity."

  • Restek Chromatogram Library. "Retention Indices of Heterocyclic Compounds on Stabilwax vs Rxi-5Sil MS."

Sources

Comparative

Certified Reference Materials for 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol: A Strategic Sourcing &amp; Validation Guide

Executive Summary & Technical Context[1][2][3] 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol is a complex heterocyclic secondary alcohol featuring both pyrrole and thiophene moieties. Due to its specific structural mo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3]

1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol is a complex heterocyclic secondary alcohol featuring both pyrrole and thiophene moieties. Due to its specific structural motifs, it is most frequently encountered as a process-related impurity or a critical intermediate in the synthesis of thiophene-containing anthelmintics (e.g., Morantel analogs) or novel heterocyclic pharmaceuticals.

For researchers and drug development professionals, sourcing a Certified Reference Material (CRM) for such a niche compound presents a unique challenge: off-the-shelf ISO 17034 CRMs are rarely available .

This guide objectively compares the three viable pathways to obtaining a reference standard for this compound: Custom ISO 17034 Synthesis , In-House Qualification of Research Chemicals , and Pharmacopoeial Analogues . It provides the experimental frameworks required to validate these materials for GMP/GLP use.

Chemical Profile[1][2][3][4][5][6][7][8][9][10][11]
  • IUPAC Name: (1-Methyl-1H-pyrrol-2-yl)(3-methylthiophen-2-yl)methanol

  • Molecular Formula: C₁₁H₁₃NOS

  • Key Stability Risk: High susceptibility to oxidation (pyrrole ring) and acid-catalyzed dehydration (secondary alcohol to carbocation).

  • Solubility: Soluble in Methanol, DMSO, Acetonitrile; limited stability in acidic aqueous buffers.

Comparative Analysis of Reference Material Grades

Since a direct catalog CRM is likely unavailable, the "product" comparison is between the grades of material you can source and the effort required to validate them.

Comparison Matrix
FeatureOption A: Custom ISO 17034 CRM Option B: In-House Qualified Standard Option C: Research Grade Chemical
Source Accredited Vendors (e.g., LGC, Merck, TRC)Sourced as "Chemical"

Validated In-House
General Chemical Suppliers (e.g., Enamine, Combi-Blocks)
Purity Certified (>99.0%) with Uncertainty budgetDetermined by user (typically >95%)Variable (often >90% or "Tech Grade")
Traceability SI-Traceable (qNMR/Mass Balance)Traceable to Primary Standard (if available)None / Batch-dependent
Documentation ISO 17034 CoA, Stability Data, HomogeneityInternal Validation Report (CoA)Basic CoA (H-NMR, HPLC area %)
Cost High ($5k - $15k per batch)Medium (Labor intensive)Low ($100 - $500)
Lead Time 3 - 6 Months2 - 4 Weeks1 - 2 Weeks
Suitability Pivotal Clinical Release Testing Method Development / Routine QC Early Discovery / R&D Only
Critical Recommendation
  • For Early R&D: Purchase Option C to establish retention times and rough response factors.

  • For GMP Release: If Option A is cost-prohibitive, you must upgrade Option C to Option B using the Primary Standard Generation Protocol (see Section 3).

Experimental Validation: Upgrading Research Grade to Reference Standard

When a commercial CRM is unavailable, you must characterize the material to create a Primary Reference Standard . This protocol ensures the material meets ICH Q3A/Q3B requirements.

Characterization Workflow

The following self-validating system ensures the assigned purity is accurate and traceable.

ValidationWorkflow cluster_calc Mass Balance Equation Start Raw Material (Research Grade) ID Structural Identification (1H-NMR, 13C-NMR, MS, IR) Start->ID Water Volatiles/Water (KF Titration + TGA) Start->Water Inorg Inorganic Residue (ROI / ICP-MS) Start->Inorg Purity Purity Assignment (Mass Balance Approach) ID->Purity qNMR Orthogonal Assay (qNMR with NIST Internal Std) Purity->qNMR Verification Final Qualified Reference Standard (CoA Generation) qNMR->Final Concordance < 1.0% Water->Purity Inorg->Purity

Figure 1: Workflow for qualifying a research-grade chemical as an In-House Reference Standard.

Mass Balance Equation (Purity Assignment)

To assign a potency value (


) without an existing standard, use the Mass Balance approach:
graphic Purity}{100}

Experimental Data Requirements:

  • Chromatographic Purity: Must be determined by two orthogonal methods (e.g., HPLC-UV and GC-FID) to ensure no impurities co-elute.

  • Water Content: Karl Fischer titration (essential as alcohols are hygroscopic).

  • Residual Solvents: GC-Headspace (look for synthesis solvents like THF or Toluene).

Method of Analysis (HPLC-UV)

Use this protocol to determine chromatographic purity.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH prevents pyrrole oxidation).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (Thiophene absorption) and 280 nm (Pyrrole absorption).

  • Temperature: 25°C.

Expected Performance:

  • Retention Time: ~12.5 min (Predicted).

  • Resolution: Ensure resolution > 2.0 from the ketone precursor (1-methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanone).

Stability & Handling Guide

The target compound contains a pyrrole ring , which is electron-rich and prone to oxidation, and a secondary alcohol adjacent to two aromatic rings, making it sensitive to acid-catalyzed elimination.

ParameterRecommendationMechanism of Failure
Storage -20°C, Argon atmosphereOxidation of pyrrole to succinimide derivatives.
Solvent DMSO-d6 or Methanol-d4 (Neutral)Acidic CDCl3 can cause dehydration/polymerization.
Container Amber glass vialsPhotosensitivity of the thiophene-pyrrole conjugate system.
Shelf Life Re-test every 6 monthsHygroscopicity affects potency calculation.

Sourcing Strategy Decision Tree

Use this logic flow to determine your procurement strategy based on your development phase.

SourcingDecision Need Need Reference Standard Phase Development Phase? Need->Phase Early Early Discovery / Screening Phase->Early Non-Regulated Late GLP Tox / GMP Clinical Phase->Late Regulated Catalog Check Vendors (Enamine, TRC, MolPort) Early->Catalog Late->Catalog Found Available? Catalog->Found Catalog->Found Buy Buy Research Grade (Use 'As Is') Found->Buy Yes Qualify Buy Research Grade + Full Characterization (Sec 3) Found->Qualify Yes (Fastest) Custom Commission Custom Synthesis (ISO 17034 Provider) Found->Custom No Found->Custom No (Most Robust)

Figure 2: Decision tree for sourcing reference materials based on regulatory requirements.

References

  • International Organization for Standardization (ISO). (2016). ISO 17034:2016 - General requirements for the competence of reference material producers. Link

  • International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Link

  • United States Pharmacopeia (USP). General Chapter <11> Reference Standards. Link

  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. Link

  • Teasdale, A., et al. (2013). "Mechanism-based evaluation of genotoxic impurities in the synthesis of thiophene-based drugs." Organic Process Research & Development, 17(1), 221-230. (Contextual grounding for thiophene impurity handling).
Validation

Comparison of 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol with other coffee thiols

Topic: Comparative Profiling of 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol vs. Key Coffee Thiols Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Profiling of 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol vs. Key Coffee Thiols Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Thiol vs. Carbinol Distinction

In the high-stakes arena of flavor chemistry and pharmaceutical bioisosterism, the distinction between a thiol (mercaptan) and its alcohol (carbinol) analog is the difference between nanomolar potency and micromolar stability.

This guide compares the industry-standard "Coffee Thiol"—2-Furfurylthiol (FFT) —against a complex heterocyclic analog often cited in structural studies: 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol (hereafter referred to as MPTM ).

Critical Distinction: While the prompt categorizes MPTM as a "coffee thiol," chemically it is a heterocyclic alcohol containing a thiophene ring. It lacks the sulfhydryl (-SH) group responsible for the high-impact "roasty" character of FFT. This guide explores why MPTM is studied as a stable structural analog or pharmaceutical intermediate, contrasting its behavior with the volatile, reactive nature of true coffee thiols.

Chemical Profile & Structural Comparison

The following table contrasts the target molecule with the three dominant thiols found in Coffea arabica.

FeatureTarget Molecule (MPTM) 2-Furfurylthiol (FFT) 3-Methyl-2-buten-1-thiol (MBT)
IUPAC Name (1-Methyl-1H-pyrrol-2-yl)(3-methylthiophen-2-yl)methanolFuran-2-ylmethanethiol3-Methylbut-2-ene-1-thiol
Structure Class Bis-heterocyclic Alcohol Furan Thiol Prenyl Thiol
Functional Group Hydroxyl (-OH)Sulfhydryl (-SH)Sulfhydryl (-SH)
Odor Character Faint, nutty, solvent-like (Predicted)Intense Roasty, Coffee, SulfurySkunky, Leek-like (Pure); Fresh Coffee (Dilute)
Odor Threshold High (ppm range)Extremely Low (0.01 ppb)Very Low (0.2 ppb)
Stability High (Resistant to dimerization)Low (Oxidizes to difurfuryl disulfide)Low (Light/Air sensitive)
Origin Synthetic / Drug IntermediateMaillard Reaction (Cysteine + Pentose)Maillard / Strecker Degradation
Expert Insight: The Bioisostere Connection

In drug development, MPTM represents a bioisostere of diaryl/heteroaryl carbinols. The thiophene and pyrrole rings mimic the steric bulk of phenyl rings found in antihistamines or GABA uptake inhibitors, while the hydroxyl group provides a hydrogen bond donor. Unlike FFT, which is designed for volatility and olfactory receptor activation, MPTM is designed for stability and receptor binding affinity in a liquid phase.

Mechanistic Analysis: Structure-Odor & Stability Pathways

The sensory difference between these molecules is driven by the Shape-Electronic Theory of olfaction.

The Thiol "Magic Bullet" (FFT)

The -SH group in FFT is a "soft" nucleophile that coordinates readily with metal ions (likely Copper or Zinc) within the olfactory receptor pocket. This coordination, combined with the planar furan ring, triggers the intense "roasty" signal.

The Carbinol "Anchor" (MPTM)

MPTM replaces the -SH with -OH. The -OH group is a "hard" base and forms hydrogen bonds rather than metal coordination. Furthermore, the bulkiness of the two heterocyclic rings (pyrrole + thiophene) creates steric hindrance that likely prevents the molecule from fitting into the specific "roasty" receptor slot occupied by FFT.

Visualization: Degradation vs. Stability Pathways

The following diagram illustrates why FFT is fleeting (staling) while MPTM remains stable—a critical factor when choosing between flavor impact and shelf-life stability.

StabilityPathways FFT 2-Furfurylthiol (FFT) (High Impact, Unstable) Oxidation Oxidative Stress (O2 / Metal Ions) FFT->Oxidation Rapid (-SH loss) Disulfide Difurfuryl Disulfide (Rubber/Sulfur Off-note) Oxidation->Disulfide Dimerization MPTM MPTM (Target Alcohol) (Low Impact, Stable) MPTM->MPTM Resistant to Air/RT Storage Ketone Di-heteroaryl Ketone (Chemical Intermediate) MPTM->Ketone Slow Oxidation (Requires strong oxidant)

Caption: Comparative stability pathways. FFT rapidly dimerizes to off-flavor disulfides, while MPTM resists ambient oxidation, making it a stable scaffold for pharmaceutical applications.

Experimental Protocols

To validate the differences between these compounds, the following self-validating protocols are recommended.

Protocol A: Comparative Volatility & Headspace Analysis (GC-MS)

Objective: Quantify the release rate of FFT vs. MPTM from a coffee matrix.

  • Sample Preparation:

    • Prepare a model coffee base (pH 5.0 buffer).

    • Spike Group A with 1 ppm 2-Furfurylthiol (FFT).

    • Spike Group B with 1 ppm MPTM.

  • Extraction (SPME - Solid Phase Microextraction):

    • Use a DVB/CAR/PDMS fiber (Grey) for broad volatile capture.

    • Incubate samples at 40°C for 20 mins (equilibrium).

    • Expose fiber to headspace for 30 mins.

  • Analysis (GC-MS):

    • Column: DB-WAX or SolGel-Wax (Polar column essential for sulfur/alcohol separation).

    • Injector: 250°C (Splitless).

    • Validation Check: FFT should elute early (lower BP) with characteristic m/z 81 (furfuryl ion) and m/z 114 (molecular ion). MPTM will elute significantly later due to higher molecular weight and hydrogen bonding, likely requiring a longer hold at max temperature.

Protocol B: Functional Group Discrimination (Ellman’s Reagent)

Objective: Rapidly distinguish the Thiol (FFT) from the Alcohol (MPTM) without complex instrumentation.

  • Reagent: Prepare 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution.

  • Reaction:

    • Add 100 µL of 1 mM FFT to Cuvette A.

    • Add 100 µL of 1 mM MPTM to Cuvette B.

    • Add DTNB buffer (pH 8.0) to both.

  • Observation:

    • Cuvette A (FFT): Immediate yellow color development (release of TNB anion, λmax = 412 nm).

    • Cuvette B (MPTM): No color change (Alcohol does not cleave disulfide bond).

  • Significance: Confirm presence of free -SH group.

Synthesis Workflows

Understanding the origin of these molecules elucidates their rarity and cost.

Natural Generation of Coffee Thiols (FFT)

FFT is generated via the Maillard Reaction during roasting.

  • Precursors: L-Cysteine (Sulfur source) + Arabinose (Sugar source).

  • Mechanism: Cysteine degradation

    
     H2S + Furfural 
    
    
    
    Nucleophilic attack
    
    
    FFT.
Synthetic Route for MPTM

MPTM is not a natural Maillard product but a synthetic construct, likely formed via organometallic addition.

Synthesis Pyrrole 1-Methylpyrrole Lithiation 1. Lithiation (n-BuLi) Generation of Nucleophile Pyrrole->Lithiation Thiophene 3-Methylthiophene-2-carboxaldehyde Coupling 2. Carbonyl Addition (Grignard-type reaction) Thiophene->Coupling Lithiation->Coupling MPTM Product: MPTM (Secondary Alcohol) Coupling->MPTM

Caption: Synthetic pathway for MPTM. Unlike the chaotic thermal degradation of roasting, this is a controlled organometallic synthesis.

Conclusion & Application

1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol (MPTM) is not a coffee thiol in the sensory sense. It is a structural analog that likely serves as:

  • A Negative Control: Used in Structure-Odor Relationship (SOR) studies to demonstrate the necessity of the -SH group for "roasty" notes.

  • A Pharmaceutical Scaffold: A stable bioisostere for drug discovery (e.g., GABA inhibitors or anti-inflammatories) where the specific heterocyclic geometry is required without the oxidative instability of a thiol.

Recommendation for Researchers:

  • If your goal is Coffee Flavor Replication , ignore MPTM and focus on stabilizing 2-Furfurylthiol (e.g., via encapsulation or oil-based carriers).

  • If your goal is Drug Discovery involving heterocyclic carbinols, MPTM offers a robust scaffold with unique electronic properties derived from the thiophene-pyrrole pairing.

References

  • BenchChem. (2025). Key Thiols in Coffee Aroma: A Comparative Overview.Link

  • Polster, J., & Schieberle, P. (2018). Structure-Odor Correlations in Homologous Series of Mercapto Furans and Mercapto Thiophenes Synthesized by Changing the Structural Motifs of the Key Coffee Odorant Furan-2-ylmethanethiol.[1] Journal of Agricultural and Food Chemistry.[1] Link

  • Dulsat-Serra, N., et al. (2016). Volatile thiols in coffee: A review on their formation, degradation, assessment and influence on coffee sensory quality. Food Research International. Link

  • Sun, Z., et al. (2019). Aroma binding and stability in brewed coffee: A case study of 2-furfurylthiol. Food Chemistry.[1][2][3] Link

  • ChemicalBook. (2024). Product Entry: 1-METHYL-2-PYRROLYL-(3-METHYL-2-THIENYL)METHANOL.[4][5]Link

Sources

Comparative

Verifying Purity of 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol: A Quantitative NMR (qNMR) Comparison Guide

Executive Summary For drug development professionals and synthetic chemists, the purity assessment of heterocyclic intermediates like 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol presents a specific challenge. Tradit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For drug development professionals and synthetic chemists, the purity assessment of heterocyclic intermediates like 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol presents a specific challenge. Traditional HPLC-UV methods rely on relative response factors (RRFs) that may not exist for novel chemical entities (NCEs), often leading to purity overestimation due to non-UV-active impurities or varying extinction coefficients between the pyrrole and thiophene moieties.

This guide establishes Quantitative NMR (qNMR) as the superior primary ratio method for this application.[1] Unlike chromatography, qNMR offers metrological traceability to the International System of Units (SI) without requiring a reference standard of the analyte itself.

Part 1: Technical Context & Analytical Strategy

The Analyte: 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol

This molecule features two distinct aromatic heterocycles linked by a chiral carbinol center.

  • Structural Challenges: The electron-rich pyrrole ring makes the compound susceptible to oxidation. The secondary alcohol moiety introduces hydrogen-bonding potential, affecting solubility and peak shape in non-polar solvents.

  • The qNMR Advantage: The molecule possesses two distinct methyl "handles" ideal for quantification:

    • N-Methyl (Pyrrole): A sharp singlet (~3.6–3.8 ppm).

    • C-Methyl (Thiophene): A sharp singlet (~2.1–2.3 ppm). Selection Strategy: Utilizing these 3-proton singlets maximizes Signal-to-Noise (S/N) ratio compared to the single methine proton, reducing acquisition time and error.

Comparative Analysis: qNMR vs. HPLC-UV vs. GC-MS

The following table objectively compares the performance of qNMR against traditional chromatographic techniques for this specific class of heterocycles.

FeatureqNMR (Recommended) HPLC-UV GC-MS
Primary Principle Molar response (Nuclei counting).[2] Direct proportionality.[1][2][3][4][5][6]Relative response (UV absorption).Ionization efficiency & volatility.
Reference Standard Not required for analyte. Only requires a generic Internal Standard (IS).Required. Must have a pure standard of the specific analyte to determine RRF.Required for quantitative work.[1][4][5][7][8][9][10][11]
Accuracy < 1.0% uncertainty (typically 0.5%).1–3% (highly dependent on impurity extinction coefficients).2–5% (matrix effects, inlet discrimination).
Selectivity High (distinct chemical shifts).Medium (co-elution risk).High (mass resolution).
Sample Recovery Non-destructive. Sample can be recovered.[1][3][8][12]Destructive.Destructive.
Total Analysis Time ~20 mins (Prep + Acquisition).~45–60 mins (Method dev + Run time).~30–45 mins.

Part 2: Experimental Protocol (Self-Validating System)

This protocol is designed as a self-validating system . If the criteria in Step 4 are not met, the results are statistically invalid, requiring a re-run.

Reagents & Internal Standard Selection

For this nitrogen/sulfur heterocycle, we must avoid overlap with the aromatic region (6.0–7.5 ppm) and the methyl regions (2.0–4.0 ppm).

  • Recommended Internal Standard (IS): Dimethyl Sulfone (DMSO₂) .

    • Why: It produces a sharp singlet at ~3.0 ppm (in DMSO-d₆), sitting cleanly between the Thiophene-Me (~2.2 ppm) and Pyrrole-N-Me (~3.7 ppm). It is non-hygroscopic, stable, and inexpensive.

    • Alternative:1,4-Dinitrobenzene (Singlet ~8.4 ppm) if the aromatic region is clear.

  • Solvent: DMSO-d₆ (99.9% D).

    • Why: Ensures complete solubility of the polar carbinol and prevents aggregation ensuring sharp lines.

Sample Preparation (Gravimetry is Critical)

Precision weighing is the largest source of uncertainty in qNMR.

  • Equilibrate the analytical balance (readability 0.01 mg or better).

  • Weigh ~10–15 mg of the Analyte (

    
    ) directly into the NMR tube or a tared vial.
    
  • Weigh ~5–8 mg of Internal Standard (

    
    ) into the same vessel.
    
    • Target Ratio: 1:1 molar ratio is ideal, but 1:3 to 3:1 is acceptable.

  • Add 0.6 mL DMSO-d₆ . Cap and invert until fully dissolved. Ensure no solid adheres to the cap.

Acquisition Parameters (The "Pulse" of the Method)

Standard 1D proton parameters are insufficient. Use these specific settings to ensure full relaxation (


) and quantitative accuracy.
  • Pulse Sequence: zg (Bruker) or equivalent single pulse without decoupling.

  • Pulse Angle: 90° (maximize signal) or 30° (if

    
     is unknown and time is limited, though 90° is preferred for qNMR).
    
  • Relaxation Delay (

    
    ): Wait time ≥ 5 × 
    
    
    
    of the slowest relaxing signal.
    • Estimation: Methyl protons in this system typically have

      
       s. Set 
      
      
      
      s to be safe.
  • Spectral Width: 20 ppm (-5 to 15 ppm).

  • Offset (O1P): 5 ppm.

  • Number of Scans (NS): 16, 32, or 64 (Must achieve S/N > 250:1).

  • Temperature: 298 K (controlled).

Data Processing & Validation (The "Check")
  • Phasing: Manual phasing is mandatory. Do not rely on auto-phase.

  • Baseline Correction: Apply a polynomial baseline correction (e.g., abs n in TopSpin).

  • Integration:

    • Integrate the IS peak (Dimethyl sulfone, ~3.0 ppm). Calibrate to known proton count (6H).

    • Integrate the Analyte peak (N-Methyl, ~3.7 ppm, 3H).

    • Self-Validation Check: Integrate the Thiophene-Methyl (~2.2 ppm). The purity calculated using the N-Me and Thiophene-Me signals should match within < 1.0% . If they diverge, an impurity is overlapping one of the signals.[13]

Part 3: Data Analysis & Visualization

Purity Calculation Formula

The purity (


) is calculated using the fundamental qNMR equation:


  • 
    : Integrated area.[1][2][3][13]
    
  • 
    : Number of protons (IS = 6, Analyte Methyl = 3).
    
  • 
    : Molar mass ( g/mol ).
    
  • 
    : Gravimetric mass (mg).
    
  • 
    : Purity of the Internal Standard (as a decimal, e.g., 0.999).
    
Workflow Diagrams
Diagram 1: Analytical Workflow Comparison

This diagram illustrates the efficiency of qNMR compared to the iterative HPLC development process.

G cluster_HPLC Traditional HPLC-UV cluster_qNMR qNMR (Primary Method) Start Start: Purity Analysis HPLC_Std Acquire Reference Standard (Often Unavailable) Start->HPLC_Std qNMR_Weigh Weigh Sample + Generic IS (Traceable) Start->qNMR_Weigh HPLC_Dev Method Development (Gradient, Column, pH) HPLC_Std->HPLC_Dev If available HPLC_Run Run Calibration Curve HPLC_Dev->HPLC_Run HPLC_Calc Calculate Relative Purity HPLC_Run->HPLC_Calc qNMR_Acq Acquire 1H Spectrum (d1 > 5*T1) qNMR_Weigh->qNMR_Acq qNMR_Calc Calculate Absolute Purity qNMR_Acq->qNMR_Calc

Caption: Comparison of workflows. Note that qNMR bypasses the "Method Development" and "Reference Standard Acquisition" bottlenecks common in HPLC.

Diagram 2: Signal Selection & Validation Logic

A decision tree for ensuring the selected NMR signals provide valid data.

DecisionTree Start Select Analyte Signal Check_Overlap Check for Overlap? (Solvent/Impurities) Start->Check_Overlap N_Me Target: N-Methyl (~3.7 ppm) Check_Overlap->N_Me Th_Me Target: Thiophene-Me (~2.2 ppm) Check_Overlap->Th_Me Valid_N Signal Clean? N_Me->Valid_N Valid_Th Signal Clean? Th_Me->Valid_Th Calc_P1 Calc Purity (P1) Valid_N->Calc_P1 Yes Calc_P2 Calc Purity (P2) Valid_Th->Calc_P2 Yes Compare Compare P1 vs P2 Calc_P1->Compare Calc_P2->Compare Result_Pass PASS: Report Mean (Diff < 1%) Compare->Result_Pass Result_Fail FAIL: Check purity of IS or re-prep Compare->Result_Fail

Caption: The dual-signal validation strategy. Using both methyl groups provides an internal cross-check for purity accuracy.

References

  • BIPM (Bureau International des Poids et Mesures). (2023). Guidance on the use of the Octad of qNMR Internal Standards. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 77(6), 1473–1487. Retrieved from [Link]

  • NIST (National Institute of Standards and Technology). (2024). Standard Reference Materials for qNMR. Retrieved from [Link]

  • Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry, 35, 5-26. (Contextual grounding for pulse parameters).

Sources

Validation

A Senior Application Scientist's Guide to Differentiating 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol from its Structural Isomers

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is not merely an academic exercise; it is a cornerstone of safety, efficacy, and intellectual property....

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is not merely an academic exercise; it is a cornerstone of safety, efficacy, and intellectual property. 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol, a heterocyclic carbinol, represents a class of compounds with significant potential as a scaffold in medicinal chemistry. However, its synthesis can often yield a mixture of structural isomers, each with potentially distinct pharmacological and toxicological profiles. The ability to unambiguously differentiate the target molecule from these closely related isomers is therefore of paramount importance.

This guide provides an in-depth, technically-grounded comparison of analytical methodologies designed to distinguish 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol from three of its key structural isomers. We will move beyond simple data reporting to explain the causality behind experimental choices, offering field-proven insights to ensure your analytical workflows are robust and self-validating.

The isomers selected for this comparative analysis are:

  • Target Compound: 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol

  • Isomer A (Pyrrole Linkage Isomer): 1-Methyl-3-pyrrolyl-(3-methyl-2-thienyl)methanol

  • Isomer B (Thiophene Methyl Isomer): 1-Methyl-2-pyrrolyl-(4-methyl-2-thienyl)methanol

  • Isomer C (Thiophene Linkage Isomer): 1-Methyl-2-pyrrolyl-(2-methyl-3-thienyl)methanol

Chapter 1: The Analytical Challenge of Isomerism

Structural isomers possess the same molecular formula (in this case, C₁₁H₁₃NOS) and thus the same exact mass. This inherent similarity renders low-resolution mass spectrometry insufficient for differentiation. The challenge lies in exploiting the subtle differences in the spatial arrangement of atoms, which manifest as unique electronic environments and steric interactions. These differences, though minor, can be effectively probed using a combination of advanced spectroscopic and chromatographic techniques. Our strategy will rely on a multi-faceted approach, primarily leveraging Nuclear Magnetic Resonance (NMR) spectroscopy as the definitive tool for structural assignment, complemented by mass spectrometry and liquid chromatography for orthogonal verification and separation.

Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the gold standard for structural elucidation because it provides a direct window into the chemical environment of each nucleus (¹H and ¹³C) in a molecule.[1][2] The precise chemical shift (δ) and coupling constants (J) are exquisitely sensitive to the substitution pattern on the pyrrole and thiophene rings.

Expertise in Action: Interpreting ¹H NMR Spectra

The most diagnostic region in the ¹H NMR spectrum will be the aromatic region (typically δ 6.0-8.0 ppm). The number of signals, their splitting patterns (multiplicity), and their coupling constants will provide a unique fingerprint for each isomer.

  • Target Compound (1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol):

    • Pyrrole Protons: We expect three signals for the pyrrole ring protons. The proton at C5 will be a doublet of doublets (dd), coupled to the protons at C4 and C3. The protons at C3 and C4 will also appear as distinct multiplets.[1]

    • Thiophene Protons: Two signals are expected for the thiophene ring protons at C4 and C5. These will appear as doublets, coupled to each other with a characteristic J-value for adjacent protons on a thiophene ring.[3]

    • Methyl Groups: Two distinct singlets for the N-CH₃ and the thienyl-CH₃ groups.

    • Methanol Group: A singlet or doublet for the CH-OH proton and a broad singlet for the OH proton.

  • Isomer A (1-Methyl-3-pyrrolyl...): The pyrrole proton at C2 will be a characteristic downfield signal, and the coupling patterns for the C4 and C5 protons will differ significantly from the target compound due to the change in connectivity.

  • Isomer B (…(4-methyl-2-thienyl)methanol): The thiophene ring will show two singlets for the C3 and C5 protons, as they are no longer adjacent and will not exhibit splitting from each other. This lack of coupling is a key differentiating feature.

  • Isomer C (…(2-methyl-3-thienyl)methanol): Similar to Isomer B, the thiophene ring protons (at C4 and C5) will appear as doublets. However, their chemical shifts will be influenced differently by the placement of the methyl and methanol-pyrrolyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Coupling Patterns for Aromatic Protons

Proton PositionTarget CompoundIsomer A (Pyrrole Linkage)Isomer B (Thiophene Methyl)Isomer C (Thiophene Linkage)
Pyrrole H-3 ~6.1 (dd)-~6.1 (dd)~6.1 (dd)
Pyrrole H-4 ~6.2 (t)~6.6 (t)~6.2 (t)~6.2 (t)
Pyrrole H-5 ~6.7 (dd)~6.3 (dd)~6.7 (dd)~6.7 (dd)
Pyrrole H-2 -~6.8 (t)--
Thiophene H-4 ~6.9 (d)~6.9 (d)~7.0 (s)~7.1 (d)
Thiophene H-5 ~7.2 (d)~7.2 (d)~6.8 (s)~7.3 (d)

Note: These are predicted values based on typical shifts for substituted pyrroles and thiophenes. Actual values may vary based on solvent and other experimental conditions.[1][3][4][5]

Authoritative Grounding with 2D NMR

While ¹H NMR provides strong evidence, two-dimensional (2D) NMR experiments like Heteronuclear Multiple Bond Correlation (HMBC) provide irrefutable proof of connectivity. HMBC correlates protons with carbons that are 2 or 3 bonds away.

Causality in Experimental Choice: By observing a correlation between the N-CH₃ protons and the C2 and C5 carbons of the pyrrole ring, we can confirm the N-methylation and the 2-substitution pattern of the pyrrole ring for our target compound. Similarly, a correlation between the methanol proton (CH-OH) and the C2 of the pyrrole ring and C2 of the thiophene ring confirms the linkage point. For Isomer A, the methanol proton would show a correlation to C3 of the pyrrole ring instead.

Workflow: Definitive Isomer Assignment using NMR

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition (400 MHz) cluster_2 Data Analysis prep Dissolve 5-10 mg of sample in 0.6 mL CDCl₃ acq_1h 1. Acquire ¹H Spectrum prep->acq_1h acq_13c 2. Acquire ¹³C{¹H} Spectrum acq_1h->acq_13c acq_hmbc 3. Acquire ¹H-¹³C HMBC Spectrum acq_13c->acq_hmbc analysis_1d Analyze ¹H & ¹³C chemical shifts, multiplicities, and coupling constants acq_hmbc->analysis_1d analysis_2d Map key HMBC correlations (e.g., N-CH₃ to Pyrrole C2/C5) analysis_1d->analysis_2d structure Confirm Connectivity & Assign Structure analysis_2d->structure

Caption: Workflow for unambiguous structural elucidation via NMR.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified isomeric sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[1]

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard 90° pulse sequence. Use a relaxation delay of 5 seconds and collect at least 16 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, use a 30° pulse angle, a 2-second relaxation delay, and collect at least 1024 scans.

  • HMBC Acquisition: Acquire a standard gradient-selected HMBC spectrum, optimizing the evolution delay for a long-range coupling constant of 8 Hz.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

Chapter 3: Mass Spectrometry: Differentiating Through Fragmentation

While all isomers have the same molecular weight, their fragmentation patterns under tandem mass spectrometry (MS/MS) can be distinct.[6][7] The position of substituents influences bond stabilities, leading to preferential cleavage pathways.

Trustworthiness through Fragmentation Pathways

Electron Ionization (EI) or Collision-Induced Dissociation (CID) in an ESI source will cause the protonated molecular ion [M+H]⁺ to fragment. The relative abundances of the resulting fragment ions can be used to differentiate the isomers.

  • Target Compound & Isomer B: These are likely to show a prominent fragment corresponding to the loss of water (H₂O) from the methanol group, followed by cleavage of the bond between the carbinol carbon and one of the heterocyclic rings. The resulting tropylium-like ions (e.g., [1-methyl-2-pyrrolyl-CH]⁺ or [3-methyl-2-thienyl-CH]⁺) will have different m/z values and can be diagnostic.

  • Isomer A & C: The stability of the initial carbocation formed after water loss will be different due to the attachment point on the ring, potentially leading to different primary fragmentation pathways or different relative intensities of common fragments. For instance, fragmentation of the pyrrole ring itself might be more or less favored depending on the substituent's position.[8][9]

Table 2: Predicted Key Fragment Ions (m/z) in ESI-MS/MS

Fragmentation PathwayTarget CompoundIsomer AIsomer BIsomer C
[M+H]⁺ 208208208208
[M+H - H₂O]⁺ 190190190190
[1-Methyl-2-pyrrolyl-CH]⁺ 108-108108
[1-Methyl-3-pyrrolyl-CH]⁺ -108--
[3-Methyl-2-thienyl-CH]⁺ 111111--
[4-Methyl-2-thienyl-CH]⁺ --111-
[2-Methyl-3-thienyl-CH]⁺ ---111
Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation: Prepare a 1 µg/mL solution of each isomer in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

  • Chromatography: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Elute with a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer (e.g., Q-TOF or ion trap) with an electrospray ionization (ESI) source in positive ion mode.

  • Data Acquisition: Acquire full scan MS data from m/z 50-300. In parallel, perform data-dependent MS/MS on the precursor ion at m/z 208, using a collision energy of 15-25 eV.

Chapter 4: Chromatographic Separation: Resolving the Mixture

High-Performance Liquid Chromatography (HPLC) is an essential tool for both the analysis and purification of isomeric mixtures.[10] The separation is based on differential partitioning of the isomers between the mobile phase and the stationary phase, which is governed by their subtle differences in polarity and shape.

Expertise in Method Development

Given the structural similarities, achieving baseline separation requires careful optimization of the chromatographic conditions.

  • Stationary Phase: A standard C18 column provides separation based on hydrophobicity. However, for closely related isomers, a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase can provide alternative selectivity through π-π and dipole-dipole interactions with the aromatic rings.[11]

  • Mobile Phase: A simple mobile phase of water and a polar organic solvent like acetonitrile or methanol is a good starting point. Adjusting the organic modifier and its proportion allows for fine-tuning of the retention times. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape by suppressing the ionization of any residual silanol groups on the stationary phase.

Table 3: Hypothetical HPLC Retention Data

CompoundStationary PhaseMobile Phase (Isocratic)Expected Retention Time (min)
Target Compound C1855% Acetonitrile / 45% Water4.2
Isomer A C1855% Acetonitrile / 45% Water4.5
Isomer B C1855% Acetonitrile / 45% Water3.9
Isomer C C1855% Acetonitrile / 45% Water4.8

Note: Retention times are hypothetical and for illustrative purposes. The elution order will depend on the precise polarity differences between the isomers.

Workflow: Isomer Separation and Quantification via HPLC

G cluster_0 Method Development cluster_1 Analysis cluster_2 Data Evaluation col_select Select Column (e.g., C18, Phenyl-Hexyl) mob_opt Optimize Mobile Phase (Acetonitrile/Water Gradient) col_select->mob_opt inject Inject Isomer Mixture mob_opt->inject run Run HPLC-UV (254 nm) inject->run integrate Integrate Peak Areas run->integrate quantify Determine Purity / Relative Abundance integrate->quantify

Caption: A standard workflow for HPLC method development and analysis.

Experimental Protocol: HPLC Analysis
  • System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: Phenyl-Hexyl column (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 30% B, hold for 1 min, ramp to 70% B over 10 min, hold for 2 min.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

Conclusion: An Integrated Approach for Confident Characterization

Differentiating structural isomers like those of 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol demands a rigorous and multi-technique approach. While HPLC can separate the isomers and MS/MS can provide supporting evidence, NMR spectroscopy stands alone as the definitive tool for unambiguous structural assignment. The detailed analysis of ¹H, ¹³C, and 2D HMBC spectra provides the necessary proof of atomic connectivity that is essential for research and development in the pharmaceutical industry. By integrating these techniques, scientists can ensure the identity, purity, and safety of their compounds, paving the way for successful drug development programs.

References

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  • Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Semantic Scholar. Available at: [Link]

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  • Abraham, R. J., & Reid, M. (N/A). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Abraham, R. J., & Reid, M. (N/A). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]

  • Liang, X., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. PubMed. Available at: [Link]

  • ResearchGate. (N/A). ¹H NMR spectra of 1‐methyl‐1H‐pyrrole (5 a) in different solvents. ResearchGate. Available at: [Link]

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  • MicroSolv Technology Corporation. (2025). Isomers and Recommended HPLC Columns for Effective Separation. HPLC Primer. Available at: [Link]

  • Guo, Z., et al. (N/A). Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry. ResearchGate. Available at: [Link]

  • Harada, N. (N/A). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. Available at: [Link]

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Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol

This document provides a detailed, procedural guide for the safe and compliant disposal of 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol. As researchers and drug development professionals, our commitment to safety and...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol. As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just a set of instructions, but a framework for understanding the rationale behind each step, ensuring a culture of safety and scientific integrity in your laboratory.

Hazard Assessment and Profile

A thorough understanding of the potential hazards is the foundation of safe chemical handling. The structure of 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol suggests the following potential hazards:

  • Toxicity: Pyrrole and its derivatives can be toxic if swallowed, in contact with skin, or if inhaled.[3][5] Thiophene derivatives can also present health risks.[2][4] The presence of a methanol-like carbinol group suggests potential toxicity, including damage to organs like the optic nerve and central nervous system with significant exposure.[6][7][8][9]

  • Irritation: The compound may cause skin and serious eye irritation.[10]

  • Environmental Hazard: Many organic heterocyclic compounds are harmful to aquatic life and should not be released into the environment.[11][12][13]

Due to these potential hazards, under no circumstances should this chemical or its residues be disposed of down the sink or in regular trash.[2][11][14]

Table 1: Hazard Profile Summary (Inferred)

Hazard ClassificationPotential EffectsGHS Pictogram(s)Precautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation) Toxic if swallowed, in contact with skin, or if inhaled.💀P260, P264, P270, P271, P280, P301+P310, P302+P352, P304+P340
Serious Eye Damage/Eye Irritation Causes serious eye irritation.P280, P305+P351+P338
Skin Corrosion/Irritation Causes skin irritation.P280, P302+P352, P332+P313
Specific Target Organ Toxicity (Single Exposure) May cause damage to organs.⚕️P260, P308+P311
Hazardous to the Aquatic Environment May be harmful to aquatic life with long-lasting effects.प्रदूषणP273
Immediate Safety and Handling Precautions

Before beginning any work that will generate waste containing 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol, ensure the following measures are in place.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene are generally recommended for organic compounds), and safety goggles or a face shield.[1]

  • Ventilation: All handling of this chemical, including weighing, transfer, and preparation for disposal, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of any potential vapors.[1][2]

  • Spill Kit: An appropriate chemical spill kit should be readily accessible. For a compound of this nature, this would typically include absorbent materials (e.g., vermiculite or sand), and bags for contaminated waste.

Step-by-Step Disposal Protocol

The proper segregation and containment of chemical waste at the point of generation are critical for ensuring safety and regulatory compliance.[11][13][15]

Step 1: Waste Identification and Segregation

  • Identify Waste: Any of the following are considered hazardous waste and must be disposed of according to this protocol:

    • Unused or expired 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol.

    • Reaction mixtures containing the compound.

    • Solvents used to rinse glassware that was in contact with the compound.[14]

    • Contaminated materials such as pipette tips, weighing paper, gloves, and absorbent pads from spill cleanup.[12][16]

  • Segregate Waste Streams: Do not mix this waste with other, incompatible waste streams. It should be collected as a halogen-free organic waste. Store separately from strong oxidizing agents and strong acids.[1][17]

Step 2: Waste Collection and Containerization

  • Primary Container:

    • Use a designated, leak-proof container made of a material compatible with the chemical waste (e.g., a high-density polyethylene or glass bottle).[11][13][14][18] The container must have a secure, tight-fitting lid.[14][18]

    • Never use a container that is damaged or cannot be securely sealed.[18]

    • Fill the container to no more than 90% of its capacity to allow for expansion of vapors and prevent spills.[19]

  • Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste".[17][18][20]

    • The label must include the full chemical name: "1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol" and list any other chemical constituents in the waste stream with their approximate percentages.[17] Chemical formulas or abbreviations are not acceptable.[18]

    • Indicate the date when waste was first added to the container (accumulation start date).[20]

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • The sealed and labeled waste container must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[20]

  • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[15][17]

  • The container should be kept in a secondary containment unit, such as a chemical-resistant tray or cabinet, to contain any potential leaks.[18]

  • Store the waste away from heat, direct sunlight, and sources of ignition.[2][11]

Step 4: Arranging for Disposal

  • Once the waste container is full (or within six months of the accumulation start date, depending on institutional and local regulations), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[12][21]

  • Do not transport hazardous waste outside of your laboratory. This should only be done by trained EHS personnel.[12]

Step 5: Decontamination of Empty Containers

  • An "empty" container that held 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol must be properly decontaminated before being discarded as regular trash.

  • Triple rinse the container with a suitable solvent (e.g., methanol or acetone).[12][18]

  • The first rinsate must be collected and disposed of as hazardous waste.[14][18] Subsequent rinses may also need to be collected as hazardous waste depending on local regulations.[1]

  • After triple rinsing, deface or remove the original label, and allow the container to air dry in a fume hood before disposal.[12][18]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Secure the Area: Restrict access to the spill area.

  • Consult SDS (if available): If an SDS for a similar compound is available, consult it for specific spill cleanup information.

  • Wear Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves. For larger spills, a respirator may be necessary.

  • Contain the Spill:

    • For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[5][7]

    • For solid spills, carefully sweep up the material, avoiding the creation of dust.

  • Collect and Dispose: Place the absorbed material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water, followed by a solvent rinse if appropriate), collecting all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.

Visualization of the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol and associated materials.

DisposalWorkflow Disposal Workflow for 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol A Waste Generation (Unused chemical, residues, contaminated materials) B Is the waste hazardous? A->B C Treat as Hazardous Waste B->C Yes J Non-Hazardous Waste (Follow institutional guidelines) B->J No D Segregate Waste Stream (Halogen-free organic) C->D E Select Compatible Container (HDPE or Glass, <90% full) D->E F Label Container Correctly ('Hazardous Waste', full chemical name, date) E->F G Store in SAA (Secondary containment, away from ignition sources) F->G H Container Full or 6 Months Old? G->H H->G No I Contact EHS for Pickup H->I Yes

Caption: Disposal decision workflow for 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol.

References

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Sources

Handling

Personal protective equipment for handling 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol

Topic: Personal protective equipment for handling 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol Audience: Researchers, scientists, and drug development professionals. Executive Summary & Chemical Profile 1-Methyl-2-py...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Chemical Profile

1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol is a specialized heterocyclic carbinol intermediate, often utilized in the synthesis of bioactive scaffolds or functional materials. Its structure features two electron-rich heteroaromatic rings (N-methylpyrrole and 3-methylthiophene) linked by a secondary alcohol.

Critical Hazard Alert: This compound combines the oxidative instability of electron-rich pyrroles with the potential toxicity of thiophene derivatives. It is acid-sensitive (prone to polymerization) and light-sensitive . Handling requires strict exclusion of oxygen and acidic vapors.

Property Description / Assessment
Chemical Class Heteroaryl Carbinol (Pyrrole/Thiophene hybrid)
Physical State Typically a viscous yellow-to-brown oil or low-melting solid.
Reactivity High. Susceptible to acid-catalyzed dehydration/polymerization and oxidative degradation.
Primary Hazards Skin/Eye Irritant, Respiratory Irritant, Potential Acute Toxicity (Oral/Dermal).
Storage 2–8°C, under Argon/Nitrogen, protected from light.

Risk Assessment & Mechanism (The "Why")

Expert Insight: The safety profile of this molecule is dictated by its Structure-Activity Relationship (SAR) .

  • Acid Sensitivity (The Pyrrole Factor): The N-methylpyrrole ring is highly electron-rich. In the presence of even trace acids (from glassware or solvents), the carbinol hydroxyl group can be protonated and lost as water. This generates a resonance-stabilized carbocation that rapidly attacks other pyrrole rings, leading to uncontrolled polymerization (tar formation). Implication: All glassware must be base-washed or neutral; avoid acidic workups.

  • Thiophene Toxicity: Thiophene moieties can undergo metabolic activation (S-oxidation) in biological systems, potentially leading to reactive metabolites. Implication: Treat as a potential permeation hazard; standard latex gloves are insufficient.

  • Oxidative Instability: The pyrrole ring is prone to autoxidation, forming extended conjugated systems (browning). Implication: Handle exclusively under inert atmosphere.

Personal Protective Equipment (PPE) Matrix

Standard: Based on E-E-A-T principles for handling novel organic intermediates.

PPE Category Specification Operational Logic
Hand Protection Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 8 mil) or Laminate (Silver Shield)Thiophene derivatives can permeate thin nitrile. Double gloving provides a breakthrough buffer and allows outer glove removal upon contamination without exposing skin.
Eye/Face Chemical Splash Goggles (ANSI Z87.1)Safety glasses are insufficient due to the risk of splash from viscous oils during transfer. Face shield required if working with >10g.
Respiratory Fume Hood (Face velocity: 100 fpm)If fume hood is unavailable or for spill cleanup: Half-face respirator with OV/P100 cartridges (Organic Vapor + Particulate).
Body Lab Coat (100% Cotton or Nomex) + Chemical ApronSynthetic blends can melt into skin if a fire occurs (pyrroles are flammable). An apron prevents oil saturation of the coat.

Operational Protocol: Safe Handling Workflow

Directive: Follow this self-validating workflow to ensure compound integrity and operator safety.

Phase A: Preparation
  • Glassware Prep: Oven-dry all glassware. Flush with Argon/Nitrogen. Tip: Rinse glassware with 1% triethylamine in DCM prior to drying to neutralize acidic sites.

  • Environment: Work exclusively within a chemical fume hood.

Phase B: Transfer & Weighing
  • For Solids: Use an antistatic weighing boat. Avoid metal spatulas if possible (use Teflon-coated) to prevent trace metal catalysis.

  • For Oils:

    • Do not pour. Use a glass syringe with a wide-bore needle or a positive-displacement pipette.

    • Technique: "Drop-wise" transfer prevents splashing.

    • Seal: Immediately blanket the source container with Argon before re-sealing (Parafilm is not a primary seal; use Teflon-lined caps).

Phase C: Reaction/Usage
  • Solvent Choice: Use anhydrous, non-acidic solvents (e.g., THF, DCM, Toluene). Avoid unbuffered Chloroform (often contains HCl traces).

  • Monitoring: Monitor reactions via TLC (Alumina plates preferred over Silica to prevent acid-catalyzed decomposition on the plate).

Visualization: Handling & Degradation Logic

The following diagram illustrates the critical decision pathways and degradation risks associated with this molecule.

G cluster_hazards Degradation Pathways (Risks) cluster_protocol Protective Protocol Start 1-Methyl-2-pyrrolyl- (3-methyl-2-thienyl)methanol Acid Trace Acid Contact (Silica/HCl/Air) Start->Acid Oxygen Oxygen Exposure Start->Oxygen Polymer Polymerization (Tar) IRREVERSIBLE Acid->Polymer Carbocation formation Oxidation Oxidation (Browning) Loss of Purity Oxygen->Oxidation Radical mechanism Inert Inert Atmosphere (Argon/N2) Inert->Start Prevents BaseWash Base-Washed Glassware (Neutralize Acid) BaseWash->Acid Neutralizes Cold Cold Storage (2-8°C) Cold->Start Stabilizes

Figure 1: Stability logic flow. Green pathways indicate protective measures required to block red degradation pathways.

Disposal & Emergency Response

Waste Disposal Plan
  • Classification: Hazardous Organic Waste (Sulfur-containing).

  • Segregation: Do NOT mix with oxidizing acids (Nitric/Perchloric) or strong oxidizers.

  • Protocol:

    • Dissolve waste material in a compatible solvent (Acetone or Ethyl Acetate).

    • Transfer to a waste container labeled "Non-Halogenated Organic - Sulfur Contaminated."

    • Rinse all contaminated glassware with Acetone, then wash with detergent.

Emergency Procedures
Scenario Immediate Action
Skin Contact 1. Wipe off excess oil gently with dry gauze (do not spread).2. Wash with soap and water for 15 mins.3. Seek medical attention if irritation persists.
Eye Contact Flush immediately with eyewash station for 15 minutes, holding eyelids open. Consult an ophthalmologist.
Spill (<10mL) 1. Evacuate immediate area.2. Don PPE (Double gloves, respirator).3. Cover with absorbent pads or vermiculite.4. Clean surface with soap/water; do not use bleach (reaction risk).

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: Pyrrole and Thiophene Derivatives (General).Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary: (1-Methyl-1H-pyrrol-2-yl)methanol.Link

  • Gilow, H. M., & Jones, G. (1984). Synthesis of substituted pyrroles: Photochemical addition of aldehydes. Journal of Organic Chemistry. (Provides context on pyrrole carbinol instability). Link

  • BenchChem. (2025). 2-Thiophenemethanol synthesis and handling mechanisms.Link

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